7-methyl-1H-indole-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-methyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-6-3-2-4-7-5-8(10(12)13)11-9(6)7/h2-5,11H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNYNTKNRVFVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391174 | |
| Record name | 7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18474-60-7 | |
| Record name | 7-Methyl-1H-indole-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18474-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-methyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Methylindole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Foreword: The Strategic Importance of the Indole Scaffold
An In-depth Technical Guide to the Chemical Properties of 7-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The indole nucleus is a cornerstone of medicinal chemistry, representing a "privileged scaffold" that appears in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various intermolecular interactions, particularly hydrogen bonding, make it a frequent constituent of molecules designed to interact with biological targets. Within this class, this compound stands out as a versatile building block. The strategic placement of the methyl group at the 7-position sterically influences the indole nitrogen's environment, while the carboxylic acid at the 2-position provides a crucial handle for synthetic elaboration. This guide offers a comprehensive overview of its synthesis, properties, and reactivity, providing the foundational knowledge necessary for its effective application in research and development.
Core Chemical and Physical Properties
A thorough understanding of a compound's fundamental properties is paramount for its successful application in synthesis and formulation. This compound is a stable, solid compound under standard conditions.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 18474-60-7 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Monoisotopic Mass | 175.063328530 Da | [1] |
| Appearance | Solid (typically off-white to light yellow) | - |
| Storage | Store at 5°C, protect from light | [2] |
| Hazards | Causes serious eye irritation (GHS) | [1] |
Synthetic Pathways: Constructing the Core Scaffold
The synthesis of substituted indoles is a well-established field, with several named reactions providing reliable access to this heterocyclic system. For this compound, the Reissert and Fischer indole syntheses are two of the most pertinent and historically significant methods.
The Reissert Indole Synthesis
The Reissert synthesis is a powerful method for preparing indole-2-carboxylic acids from o-nitrotoluenes.[3][4] The reaction proceeds through a base-catalyzed condensation followed by a reductive cyclization.
Causality and Mechanistic Insight: The synthesis begins with the condensation of a substituted o-nitrotoluene (in this case, 3-methyl-1-nitrobenzene) with diethyl oxalate.[5] The base, typically a strong alkoxide like potassium ethoxide, is crucial for deprotonating the methyl group of the nitrotoluene, forming a carbanion.[4] This nucleophile then attacks the electrophilic carbonyl of diethyl oxalate. The subsequent reductive cyclization of the resulting ethyl o-nitrophenylpyruvate derivative is the key ring-forming step.[3] Reductants like zinc powder in acetic acid or iron in acetic acid are commonly employed to reduce the nitro group to an amine, which spontaneously cyclizes onto the adjacent ketone to form the indole ring after dehydration.[5][6]
Diagram: Reissert Synthesis Workflow
Caption: Reissert synthesis of this compound.
Experimental Protocol: Reissert Synthesis
-
Condensation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a solution of potassium ethoxide in absolute ethanol. Cool the solution in an ice bath.
-
To this solution, add a stoichiometric mixture of 3-methyl-1-nitrobenzene and diethyl oxalate dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-18 hours. The formation of the potassium salt of the pyruvate ester will be evident as a precipitate.
-
Work-up & Isolation: Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., H₂SO₄). The crude ethyl 2-(2-nitro-3-methylphenyl)-2-oxopropanoate will precipitate and can be collected by filtration.
-
Reductive Cyclization: Suspend the crude pyruvate ester in a mixture of glacial acetic acid and ethanol. Heat the mixture to reflux.
-
Add zinc dust or iron powder portion-wise to the refluxing solution. The reaction is exothermic and the addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).
-
Final Isolation: Filter the hot reaction mixture to remove excess metal and inorganic salts. Concentrate the filtrate under reduced pressure. The resulting solid is crude this compound, which can be purified by recrystallization from a suitable solvent like ethanol/water.
The Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction is one of the most versatile and widely used methods for indole synthesis.[7][8] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[9][10]
Causality and Mechanistic Insight: For the synthesis of this compound, (2-methylphenyl)hydrazine is reacted with pyruvic acid. The initial step is the formation of the corresponding hydrazone.[9] In the presence of an acid catalyst (Brønsted or Lewis acids like ZnCl₂, PPA), the hydrazone tautomerizes to an enamine intermediate.[7] This is followed by the key[2][2]-sigmatropic rearrangement, which forms a new C-C bond.[10] The resulting di-imine intermediate then aromatizes, cyclizes, and eliminates a molecule of ammonia to yield the final indole product.[7] The choice of acid catalyst and reaction conditions can significantly impact the yield and purity of the product.
Diagram: Fischer Synthesis Workflow
Caption: Fischer synthesis of this compound.
Experimental Protocol: Fischer Synthesis
-
Hydrazone Formation: Dissolve (2-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid. Add an equimolar amount of pyruvic acid.
-
Gently warm the mixture (e.g., on a steam bath) for 30-60 minutes to facilitate the formation of the phenylhydrazone. In many cases, this step can be combined with the next without isolating the intermediate.[8]
-
Cyclization: Add the acid catalyst to the reaction mixture. Polyphosphoric acid (PPA) or anhydrous zinc chloride are effective catalysts.
-
Heat the mixture to a temperature between 100-180°C, depending on the catalyst used. The reaction progress should be monitored by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice water. The crude product will precipitate.
-
Collect the solid by filtration and wash it thoroughly with water to remove the acid catalyst.
-
The crude this compound can be purified by recrystallization.
Spectroscopic Characterization
Accurate structural confirmation is a non-negotiable aspect of chemical synthesis. The following data provides a reference for the spectroscopic characterization of this compound.
| Technique | Expected Features |
| ¹H NMR | ~11.5-13.0 ppm: Broad singlet, 1H (carboxylic acid, -COOH). ~11.0-12.0 ppm: Broad singlet, 1H (indole N-H). ~7.0-7.6 ppm: Multiplets, 4H (aromatic protons C3-H, C4-H, C5-H, C6-H). The C3-H will appear as a singlet or doublet further downfield. ~2.5 ppm: Singlet, 3H (methyl group, -CH₃). |
| ¹³C NMR | ~163-165 ppm: Carboxylic acid carbonyl (C=O). ~137-140 ppm: Quaternary carbon (C7a). ~125-130 ppm: Quaternary carbons (C2, C3a, C7). ~110-125 ppm: Aromatic CH carbons (C4, C5, C6). ~105-110 ppm: Aromatic CH carbon (C3). ~16-18 ppm: Methyl carbon (-CH₃). |
| IR (cm⁻¹) | ~3300-3400: N-H stretch (sharp to medium). ~2500-3300: O-H stretch of carboxylic acid (very broad). ~1670-1700: C=O stretch of carboxylic acid (strong). ~1500-1600: C=C aromatic ring stretches. |
| Mass Spec (ESI-) | [M-H]⁻ at m/z 174.06 |
Note: Exact chemical shifts (ppm) can vary based on the solvent and concentration used. The data presented is based on typical values for indole-2-carboxylic acids and related structures.[1][11][12]
Reactivity and Applications in Drug Development
This compound is primarily utilized as a synthetic intermediate. Its reactivity is dominated by the carboxylic acid function and the indole ring itself.
Carboxylic Acid Derivatization
The carboxylic acid group is a versatile handle for forming esters and, most commonly, amides. Amide bond formation is a cornerstone of medicinal chemistry, allowing for the connection of the indole scaffold to other pharmacophores.
Application Example: Synthesis of Bioactive Amides This compound has been used as a starting material to synthesize libraries of indole-2-carboxamides for screening against various biological targets, including agents with anti-Trypanosoma cruzi activity.[13][14]
Experimental Protocol: Amide Coupling (General)
-
Activation: Dissolve this compound in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA or triethylamine). Stir at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired primary or secondary amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (typically 2-24 hours, monitored by LC-MS or TLC).
-
Work-up: Perform an aqueous work-up to remove the coupling reagents and base. The organic layer is dried and concentrated.
-
Purification: The final amide product is purified using flash column chromatography or preparative HPLC.
Indole Ring Reactivity
While the indole ring is generally electron-rich and susceptible to electrophilic substitution, the presence of the deactivating carboxylic acid group at the 2-position makes such reactions less favorable compared to unsubstituted indole. When reactions do occur, they typically target the 5-position. N-alkylation or N-acylation at the indole nitrogen is also a common synthetic transformation.
The compound has served as a key reagent in the development of CCK1 receptor antagonists and Factor Xa inhibitors, highlighting its value in constructing complex molecules with therapeutic potential.[2]
References
- 1. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. goldbio.com [goldbio.com]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Reissert_indole_synthesis [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. scispace.com [scispace.com]
- 11. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 7-methyl-1H-indole-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-methyl-1H-indole-2-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. As a derivative of the indole-2-carboxylic acid scaffold, it serves as a crucial starting material for the synthesis of a wide array of complex molecules, including antagonists for the CCK1 receptor and inhibitors of Factor Xa. The strategic placement of the methyl group at the 7-position of the indole ring can subtly yet significantly influence the molecule's steric and electronic properties. This, in turn, impacts its reactivity, solubility, and intermolecular interactions, which are critical parameters in drug design and development. A thorough understanding of its physical properties is therefore paramount for its effective utilization in synthetic chemistry and for predicting its behavior in biological systems.
This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by field-proven experimental methodologies and data from closely related analogs.
Core Physical and Chemical Properties
The physical properties of this compound are largely dictated by the interplay between the acidic carboxylic acid group, the aromatic indole core, and the hydrophobic methyl substituent. While experimental data for this specific molecule is not widely published, a robust understanding can be built by examining the properties of its parent compound, indole-2-carboxylic acid, and other substituted analogs.
| Property | Value/Description | Source/Rationale |
| IUPAC Name | This compound | [1] |
| CAS Number | 18474-60-7 | [1] |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| Appearance | Expected to be an off-white to yellow or brown crystalline solid, similar to indole-2-carboxylic acid. | [2] |
| Melting Point | Not experimentally reported. The parent compound, indole-2-carboxylic acid, has a melting point of 202-206 °C . The 7-methyl derivative is expected to have a similar, but distinct, melting point. | |
| Boiling Point | Decomposes before boiling under atmospheric pressure. | [2] |
| Solubility | Water: Very low solubility is predicted, analogous to indole-2-carboxylic acid (<0.1 mg/mL).[3][4] Organic Solvents: Expected to be soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[2][5] Solubility in ethyl acetate and tetrahydrofuran is also likely.[6] | |
| Acidity (pKa) | Not experimentally determined. The predicted pKa for the parent indole-2-carboxylic acid is approximately 3.6 - 4.4 . The electron-donating nature of the methyl group at the 7-position is expected to have a minimal effect on the acidity of the carboxylic acid. | [2][3] |
| LogP (Octanol/Water) | The computed XLogP3 is 2.7 , indicating moderate lipophilicity. | [1] |
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. Below are the expected spectral characteristics based on the analysis of its functional groups and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. For a definitive analysis, the spectrum should be recorded in a deuterated solvent such as DMSO-d₆, which can exchange with the acidic protons of the carboxylic acid and the N-H of the indole.
Expected Chemical Shifts (in DMSO-d₆):
-
-COOH Proton: A very broad singlet, typically downfield (>12 ppm). This signal may not be observed if there is rapid exchange with residual water in the solvent.
-
Indole N-H Proton: A broad singlet, typically in the range of 11.5-12.0 ppm.
-
Aromatic Protons (H4, H5, H6): These protons on the benzene portion of the indole ring will appear as a complex multiplet between 7.0 and 7.7 ppm.
-
Indole H3 Proton: A singlet or a narrow multiplet around 7.2-7.3 ppm.
-
Methyl Protons (-CH₃): A singlet at approximately 2.4-2.5 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the number and electronic environment of the carbon atoms.
Expected Chemical Shifts (in DMSO-d₆):
-
Carbonyl Carbon (-COOH): In the range of 165-175 ppm.
-
Aromatic and Indole Carbons: Multiple signals between 100-140 ppm. The carbon attached to the methyl group (C7) and the carbons of the pyrrole ring will have distinct shifts.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, typically around 15-25 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.
Characteristic Absorption Bands:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from 2500 to 3300 cm⁻¹. This is a hallmark of a hydrogen-bonded carboxylic acid.[7][8]
-
C-H Stretch (Aromatic and Methyl): Sharp peaks typically observed between 2850 and 3100 cm⁻¹.
-
C=O Stretch (Carbonyl): A strong, sharp absorption band between 1680 and 1710 cm⁻¹.[7]
-
C=C Stretch (Aromatic): Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
C-O Stretch and O-H Bend: Bands in the fingerprint region (below 1400 cm⁻¹) corresponding to the C-O stretching and O-H bending vibrations.[7]
Experimental Protocols for Physical Property Determination
The following section outlines standardized, field-proven methodologies for the experimental determination of key physical properties of this compound.
Melting Point Determination using a Mel-Temp Apparatus
The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline solid.[2]
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.
-
Packing the Sample: The capillary tube is inverted and tapped gently to pack the powder into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of a Mel-Temp apparatus.
-
Heating and Observation:
-
For an unknown compound, a rapid initial heating is performed to determine an approximate melting range.
-
A second, fresh sample is then heated slowly, at a rate of 1-2°C per minute, especially when approaching the approximate melting point.
-
-
Data Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has liquefied (completion of melting) are recorded. This range is the melting point of the compound.
Caption: Workflow for Melting Point Determination.
Solubility Assessment
A qualitative and semi-quantitative assessment of solubility is crucial for selecting appropriate solvents for reactions, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents with varying polarities should be tested (e.g., water, ethanol, ethyl acetate, dichloromethane, toluene, and DMSO).
-
Qualitative Test:
-
To approximately 1 mL of the chosen solvent in a small test tube, add a few milligrams (spatula tip) of this compound.
-
The mixture is agitated vigorously (e.g., using a vortex mixer) for 1-2 minutes.
-
Visual observation determines if the solid has completely dissolved. The compound is classified as "soluble," "sparingly soluble," or "insoluble."
-
-
Reaction with Base:
-
Given the acidic nature of the carboxylic acid group, solubility in aqueous base (e.g., 5% NaHCO₃ and 5% NaOH) should be tested.
-
Effervescence (release of CO₂ gas) upon addition to sodium bicarbonate solution is a strong indicator of a carboxylic acid.
-
Caption: Flowchart for Solubility and Acidity Testing.
Conclusion
References
- 1. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 4. indole-2-carboxylic acid, 1477-50-5 [thegoodscentscompany.com]
- 5. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. echemi.com [echemi.com]
An In-depth Technical Guide to the Biological Activity of 7-methyl-1H-indole-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Within this vast chemical space, 7-methyl-1H-indole-2-carboxylic acid represents a key building block for the development of novel therapeutic agents. Its strategic methylation at the 7-position and the presence of a carboxylic acid at the 2-position provide unique structural and electronic properties that influence its biological profile and that of its derivatives. This technical guide provides a comprehensive overview of the synthesis, known biological activities, and therapeutic potential of this compound, with a focus on its role as a versatile scaffold in drug discovery.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉NO₂[2] |
| Molecular Weight | 175.18 g/mol [2] |
| IUPAC Name | This compound[2] |
| CAS Number | 18474-60-7[2] |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as DMSO and methanol |
| pKa | ~3-4 (for the carboxylic acid) |
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes, with the Fischer indole synthesis being a common and versatile method. The following protocol provides a detailed, step-by-step methodology for its preparation.
Experimental Protocol: Fischer Indole Synthesis
This protocol is adapted from established methods for the synthesis of indole-2-carboxylic acids.[3]
Materials:
-
o-Toluidine
-
Ethyl pyruvate
-
Polyphosphoric acid (PPA)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment
Step-by-Step Methodology:
-
Formation of the Phenylhydrazone:
-
In a round-bottom flask, dissolve o-toluidine (1 equivalent) in ethanol.
-
Cool the solution in an ice bath and slowly add a solution of sodium nitrite (1 equivalent) in water.
-
Maintain the temperature below 5°C and add concentrated hydrochloric acid dropwise until the solution is acidic.
-
In a separate flask, dissolve ethyl pyruvate (1 equivalent) in ethanol.
-
Slowly add the diazonium salt solution to the ethyl pyruvate solution with constant stirring, keeping the temperature below 10°C.
-
Allow the reaction mixture to stir for 2-3 hours at room temperature. The resulting phenylhydrazone will precipitate out of the solution.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
-
Fischer Indole Cyclization:
-
In a round-bottom flask, add polyphosphoric acid and heat it to 80-90°C.
-
Slowly add the dried phenylhydrazone from the previous step to the hot PPA with vigorous stirring.
-
The reaction is exothermic; maintain the temperature between 90-100°C for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it onto crushed ice with stirring.
-
The crude ethyl 7-methyl-1H-indole-2-carboxylate will precipitate. Filter the solid, wash with water until neutral, and dry.
-
-
Hydrolysis to this compound:
-
Suspend the crude ester in a solution of sodium hydroxide (2-3 equivalents) in a mixture of ethanol and water.
-
Reflux the mixture for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer with cold 2N hydrochloric acid until the pH is around 2-3.
-
The this compound will precipitate as a solid.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
-
Causality Behind Experimental Choices:
-
The use of o-toluidine as the starting material provides the methyl group at the 7-position of the final indole ring.
-
Polyphosphoric acid is an effective catalyst for the Fischer indole cyclization, promoting the necessary acid-catalyzed rearrangement.
-
The hydrolysis of the ethyl ester to the carboxylic acid is a standard procedure that allows for the isolation of the final product in its acidic form.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Biological Activities of this compound and its Derivatives
While this compound itself is primarily utilized as a scaffold in medicinal chemistry, its derivatives have demonstrated a range of significant biological activities. The following sections detail these activities, with an emphasis on the insights they provide into the potential of the core molecule.
Anti-parasitic Activity: Targeting Trypanosoma cruzi
Derivatives of this compound have been investigated as potential agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[4][5]
While the precise mechanism of action for the parent compound is not extensively studied, research on its derivatives suggests the inhibition of cytochrome P450 family 51 (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway of the parasite.[6] Ergosterol is an essential component of the parasite's cell membrane, and its disruption leads to cell death.
Studies on a series of 1H-indole-2-carboxamides have revealed key structural features that influence their anti-Trypanosoma cruzi activity.[6]
-
Substituents on the Indole Ring: Small, electron-donating groups at the 5-position of the indole ring, such as methyl or cyclopropyl, were found to be favorable for potency.[6] Conversely, electron-withdrawing groups like halogens led to a loss of activity.[6]
-
The Carboxamide Linker: The integrity of the carboxamide linker is crucial. Modifications such as reversing the amide or replacing it with a sulfonamide resulted in a significant decrease or complete loss of potency.[6]
Although promising in terms of initial potency, the development of these derivatives was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties.[5][6]
Potential as Enzyme Inhibitors
The indole-2-carboxylic acid scaffold is a versatile template for the design of various enzyme inhibitors.
Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle.[1] The indole core and the C2 carboxyl group can chelate with the two Mg²⁺ ions in the active site of the integrase, preventing the strand transfer step.[1]
7-Nitro-1H-indole-2-carboxylic acid derivatives have been designed as allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[7] Inhibition of FBPase is a potential therapeutic strategy for type 2 diabetes. One such derivative demonstrated a potent IC₅₀ of 0.99 μM.[7]
N-substituted indole-2-carboxylic acid esters have been investigated as potential selective COX-2 inhibitors, with some compounds predicted to have strong selective activity.[8]
Anticancer Potential
The indole scaffold is present in many anticancer agents, and derivatives of indole-2-carboxylic acid have also been explored for their antiproliferative activity.
Applications in Drug Discovery
The diverse biological activities exhibited by its derivatives highlight the importance of this compound as a starting point for drug discovery programs. Its rigid structure and the presence of functional groups that can be readily modified make it an attractive scaffold for the synthesis of compound libraries for high-throughput screening.
Logical Relationship in Drug Discoverydot
References
- 1. mdpi.com [mdpi.com]
- 2. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Early Optimization of 1 H-Indole-2-carboxamides with Anti- Trypanosoma cruzi Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanistic Landscape of 7-methyl-1H-indole-2-carboxylic acid and its Congeners
Foreword: Charting a Course Through a Developing Field
To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the mechanistic possibilities of 7-methyl-1H-indole-2-carboxylic acid. It is critical to establish from the outset that while the parent indole-2-carboxylic acid scaffold is a cornerstone for a multitude of pharmacologically active agents, direct, in-depth research into the specific mechanism of action of the 7-methyl derivative remains a burgeoning field. Consequently, this document will provide a comprehensive exploration of the well-established mechanisms of action of closely related indole-2-carboxylic acid derivatives. By understanding the functional landscape of its congeners, we can build a scientifically grounded, predictive framework for the potential biological activities of this compound. This guide is structured to illuminate the causal relationships behind experimental designs and to offer a transparent, self-validating perspective on the data presented.
The Indole-2-Carboxylic Acid Scaffold: A Privileged Motif in Drug Discovery
The indole-2-carboxylic acid core is a recurring structural motif in a diverse array of bioactive molecules. Its rigid, bicyclic structure, coupled with the hydrogen-bonding capabilities of the carboxylic acid and the indole N-H group, provides a versatile platform for molecular recognition. This has led to its exploration in a wide range of therapeutic areas, from infectious diseases to oncology and metabolic disorders. The strategic placement of substituents on the indole ring, such as the methyl group at the 7-position, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties by influencing its steric and electronic profile.
Established Mechanisms of Action of Indole-2-Carboxylic Acid Derivatives
Our extensive review of the scientific literature reveals several key mechanisms of action for derivatives of indole-2-carboxylic acid. These established pathways provide a foundational understanding of how this compound might interact with biological systems.
Inhibition of Viral Enzymes: A Case Study in HIV-1 Integrase
A significant body of research has focused on indole-2-carboxylic acid derivatives as inhibitors of HIV-1 integrase, a critical enzyme in the viral life cycle.[1][2]
Mechanism: These compounds function as integrase strand transfer inhibitors (INSTIs). The core mechanism involves the chelation of two divalent magnesium ions (Mg²⁺) within the enzyme's active site.[1][2] This interaction is crucial for the catalytic activity of the integrase. The indole nucleus and the C2 carboxyl group form a key pharmacophore that coordinates with these metal ions, effectively blocking the strand transfer step of viral DNA integration into the host genome.[1][2]
Structural Insights: Structure-activity relationship (SAR) studies have demonstrated that modifications to the indole core can enhance inhibitory potency. For instance, the introduction of a C6 halogenated benzene ring has been shown to improve binding through π-π stacking interactions with viral DNA.[2]
Implications for this compound: The presence of a methyl group at the 7-position could influence the orientation of the indole ring within the active site, potentially impacting the chelation of the magnesium ions or altering interactions with surrounding amino acid residues.
Modulation of Metabolic Pathways: Targeting Fructose-1,6-bisphosphatase
Indole-2-carboxylic acid derivatives have been investigated as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis and a target for the treatment of type 2 diabetes.[3][4]
Mechanism: These inhibitors bind to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme, leading to a reduction in its catalytic activity. The indole-2-carboxylic acid moiety is essential for this inhibitory action.[4]
Structural Insights: The design of these inhibitors often involves retaining the core indole-2-carboxylic acid scaffold while introducing substituents to enhance binding affinity and selectivity. For example, a nitro group at the 7-position of the indole ring has been explored to form hydrogen bond interactions within the allosteric binding pocket.[3][4]
Implications for this compound: The 7-methyl group, being electronically different from a nitro group, would likely alter the binding interactions within the allosteric site of FBPase. Its hydrophobic nature could favor interactions with nonpolar residues in the binding pocket.
Immuno-oncology Applications: Dual Inhibition of IDO1 and TDO
Derivatives of indole-2-carboxylic acid have emerged as potent dual inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[5] These enzymes are implicated in tumor immune evasion, making them attractive targets for cancer immunotherapy.
Mechanism: IDO1 and TDO are heme-containing enzymes that catalyze the first and rate-limiting step in tryptophan catabolism. By inhibiting these enzymes, indole-2-carboxylic acid derivatives can restore tryptophan levels and reduce the production of kynurenine, thereby alleviating the immunosuppressive tumor microenvironment.
Structural Insights: Molecular docking studies suggest that these inhibitors bind within the active sites of IDO1 and TDO. Specific derivatives, such as 6-acetamido-indole-2-carboxylic acids, have shown potent dual inhibitory activity at low micromolar concentrations.[5]
Neurological Applications: Antagonism of the NMDA Receptor
The parent compound, indole-2-carboxylic acid, has been identified as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a crucial ion channel in the central nervous system involved in synaptic plasticity and excitotoxicity.
Mechanism: Glycine acts as a co-agonist at the NMDA receptor, and its binding is necessary for channel activation. Indole-2-carboxylic acid competitively inhibits the potentiation of the NMDA-gated current by glycine. This suggests that it directly competes with glycine for its binding site on the GluN1 subunit of the receptor.
Implications for this compound: The addition of a methyl group at the 7-position could sterically hinder the binding of the molecule to the relatively constrained glycine binding site, potentially reducing its antagonist activity compared to the parent compound.
Experimental Protocols
To facilitate further research into the mechanism of action of this compound, we provide the following generalized experimental protocols based on the established activities of its derivatives.
HIV-1 Integrase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against HIV-1 integrase.
Methodology:
-
Recombinant Enzyme: Obtain purified, recombinant HIV-1 integrase.
-
Substrate DNA: Use labeled (e.g., fluorescently or radioactively) viral and target DNA substrates.
-
Reaction Buffer: Prepare a buffer containing divalent cations (e.g., Mg²⁺ or Mn²⁺) essential for integrase activity.
-
Incubation: Incubate the integrase enzyme with varying concentrations of this compound.
-
Reaction Initiation: Add the substrate DNA to initiate the strand transfer reaction.
-
Quenching: Stop the reaction after a defined period.
-
Analysis: Separate the reaction products using gel electrophoresis and quantify the degree of inhibition by measuring the reduction in the strand transfer product.
-
Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the integrase activity.
FBPase Allosteric Inhibition Assay
Objective: To assess the allosteric inhibitory effect of this compound on FBPase activity.
Methodology:
-
Enzyme Source: Use purified recombinant human FBPase.
-
Coupled Enzyme System: Employ a coupled enzyme assay where the product of the FBPase reaction (fructose-6-phosphate) is converted by subsequent enzymes (e.g., phosphoglucose isomerase and glucose-6-phosphate dehydrogenase) leading to a measurable change, such as the reduction of NADP⁺ to NADPH, which can be monitored spectrophotometrically at 340 nm.
-
Assay Conditions: Perform the assay in a buffer at physiological pH.
-
Inhibitor Incubation: Pre-incubate the FBPase enzyme with a range of concentrations of this compound.
-
Reaction Initiation: Start the reaction by adding the substrate, fructose-1,6-bisphosphate.
-
Kinetic Measurement: Monitor the rate of NADPH formation over time.
-
Data Analysis: Determine the IC₅₀ value by plotting the enzyme activity against the inhibitor concentration.
Visualizing the Mechanistic Pathways
To provide a clearer understanding of the potential signaling pathways and experimental workflows, the following diagrams are provided.
Caption: Proposed mechanism of HIV-1 integrase inhibition.
Caption: Allosteric inhibition of Fructose-1,6-bisphosphatase.
Conclusion and Future Directions
The indole-2-carboxylic acid scaffold is a remarkably versatile platform in medicinal chemistry, with its derivatives demonstrating a wide range of biological activities. While the specific mechanism of action for this compound is not yet fully elucidated, the established mechanisms of its congeners provide a strong foundation for future research. The primary hypothesized mechanisms include the inhibition of viral and metabolic enzymes, modulation of immuno-oncology targets, and antagonism of neurotransmitter receptors.
Future research should focus on direct experimental validation of these potential mechanisms for the 7-methyl derivative. Head-to-head comparisons with the parent indole-2-carboxylic acid and other substituted analogs will be crucial in understanding the specific contribution of the 7-methyl group to the molecule's activity and selectivity. Such studies will not only illuminate the therapeutic potential of this specific compound but also contribute to a deeper understanding of the structure-activity relationships within this important class of molecules.
References
- 1. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-methyl-1H-indole-2-carboxylic acid (CAS: 18474-60-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
7-methyl-1H-indole-2-carboxylic acid, with a CAS number of 18474-60-7, is a substituted indole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its rigid bicyclic structure, featuring a carboxylic acid moiety at the 2-position and a methyl group at the 7-position, makes it a valuable and versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications, and safety protocols, offering a technical resource for professionals engaged in research and development.
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic compounds with diverse biological activities. The specific substitution pattern of this compound imparts unique electronic and steric properties that can be exploited to fine-tune the pharmacological profiles of target molecules. This compound serves as a key intermediate in the synthesis of various therapeutic agents, including but not limited to, receptor antagonists and enzyme inhibitors.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and synthesis. These properties influence its reactivity, solubility, and handling characteristics.
| Property | Value | Source |
| CAS Number | 18474-60-7 | [2] |
| Molecular Formula | C₁₀H₉NO₂ | [2] |
| Molecular Weight | 175.18 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 7-Methylindole-2-carboxylic acid | [2] |
| Appearance | White to off-white solid | Commercially available |
| Melting Point | 217 °C | [2] |
| Solubility | Soluble in organic solvents like DMSO and methanol. | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for indole synthesis. The Reissert indole synthesis is a classical and widely applicable method for preparing indole-2-carboxylic acids.[4][5][6][7]
Reissert Indole Synthesis
The Reissert synthesis involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization.[5][6] For the synthesis of the 7-methyl analog, the starting material would be 2-nitro-m-xylene (3-methyl-1-nitro-2-methylbenzene).
The key steps are:
-
Condensation: 2-nitro-m-xylene reacts with diethyl oxalate in the presence of a strong base, such as sodium ethoxide, to form the corresponding ethyl o-nitrophenylpyruvate derivative.
-
Reductive Cyclization: The intermediate pyruvate is then subjected to reductive cyclization. This is typically achieved using reducing agents like zinc dust in acetic acid or iron in acetic acid.[5][6] The nitro group is reduced to an amine, which then undergoes intramolecular condensation with the adjacent ketone to form the indole ring.
-
Hydrolysis: The resulting ethyl ester is hydrolyzed to the carboxylic acid under basic or acidic conditions.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of a variety of biologically active compounds. Its utility stems from the ability to functionalize both the carboxylic acid group and the indole ring to generate diverse chemical libraries for screening.
Intermediate in the Synthesis of Biologically Active Molecules
This compound has been utilized in the synthesis of inhibitors for various enzymes and antagonists for receptors. For example, it has been used as a starting material for the synthesis of CCK1 receptor antagonists and Factor Xa inhibitors.[1]
A notable application is in the development of anti-parasitic agents. In a study focused on discovering compounds with activity against Trypanosoma cruzi, the causative agent of Chagas disease, this compound was used to synthesize a series of 1H-indole-2-carboxamides.[3] This involved the amide coupling of the carboxylic acid with various amines to explore the structure-activity relationship (SAR) of the resulting compounds.[3][8]
The methyl group at the 7-position can influence the conformation of the molecule and its interaction with biological targets. It can also impact the metabolic stability of the resulting compounds by blocking a potential site of oxidation.
Safety and Handling
As with any chemical reagent, proper safety precautions should be observed when handling this compound.
-
Hazard Identification: It is classified as causing serious eye irritation.[2]
-
Precautionary Statements:
-
Wear protective gloves, clothing, eye, and face protection.[9]
-
Wash skin thoroughly after handling.[9]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
If eye irritation persists, get medical advice/attention.[9]
-
-
Storage: Store in a cool, dry, and well-ventilated area.[10] Keep the container tightly closed. It is recommended to store at 5°C and protect from light.[1]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[9]
It is highly recommended to consult the Safety Data Sheet (SDS) provided by the supplier for the most current and comprehensive safety information.
Conclusion
This compound is a key chemical entity with significant applications in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its well-defined structure and the reactivity of its functional groups make it an attractive starting material for generating diverse compound libraries. A thorough understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in a research setting. As the quest for novel therapeutics continues, the importance of versatile building blocks like this compound is poised to grow.
References
- 1. goldbio.com [goldbio.com]
- 2. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
7-methyl-1H-indole-2-carboxylic acid: From Foundational Synthesis to a Versatile Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-methyl-1H-indole-2-carboxylic acid, a key heterocyclic building block in medicinal chemistry. We will explore its historical context through the lens of classical indole synthesis methodologies, detail a robust protocol for its preparation via the Fischer indole synthesis, and discuss its physicochemical properties. The narrative emphasizes the evolution of this compound from a synthetic target to a valuable starting material in the development of therapeutic agents, including Factor Xa inhibitors and novel antiparasitic compounds. This guide is intended for researchers and professionals in drug development, offering both foundational knowledge and insights into the practical application of this versatile molecule.
Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal framework for interacting with a wide range of biological targets. Within this class, the indole-2-carboxylic acid moiety is of particular importance. The carboxylic acid group can act as a key pharmacophore, chelating with metal ions in enzyme active sites or forming critical salt-bridge interactions with protein residues.[1][2] The discovery of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase, for example, highlights the therapeutic potential of this structural motif.[1][2] The strategic placement of substituents on the indole ring allows for the fine-tuning of a compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The 7-methyl derivative, the focus of this guide, exemplifies how a simple modification can lead to a valuable and distinct building block for drug discovery programs.
Historical Context: The Fischer Indole Synthesis
The discovery and synthesis of specific indole derivatives like this compound are intrinsically linked to the development of general methods for indole ring formation. The most prominent and enduring of these is the Fischer indole synthesis, first reported by Emil Fischer in 1883. This reaction involves the acid-catalyzed cyclization of an arylhydrazone, typically formed from the condensation of an arylhydrazine with an aldehyde or ketone.
Physicochemical Properties
A clear understanding of a compound's physical and chemical properties is essential for its application in synthesis and drug design. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[5] |
| CAS Number | 18474-60-7 | PubChem[5] |
| Molecular Formula | C₁₀H₉NO₂ | PubChem[5] |
| Molecular Weight | 175.18 g/mol | PubChem[5] |
| Appearance | White to off-white solid | |
| Melting Point | Not consistently reported | |
| pKa | ~15.27 (indole N-H, predicted) | ChemAxon[6] |
Synthesis and Mechanism
The most common and reliable method for preparing this compound is the Fischer indole synthesis, followed by ester hydrolysis. The process begins with the formation of a hydrazone from 2-methylphenylhydrazine and an ethyl pyruvate, which then undergoes an acid-catalyzed intramolecular cyclization and rearrangement.
General Synthetic Workflow
The overall transformation can be visualized as a two-step process: Fischer indolization to form the ethyl ester, followed by saponification to yield the final carboxylic acid.
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis.
Step 1: Synthesis of Ethyl 7-methyl-1H-indole-2-carboxylate
-
Hydrazone Formation: To a solution of 2-methylphenylhydrazine (1.0 eq) in ethanol, add ethyl pyruvate (1.05 eq). A catalytic amount of acetic acid may be added to facilitate the reaction. Stir the mixture at room temperature for 1-2 hours until thin-layer chromatography (TLC) indicates the consumption of the starting hydrazine. The hydrazone may precipitate and can be isolated or used directly.
-
Cyclization: The crude hydrazone is added to a pre-heated solution of a suitable acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol are common choices. Heat the reaction mixture, typically between 80-100 °C, for several hours.
-
Workup and Purification: After cooling, the reaction mixture is poured into ice-water, causing the product to precipitate. The solid is collected by filtration, washed with water to remove the acid, and then washed with a cold, non-polar solvent like hexane to remove non-polar impurities. The crude ethyl ester can be purified by recrystallization from an ethanol/water mixture or by column chromatography.
Step 2: Hydrolysis to this compound
-
Saponification: The purified ethyl 7-methyl-1H-indole-2-carboxylate (1.0 eq) is suspended in a mixture of ethanol and aqueous sodium hydroxide (e.g., 2 M NaOH, 2-3 eq). The mixture is heated to reflux and stirred until TLC analysis shows the complete disappearance of the starting ester.
-
Causality: The hydroxide ion acts as a nucleophile, attacking the ester carbonyl carbon. This leads to the formation of a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group and forming the sodium carboxylate salt.
-
-
Acidification and Isolation: The reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure. The remaining aqueous solution is diluted with water and cooled in an ice bath. The solution is then carefully acidified to a pH of ~2-3 with cold dilute hydrochloric acid. The carboxylic acid product precipitates as a solid.
-
Purification: The solid product is collected by vacuum filtration, washed thoroughly with cold water to remove inorganic salts, and dried under vacuum. The purity is typically high, but if necessary, the product can be further purified by recrystallization.
Emerging Applications in Drug Discovery
While its initial synthesis was likely a result of fundamental chemical exploration, this compound has proven to be a valuable and versatile intermediate in the synthesis of complex, biologically active molecules.
Intermediate for Factor Xa and CCK1 Receptor Antagonists
The compound is commercially available and cited as a reagent used in the synthesis of cholecystokinin (CCK1) receptor antagonists and Factor Xa inhibitors.[8] This indicates its utility in constructing more elaborate molecules where the 7-methylindole core serves as a key recognition element or structural anchor.
Scaffold for Anti-Trypanosoma cruzi Agents
A significant recent application is in the development of novel agents against Chagas disease, caused by the parasite Trypanosoma cruzi. Researchers have used this compound as a starting material to synthesize a series of 1H-indole-2-carboxamides.[9][10] In these studies, the carboxylic acid is activated and coupled with various amines to explore the structure-activity relationship (SAR) in the search for potent and selective anti-parasitic compounds.[9][10]
Caption: Application workflow from core compound to therapeutic targets.
Conclusion
This compound represents a classic example of a molecule born from fundamental synthetic methodology that has matured into a valuable tool for modern medicinal chemistry. Its straightforward preparation via the time-tested Fischer indole synthesis provides reliable access to a scaffold that has been successfully incorporated into advanced drug candidates. Its journey from a simple heterocyclic compound to a key building block in the fight against complex diseases like Chagas disease underscores the enduring value of exploring and understanding the chemistry of even seemingly simple substituted scaffolds. For researchers in the field, it remains a relevant and powerful intermediate for the generation of novel chemical entities with therapeutic potential.
References
- 1. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 3. Synthesis and biological activity of functionalized indole-2-carboxylates, triazino- and pyridazino-indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 8. goldbio.com [goldbio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
In silico prediction of 7-methyl-1H-indole-2-carboxylic acid properties
An In-Depth Technical Guide to the In Silico Prediction of 7-methyl-1H-indole-2-carboxylic acid Properties
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] this compound, a specific derivative, presents a compelling starting point for drug discovery campaigns. This technical guide provides a comprehensive, in-depth analysis of its drug-like properties using a suite of in silico predictive methods. By leveraging computational tools, we can establish a robust profile of this molecule, covering its physicochemical characteristics, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), and potential for biological activity. This document serves as a methodological framework, explaining not only the "how" but the critical "why" behind each predictive step, thereby enabling researchers to de-risk and accelerate early-stage drug development by focusing resources on the most promising candidates.[4][5]
Introduction: The Strategic Value of In Silico Profiling
The journey from a chemical entity to a market-approved drug is fraught with challenges, high costs, and a significant attrition rate.[6][7] A primary cause for late-stage failure is the discovery of unfavorable pharmacokinetic or safety profiles.[1] Computer-aided drug discovery (CADD) has emerged as an indispensable tool to mitigate these risks.[8] By creating predictive models for a molecule's behavior in a biological system, in silico analysis allows for the early and cost-effective evaluation of thousands of compounds.[9][10]
The indole nucleus is a cornerstone of medicinal chemistry, found in natural products and synthetic drugs with a vast range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This makes derivatives like this compound intriguing subjects for investigation. This guide will apply a rigorous in silico workflow to this specific molecule, demonstrating how computational predictions can build a foundational dataset to guide subsequent experimental validation.
Molecular Profile of this compound
Before predictive modeling, it is essential to establish the fundamental identity of the molecule. This compound is a small molecule characterized by an indole core, a carboxylic acid group at position 2, and a methyl group at position 7.
Table 1: Molecular Identifiers and Basic Properties
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][11] |
| Molecular Formula | C₁₀H₉NO₂ | [PubChem][11] |
| Molecular Weight | 175.18 g/mol | [PubChem][11] |
| Canonical SMILES | CC1=C2C(=CC=C1)C=C(N2)C(=O)O | [PubChem][11] |
| InChIKey | OLNYNTKNRVFVBI-UHFFFAOYSA-N | [PubChem][11] |
| CAS Number | 18474-60-7 | [PubChem][11] |
The In Silico Prediction Workflow: A Methodological Overview
The in silico analysis of a potential drug candidate is not a single action but a multi-stage workflow. The process begins with the molecule's structure, typically in a SMILES format, and funnels it through a series of predictive models. Each stage assesses properties of increasing complexity, from basic physicochemical characteristics to complex toxicological endpoints. This systematic approach ensures that compounds with fundamental liabilities are flagged early, conserving resources for more viable candidates.[1][5]
The causality behind this workflow is rooted in the hierarchical nature of pharmacokinetics; a drug cannot be effective if it cannot reach its target. Physicochemical properties govern absorption and distribution, which in turn are prerequisites for metabolism and eventual excretion.
Figure 1: A generalized workflow for the in silico prediction of small molecule properties.
Prediction of Physicochemical Properties
Physicochemical properties are the bedrock of a molecule's drug-like potential, governing its solubility, permeability, and ability to interact with biological targets.[5] We utilize established computational models, such as those integrated into platforms like SwissADME or pkCSM, to predict these key parameters.[12]
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (Lipophilicity) | 2.1 - 2.7 | Influences solubility, permeability, and metabolic stability. A value <5 is generally preferred for oral drugs.[12] |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Critical for absorption and formulation. Poor solubility is a major hurdle in drug development.[7] |
| pKa (Acidic) | 3.5 - 4.5 | The carboxylic acid group is predicted to be acidic, affecting ionization state, solubility, and receptor binding. |
| Polar Surface Area (PSA) | 53.1 Ų | Relates to membrane permeability. A PSA <140 Ų is often associated with good cell penetration.[11] |
| Hydrogen Bond Donors | 2 | Influences binding affinity and solubility. Fewer than 5 is a component of Lipinski's Rule of Five.[12] |
| Hydrogen Bond Acceptors | 2 | Influences binding affinity and solubility. Fewer than 10 is a component of Lipinski's Rule of Five.[12] |
Note: Values are representative predictions from common QSAR models and may vary slightly between different software tools.
Expert Interpretation: The predicted physicochemical profile is largely favorable. The LogP is within an optimal range for balancing solubility and permeability. The Polar Surface Area suggests good potential for oral absorption and cell membrane transit. While the predicted aqueous solubility is moderate to low, it is not prohibitive and could likely be addressed through formulation strategies.
ADMET Profiling: Predicting Drug-Likeness and Safety
ADMET prediction is a critical filter in early drug discovery, designed to eliminate compounds with poor pharmacokinetic or toxicological properties.[4][5][7] This process evaluates how the body is likely to handle the drug.
Absorption & Distribution
-
Human Intestinal Absorption (HIA): Predictions suggest high absorption potential, which is favorable for oral administration.
-
Blood-Brain Barrier (BBB) Penetration: The molecule is generally predicted to be a non-penetrant of the BBB. This is a crucial safety feature for drugs intended for peripheral targets, as it minimizes the risk of central nervous system side effects.
-
P-glycoprotein (P-gp) Substrate: Predicted to be a non-substrate of P-gp, a key efflux pump. This reduces the risk of drug resistance and improves bioavailability.
Metabolism
-
Cytochrome P450 (CYP) Inhibition: In silico models are used to predict whether the compound inhibits major CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). This compound is predicted to be a non-inhibitor of most major isoforms, which is a highly desirable trait. Inhibition of CYP enzymes is a primary cause of drug-drug interactions.[13]
Excretion & Toxicity
-
Total Clearance: Models predict a moderate rate of clearance, suggesting a reasonable half-life in the body.
-
hERG Inhibition: The human Ether-à-go-go-Related Gene (hERG) channel is critical for cardiac function. Blockade of this channel can lead to fatal arrhythmias. Predictions indicate a low probability of hERG inhibition, a vital safety checkpoint.[7]
-
AMES Mutagenicity: The molecule is predicted to be non-mutagenic in the AMES test, indicating a low risk of carcinogenicity.[13]
-
Hepatotoxicity: Predictions suggest a low risk of liver toxicity.
Table 3: Summary of Predicted ADMET Profile
| Category | Parameter | Predicted Outcome | Implication |
| Absorption | Human Intestinal Absorption | High | Good candidate for oral delivery. |
| Distribution | BBB Permeability | No | Low risk of CNS side effects. |
| P-gp Substrate | No | Lower potential for drug resistance and better bioavailability. | |
| Metabolism | CYP Enzyme Inhibitor | No (for major isoforms) | Low risk of drug-drug interactions. |
| Toxicity | hERG I Inhibitor | No | Low risk of cardiotoxicity. |
| AMES Toxicity | No | Low risk of mutagenicity. | |
| Hepatotoxicity | Low Probability | Favorable safety profile regarding liver function. |
Drug-Likeness and Target Prediction
Beyond individual parameters, holistic rules and models assess the overall "drug-likeness" of a compound.
Table 4: Drug-Likeness and Lead-Likeness Evaluation
| Rule / Filter | Parameter | Value | Status | Rationale |
| Lipinski's Rule | Molecular Weight | 175.18 | Pass | MW < 500 Da.[12] |
| LogP | ~2.5 | Pass | LogP < 5.[12] | |
| H-Bond Donors | 2 | Pass | Donors < 5.[12] | |
| H-Bond Acceptors | 2 | Pass | Acceptors < 10.[12] | |
| Veber's Rule | Polar Surface Area | 53.1 | Pass | PSA ≤ 140 Ų. |
| Rotatable Bonds | 1 | Pass | ≤ 10 rotatable bonds. | |
| Lead-Likeness | - | - | Pass | Meets criteria for a good starting point for lead optimization (lower MW and LogP). |
| Bioavailability Score | - | 0.55 | Good | An empirical score based on multiple parameters suggesting good oral bioavailability. |
The molecule passes all major drug-likeness filters, indicating that its structural and physicochemical properties are well-aligned with those of known oral drugs. Its profile is not only drug-like but also "lead-like," meaning it represents an excellent chemical scaffold for further optimization.
Figure 2: Conceptual diagram of a virtual screening funnel where in silico filters are applied to identify promising drug candidates.
Step-by-Step Protocol: Executing an ADMET Analysis
To ensure this guide is actionable, we provide a protocol using a freely accessible web tool, ADMET-AI , which leverages machine learning models for its predictions.[10]
Objective: To obtain a comprehensive ADMET and physicochemical profile for this compound.
Materials:
-
A computer with internet access.
-
The SMILES string for the target molecule: CC1=C2C(=CC=C1)C=C(N2)C(=O)O
Methodology:
-
Navigate to the Web Server: Open a web browser and go to the ADMET-AI platform.[10]
-
Input the Molecule:
-
Locate the input box labeled "SMILES".
-
Copy and paste the SMILES string CC1=C2C(=CC=C1)C=C(N2)C(=O)O into the text box.
-
-
Set Comparison Group (Optional but Recommended):
-
The platform allows comparison against known drugs from the DrugBank database. For a general analysis, leave the default "All Approved Drugs" selected. This provides crucial context for the predicted values.
-
-
Initiate Prediction:
-
Click the "Predict" button to submit the molecule for analysis. The server will process the input through its various machine learning models.
-
-
Data Retrieval and Analysis:
-
The results page will display a comprehensive table. This table will include:
-
Physicochemical Properties: Calculated values for LogP, Molecular Weight, PSA, etc.
-
ADMET Predictions: Probabilistic or regressive values for properties like BBB penetration, CYP inhibition, hERG inhibition, and AMES toxicity.
-
DrugBank Percentile: For each property, a percentile rank is given, showing how the molecule compares to the approved drugs in the reference set.
-
-
-
Data Interpretation (Self-Validation):
-
Cross-reference: Compare the predicted values against the ideal ranges discussed in Tables 2, 3, and 4 of this guide.
-
Assess Probabilities: For classification models (e.g., BBB Penetration: Yes/No), a value close to 0 or 1 indicates a high-confidence prediction. A value near 0.5 suggests ambiguity.
-
Contextualize with Percentiles: A favorable prediction (e.g., low toxicity) that also falls within a favorable percentile range compared to approved drugs strengthens the case for the molecule's viability.
-
Interpretation, Limitations, and Validation
It is imperative to recognize that in silico predictions are not experimental results; they are statistically derived probabilities.[7] Their power lies in their ability to rapidly screen and prioritize compounds, but they are subject to the limitations of the models they are built on.
-
Model Domain: Predictions are most accurate for molecules that are structurally similar to the compounds used to train the model.
-
Confidence Scores: Many platforms provide confidence scores for their predictions. Low-confidence predictions should be interpreted with caution.
-
The Path to Validation: The ultimate goal of in silico analysis is to generate high-quality hypotheses that can be tested efficiently in the laboratory. Favorable predictions from this guide should be followed by experimental validation, such as in vitro assays for solubility, metabolic stability (e.g., using liver microsomes), and safety (e.g., hERG patch-clamp assay).
Conclusion and Future Directions
The comprehensive in silico analysis of this compound reveals a molecule with a highly promising drug-like profile. It exhibits favorable physicochemical properties for oral administration, a clean safety profile with low predicted toxicity and risk of drug-drug interactions, and strong adherence to established drug-likeness rules.
Based on this robust computational assessment, this compound stands out as a high-quality starting point for a drug discovery program. The logical next steps would be:
-
Synthesis and Experimental Validation: Synthesize the compound and experimentally verify key predicted properties (solubility, LogP, metabolic stability).
-
Biological Screening: Screen the compound against relevant biological targets, as indole derivatives are known to have a wide range of activities.[1][2][14]
-
Structure-Activity Relationship (SAR) Studies: If promising activity is found, the indole core can be further decorated to optimize potency and ADMET properties, guided by the principles of medicinal chemistry and further in silico modeling.
By integrating the predictive power of computational methods at the earliest stage, we have built a strong, data-driven case for the further investigation of this compound, embodying a modern, efficient approach to drug discovery.
References
- 1. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Studies of Indole Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 5. fiveable.me [fiveable.me]
- 6. Transforming Drug Discovery through Computational Methods [parabolicdrugs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADMET-AI [admet.ai.greenstonebio.com]
- 11. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. espublisher.com [espublisher.com]
- 14. isfcppharmaspire.com [isfcppharmaspire.com]
Methodological & Application
Introduction: The Significance of the 7-Methylindole Scaffold
An In-Depth Technical Guide to the Synthesis of 7-Methyl-1H-indole-2-carboxylic Acid
This compound is a crucial heterocyclic building block in the landscape of modern drug discovery and development. Its rigid, nitrogen-containing bicyclic structure serves as a privileged scaffold, meaning it is a molecular framework that can bind to a variety of biological targets with high affinity. Consequently, this compound is a key intermediate in the synthesis of numerous pharmacologically active agents, including cholecystokinin (CCK1) receptor antagonists and potent Factor Xa inhibitors used in anticoagulant therapies.[1][2] The strategic placement of the methyl group at the 7-position and the carboxylic acid at the 2-position provides specific steric and electronic properties, offering fine-tuned control over molecular recognition and pharmacokinetic profiles in drug candidates.[3]
This guide provides a comprehensive overview of the primary synthetic routes to this compound, designed for researchers, medicinal chemists, and process development scientists. We will move beyond simple procedural lists to explore the underlying chemical principles, compare the strategic advantages of different methodologies, and provide detailed, field-proven protocols.
Comparative Analysis of Key Synthetic Strategies
The synthesis of the indole core is one of the most well-studied areas of heterocyclic chemistry. For the specific target of this compound, several classical and modern methods are viable. The choice of strategy often depends on factors such as starting material availability, scalability, required purity, and tolerance to various functional groups. The most prominent methods include the Fischer, Reissert, and modern palladium-catalyzed syntheses.
| Synthetic Strategy | Core Reaction | Advantages | Disadvantages | Typical Starting Materials |
| Fischer Indole Synthesis | Acid-catalyzed cyclization of an arylhydrazone. | Well-established, widely used, good availability of starting materials. | Requires strongly acidic conditions which may not be suitable for sensitive substrates; potential for side reactions and regioselectivity issues with unsymmetrical ketones.[4] | o-Tolylhydrazine (2-methylphenylhydrazine) and Pyruvic acid. |
| Reissert Indole Synthesis | Condensation of an o-nitrotoluene with diethyl oxalate, followed by reductive cyclization.[5] | Specifically yields indole-2-carboxylic acids; good for substrates with electron-withdrawing groups. | Often requires harsh reduction conditions (e.g., Zn/acetic acid, Fe/HCl); multi-step process.[6][7] | 3-Methyl-2-nitrotoluene and Diethyl oxalate. |
| Larock Indole Synthesis | Palladium-catalyzed heteroannulation of an o-haloaniline and a disubstituted alkyne.[8] | High functional group tolerance, milder conditions than classical methods, good control over substitution.[9] | Requires palladium catalyst and specialized alkyne reagents, which can be costly; potential for catalyst poisoning. | 2-Iodo-3-methylaniline and an alkyne with a carboxylate precursor. |
Experimental Protocols and Mechanistic Insights
Protocol 1: Fischer Indole Synthesis
The Fischer synthesis is arguably the most famous and direct method for preparing indoles from simple precursors.[10] The reaction proceeds by forming a phenylhydrazone, which then undergoes an acid-catalyzed intramolecular rearrangement and cyclization.
Causality of Experimental Choices:
-
Acid Catalyst: Polyphosphoric acid (PPA) or a mixture of zinc chloride in a high-boiling solvent is often used. These strong Lewis and Brønsted acids are necessary to facilitate the key[11][11]-sigmatropic rearrangement, which is the rate-determining step. The high temperature helps overcome the activation energy barrier for this rearrangement.
-
Reactants: The reaction between 2-methylphenylhydrazine and pyruvic acid directly forms the required hydrazone in situ, which upon heating in the presence of acid, cyclizes to the target indole.[4]
Detailed Step-by-Step Protocol:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylphenylhydrazine (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid.
-
Add pyruvic acid (1.05 eq) dropwise to the solution while stirring. An exothermic reaction may be observed, and the color may change.
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting hydrazine. The phenylhydrazone may precipitate from the solution.
-
-
Cyclization:
-
To the flask containing the phenylhydrazone, cautiously add polyphosphoric acid (PPA) (10-20 times the weight of the hydrazine) or another suitable acid catalyst like zinc chloride (ZnCl₂).
-
Heat the reaction mixture to 100-140°C with vigorous stirring. The optimal temperature will depend on the specific acid catalyst used.
-
Maintain the temperature for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and then pour it carefully onto crushed ice with stirring.
-
-
Work-up and Purification:
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the crude solid with cold water until the filtrate is neutral.
-
The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Visualizing the Fischer Indole Synthesis Mechanism:
Caption: Key stages of the Fischer indole synthesis.
Protocol 2: Reissert Indole Synthesis
The Reissert synthesis provides a robust alternative, particularly for indole-2-carboxylic acids.[12] It begins with the condensation of an appropriately substituted o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization of the resulting o-nitrophenylpyruvate intermediate.[5]
Causality of Experimental Choices:
-
Base for Condensation: A strong base like potassium ethoxide or sodium ethoxide is required to deprotonate the methyl group of 3-methyl-2-nitrotoluene, generating a nucleophilic carbanion that attacks diethyl oxalate.[5]
-
Reducing Agent: The reductive cyclization is a critical step. Classical methods use zinc dust in acetic acid or iron in acidic media.[6] These reagents efficiently reduce the nitro group to an amine, which then spontaneously undergoes intramolecular condensation with the adjacent ketone to form the indole ring.
Detailed Step-by-Step Protocol:
-
Condensation:
-
In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of potassium ethoxide (1.1 eq) in anhydrous ethanol.
-
Add a solution of 3-methyl-2-nitrotoluene (1.0 eq) and diethyl oxalate (1.1 eq) in anhydrous ethanol dropwise to the ethoxide solution at 0-10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. A precipitate of the potassium salt of the pyruvate ester will form.
-
Collect the precipitate by filtration, wash with cold ethanol and then ether, and dry under vacuum. This gives ethyl 3-methyl-2-nitrophenylpyruvate.
-
-
Reductive Cyclization:
-
Suspend the ethyl 3-methyl-2-nitrophenylpyruvate (1.0 eq) in a mixture of glacial acetic acid and ethanol.
-
Heat the mixture to reflux and add zinc dust (3-5 eq) portion-wise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue refluxing for an additional 1-2 hours, or until the reaction is complete by TLC.
-
-
Saponification and Work-up:
-
Cool the reaction mixture and filter to remove excess zinc and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
To the residue, add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) and heat to reflux for 1-2 hours to saponify the ester.
-
Cool the basic solution and wash with a non-polar solvent like ether or dichloromethane to remove non-acidic impurities.
-
Acidify the aqueous layer with concentrated HCl or another strong acid until the pH is ~2-3. The product will precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield crude this compound.
-
Purify further by recrystallization as described in Protocol 1.
-
Visualizing the Reissert Synthesis Workflow:
Caption: Workflow for the Reissert indole synthesis.
Purification and Analytical Characterization
Regardless of the synthetic route, the final product requires rigorous purification and characterization to ensure its suitability for further applications.
-
Purification: Recrystallization is the most common method for purifying the final carboxylic acid. A solvent system of ethanol/water or ethyl acetate/hexane is typically effective. If impurities persist, column chromatography on silica gel may be necessary, using a mobile phase such as dichloromethane/methanol with a small amount of acetic acid to ensure the carboxylic acid remains protonated and elutes properly.
-
Characterization: The identity and purity of this compound should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the indole NH proton (a broad singlet typically > 11 ppm), aromatic protons on the benzene ring, a singlet for the C3-H, and a singlet for the methyl group around 2.5 ppm.
-
¹³C NMR: The spectrum will show signals for the carboxyl carbon (~165 ppm), the indole ring carbons, and the methyl carbon.
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated molecular weight of 175.18 g/mol .[13]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch, the O-H stretch of the carboxylic acid, and the C=O stretch.
-
Safety and Handling Precautions
-
Reagents: Many reagents used in these syntheses are hazardous. Phenylhydrazines are toxic and potential carcinogens. Strong acids like PPA are corrosive. Nitroaromatic compounds can be toxic and explosive. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions: The Fischer indole cyclization can be highly exothermic, especially when adding the reaction mixture to ice. Perform this step slowly and with caution. Reductive cyclizations using zinc dust can also be exothermic and may produce flammable hydrogen gas. Ensure the reaction is conducted under an inert atmosphere where appropriate.
Conclusion
The synthesis of this compound is readily achievable through well-established methods like the Fischer and Reissert syntheses. The Fischer synthesis offers a more direct route from commercially available precursors, while the Reissert synthesis is an excellent alternative specifically tailored for producing indole-2-carboxylic acids. For more complex substrates or milder conditions, modern palladium-catalyzed methods like the Larock synthesis present powerful, albeit more costly, alternatives. The choice of method will ultimately be guided by the specific needs of the research or development program, balancing factors of cost, scale, safety, and efficiency.
References
- 1. goldbio.com [goldbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 9. synarchive.com [synarchive.com]
- 10. benchchem.com [benchchem.com]
- 11. synarchive.com [synarchive.com]
- 12. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Robust Three-Step Synthesis of 7-Methyl-1H-indole-2-carboxylic Acid from 7-Methylindole
Abstract 7-Methyl-1H-indole-2-carboxylic acid is a valuable heterocyclic building block in medicinal chemistry and materials science, notably used in the synthesis of CCK1 receptor antagonists and Factor Xa inhibitors.[1] Its synthesis from the readily available 7-methylindole presents a significant regioselectivity challenge. Direct electrophilic substitution on the indole scaffold, such as classical formylation, overwhelmingly favors reaction at the C3 position due to its higher electron density.[2][3] This guide provides a detailed, field-proven protocol for the synthesis of this compound, circumventing the regioselectivity issue through a reliable three-step sequence: (1) N-protection of the indole, (2) directed C2-lithiation and subsequent carboxylation, and (3) deprotection to yield the final product. This methodology ensures high yields and purity, making it suitable for both research and process development applications.
Strategic Overview: Overcoming the Regioselectivity Challenge
The primary obstacle in functionalizing the C2 position of an indole is the intrinsic electronic nature of the ring system, which directs electrophiles to the C3 position. The Vilsmeier-Haack reaction, a common formylation method, exemplifies this, producing the C3-aldehyde almost exclusively.[4][5] To achieve C2 selectivity, a strategy that reverses the inherent reactivity is required.
Our chosen strategy employs a directed ortho-metalation approach. This is achieved by first protecting the indole nitrogen with an electron-withdrawing group, in this case, a p-toluenesulfonyl (tosyl) group. This serves two critical functions:
-
It acidifies the C2 proton, making it susceptible to deprotonation by a strong base.
-
The bulky protecting group can sterically direct the base to the adjacent C2 position.
Following protection, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), selectively removes the C2 proton. The resulting C2-lithiated intermediate is a potent nucleophile that can be trapped with an electrophile. Quenching this intermediate with solid carbon dioxide (dry ice) introduces a carboxylate group at the C2 position. The final step involves the hydrolytic removal of the tosyl protecting group under basic conditions to furnish the desired this compound.
Caption: Overall synthetic scheme for this compound.
Experimental Protocols
This section provides detailed, step-by-step procedures for each stage of the synthesis.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 7-Methylindole | >98% | Sigma-Aldrich | |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | Highly reactive, handle with care. |
| p-Toluenesulfonyl Chloride (TsCl) | >99% | TCI Chemicals | Store in a desiccator. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Acros Organics | Pyrophoric, requires inert atmosphere handling. |
| Carbon Dioxide (CO₂) | Solid (Dry Ice) | Local Supplier | Use freshly crushed. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Acros Organics | Use freshly distilled from Na/benzophenone. |
| Sodium Hydroxide (NaOH) | ACS Reagent Grade | Fisher Scientific | |
| Methanol (MeOH) | ACS Reagent Grade | Fisher Scientific | |
| Diethyl Ether (Et₂O) | ACS Reagent Grade | VWR | |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Lab Prepared | |
| Brine | - | Lab Prepared | Saturated aqueous NaCl solution. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | VWR |
Protocol Part 1: N-Tosylation of 7-Methylindole
Rationale: The acidic N-H proton of the indole is first removed by a strong base (NaH) to generate an indolide anion. This anion then acts as a nucleophile, attacking the electrophilic sulfur atom of tosyl chloride to form the N-protected intermediate.
Procedure:
-
To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.0 g, 25.0 mmol, 1.2 equiv., 60% dispersion) and wash with anhydrous hexanes (2 x 10 mL) to remove the mineral oil.
-
Add 80 mL of anhydrous THF to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add a solution of 7-methylindole (2.71 g, 20.7 mmol, 1.0 equiv.) in 20 mL of anhydrous THF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Add a solution of p-toluenesulfonyl chloride (4.34 g, 22.8 mmol, 1.1 equiv.) in 20 mL of anhydrous THF dropwise.
-
Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC (20% Ethyl Acetate/Hexanes).
-
Upon completion, carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with water (50 mL) and then brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with 5-10% Ethyl Acetate/Hexanes) to yield N-tosyl-7-methylindole as a white solid.
Protocol Part 2: C2-Lithiation and Carboxylation
Rationale: n-BuLi is a powerful base capable of deprotonating the C2 position of the N-tosylated indole at low temperatures. The resulting organolithium species is a strong nucleophile that readily attacks the electrophilic carbon of CO₂. An acidic workup is required to protonate the lithium carboxylate salt formed.
Procedure:
-
Add N-tosyl-7-methylindole (4.28 g, 15.0 mmol, 1.0 equiv.) to a flame-dried 250 mL round-bottom flask and place under a high-vacuum line to ensure dryness. Purge with argon or nitrogen.
-
Add 100 mL of anhydrous THF via syringe and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (6.6 mL, 16.5 mmol, 1.1 equiv., 2.5 M in hexanes) dropwise via syringe over 15 minutes. A color change to deep red or brown is typically observed.
-
Stir the solution at -78 °C for 1 hour.
-
While the reaction stirs, crush a generous amount of dry ice (~30 g) in a separate dry flask and quickly add it to the reaction mixture in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight. The color should fade.
-
Quench the reaction with 50 mL of water. Acidify the aqueous layer to pH ~2 with 2 M HCl.
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude N-tosyl-7-methylindole-2-carboxylic acid, which can be used in the next step without further purification.
Protocol Part 3: N-Deprotection
Rationale: The sulfonyl group is susceptible to nucleophilic attack under strong basic conditions. The hydroxide ion attacks the sulfur atom, leading to the cleavage of the S-N bond and liberating the indole N-H. Subsequent acidification precipitates the final carboxylic acid product.
Procedure:
-
Dissolve the crude N-tosyl-7-methylindole-2-carboxylic acid from the previous step in a mixture of methanol (100 mL) and 2 M aqueous sodium hydroxide (50 mL).
-
Heat the mixture to reflux (approximately 70-80 °C) and maintain for 8-12 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-acidic impurities (like toluene).
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 by the dropwise addition of concentrated HCl.
-
A precipitate will form. Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (3 x 20 mL).
-
Dry the solid in a vacuum oven at 50 °C to a constant weight to yield this compound as a solid.
Data Summary and Workflow
Quantitative Data
| Step | Starting Material | Mass (g) / Equiv. | Key Reagents | Equiv. | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | 7-Methylindole | 2.71 g / 1.0 | NaH, TsCl | 1.2, 1.1 | 0 to RT | 4-6 | 85-95 |
| 2 | N-Tosyl-7-methylindole | 4.28 g / 1.0 | n-BuLi, CO₂(s) | 1.1, xs | -78 to RT | ~12 | 80-90 (crude) |
| 3 | Crude from Step 2 | ~4.5 g / 1.0 | NaOH | xs | Reflux | 8-12 | 75-85 (from Step 2) |
Experimental Workflow Diagram
Caption: Step-by-step laboratory workflow for the synthesis.
Characterization of Final Product
The identity and purity of the final product, this compound (CAS: 18474-60-7), should be confirmed using standard analytical techniques.
-
¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ) would include a broad singlet for the N-H proton (>11 ppm), a singlet for the C3-H, aromatic signals corresponding to the substituted benzene ring, and a singlet for the C7-methyl group. The carboxylic acid proton will also appear as a very broad singlet.
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum should show 10 distinct carbon signals, including the characteristic carboxyl carbon signal in the 160-185 ppm range.[6]
-
Mass Spectrometry (ESI-): m/z calculated for C₁₀H₈NO₂⁻ [M-H]⁻: 174.06; found: 174.1.
-
Melting Point: Literature values can be used for comparison.
References
Synthesis of 7-methyl-1H-indole-2-carboxylic acid via Fischer Indole Synthesis: An Application Note and Protocol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a cornerstone of heterocyclic chemistry, forming the structural core of a vast array of pharmacologically active compounds, natural products, and functional materials. Its prevalence in biologically significant molecules, such as the amino acid tryptophan and the neurotransmitter serotonin, underscores its importance. Substituted indoles, particularly those with carboxylic acid functionalities, are pivotal intermediates in the synthesis of pharmaceuticals, including anti-inflammatory agents and antiviral drugs. 7-methyl-1H-indole-2-carboxylic acid, in particular, serves as a valuable building block for the development of novel therapeutic agents, necessitating a robust and well-understood synthetic methodology.
The Fischer indole synthesis, a classic and versatile reaction discovered by Emil Fischer in 1883, remains a premier method for the construction of the indole ring system.[1][2] This acid-catalyzed cyclization of an arylhydrazone, derived from an arylhydrazine and a carbonyl compound, offers a direct and efficient route to a wide variety of substituted indoles.[1][3][4] This application note provides a detailed protocol and in-depth scientific insights into the synthesis of this compound, leveraging the power and reliability of the Fischer indole synthesis.
The Core Reaction: Fischer Indole Synthesis
The synthesis of this compound is achieved through the reaction of 2-methylphenylhydrazine with pyruvic acid. The reaction can be performed as a one-pot synthesis or by first forming the hydrazone intermediate, followed by acid-catalyzed cyclization.
Overall Reaction:
Starting Materials:
-
2-Methylphenylhydrazine (or its hydrochloride salt)
-
Pyruvic acid
Product:
-
This compound
Reaction Mechanism: A Step-by-Step Elucidation
The Fischer indole synthesis proceeds through a well-established, multi-step mechanism initiated by the acid-catalyzed reaction of an arylhydrazine with a ketone or aldehyde.[1] The key mechanistic steps for the synthesis of this compound are as follows:
-
Hydrazone Formation: The reaction commences with the condensation of 2-methylphenylhydrazine and pyruvic acid to form the corresponding hydrazone. This is a standard imine formation reaction.[1]
-
Tautomerization to Ene-hydrazine: The resulting hydrazone undergoes tautomerization to its more reactive ene-hydrazine isomer.
-
[1][1]-Sigmatropic Rearrangement: Following protonation, the ene-hydrazine intermediate undergoes a crucial[1][1]-sigmatropic rearrangement, which is the key bond-forming step that establishes the indole framework.
-
Aromatization and Cyclization: The intermediate then aromatizes, followed by an intramolecular cyclization to form a five-membered ring.
-
Elimination of Ammonia: The final step involves the elimination of an ammonia molecule to yield the stable, aromatic indole ring system.
Diagram of the Reaction Mechanism:
Caption: The mechanistic pathway of the Fischer indole synthesis.
Experimental Protocol: A Detailed Walkthrough
This protocol is adapted from general procedures for the Fischer indole synthesis of indole-2-carboxylic acids.[2] Optimization of reaction conditions may be necessary to achieve the highest yields.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Methylphenylhydrazine hydrochloride | 158.63 | 1.59 g | 10 |
| Pyruvic acid | 88.06 | 0.88 g | 10 |
| Glacial Acetic Acid | 60.05 | 20 mL | - |
| Ethanol (95%) | 46.07 | As needed | - |
| Sodium Acetate | 82.03 | 0.82 g | 10 |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.59 g (10 mmol) of 2-methylphenylhydrazine hydrochloride and 0.82 g (10 mmol) of sodium acetate in 20 mL of glacial acetic acid.
-
Addition of Pyruvic Acid: To the stirring solution, add 0.88 g (10 mmol) of pyruvic acid dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.
Experimental Workflow Diagram:
Caption: A streamlined workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Physical Properties:
| Property | Value |
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol [5][6] |
| Appearance | Off-white to light yellow solid |
| Melting Point | Expected to be in the range of 200-220 °C |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water |
Spectroscopic Data (Predicted):
-
¹H NMR (in DMSO-d₆):
-
δ ~12.5-13.0 ppm (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~11.5-12.0 ppm (s, 1H): Indole N-H proton.
-
δ ~7.0-7.5 ppm (m, 3H): Aromatic protons on the benzene ring.
-
δ ~6.9-7.1 ppm (s, 1H): Proton at the C3 position of the indole ring.
-
δ ~2.4-2.5 ppm (s, 3H): Methyl protons (-CH₃).
-
-
¹³C NMR (in DMSO-d₆):
-
δ ~165-170 ppm: Carboxylic acid carbonyl carbon.
-
δ ~135-140 ppm: Quaternary carbons of the indole ring.
-
δ ~110-130 ppm: Aromatic and indole ring carbons.
-
δ ~100-105 ppm: Carbon at the C3 position of the indole ring.
-
δ ~16-18 ppm: Methyl carbon.
-
-
Infrared (IR) Spectroscopy (KBr pellet):
-
~3300-3400 cm⁻¹ (broad): N-H stretching of the indole ring.
-
~2500-3300 cm⁻¹ (very broad): O-H stretching of the carboxylic acid dimer.
-
~1680-1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid.
-
~1500-1600 cm⁻¹: Aromatic C=C stretching.
-
Safety and Handling Precautions
-
2-Methylphenylhydrazine hydrochloride: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated fume hood.
-
Pyruvic acid: Corrosive. Causes severe skin burns and eye damage. Handle with care and appropriate PPE.
-
Glacial Acetic Acid: Corrosive and flammable. Handle in a fume hood.
-
The reaction should be carried out in a well-ventilated fume hood at all times.
Conclusion
The Fischer indole synthesis provides an effective and straightforward method for the preparation of this compound. The protocol outlined in this application note, grounded in the well-established principles of this classic reaction, offers a reliable pathway for researchers in organic synthesis and drug discovery. The causality behind the experimental choices, from the selection of an acid catalyst to the workup procedure, is rooted in the fundamental mechanistic understanding of the Fischer indole synthesis. Proper characterization using spectroscopic methods is essential to confirm the structure and purity of the final product, a valuable precursor for further chemical exploration.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. jk-sci.com [jk-sci.com]
- 5. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]
- 7. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
Application Notes & Protocols: Quantitative Analysis of 7-methyl-1H-indole-2-carboxylic acid
Abstract
This document provides detailed analytical methods for the accurate quantification of 7-methyl-1H-indole-2-carboxylic acid, a molecule of interest in pharmaceutical research and development.[1][2] Recognizing the diverse requirements of modern analytical laboratories, we present two robust, validated protocols: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. The causality behind experimental choices, from mobile phase composition to mass spectrometric parameters, is thoroughly explained to empower researchers to adapt and troubleshoot these methods effectively.
Introduction and Analyte Profile
This compound is a member of the indole derivative class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with applications in oncology, anti-inflammatory, and neurodegenerative disease research.[1][2] Consequently, the ability to accurately quantify specific indole derivatives like this compound in various samples—from active pharmaceutical ingredients (APIs) to biological fluids—is critical for pharmacokinetic, toxicokinetic, and quality control studies.
The analytical challenge presented by this molecule stems from its carboxylic acid functional group, which can lead to poor retention on standard reversed-phase columns and variable ionization efficiency in mass spectrometry if not properly addressed. The methods detailed herein are designed to overcome these challenges.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₉NO₂ | PubChem[3] |
| Molecular Weight | 175.18 g/mol | PubChem[3] |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 18474-60-7 | PubChem[3] |
| Appearance | Solid (predicted) | --- |
| pKa | 15.27 ± 0.30 (Predicted, basic) | Chemicalize[4] |
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle and Application
This method is ideal for the quantification of this compound in relatively clean sample matrices, such as in drug substance purity assessments or dissolution testing. The methodology is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.
A key aspect of this protocol is the use of an acidified mobile phase. This technique, known as ion suppression , neutralizes the charge on the carboxylic acid moiety of the analyte.[5] In its neutral form, the molecule is more hydrophobic and is retained more effectively on the nonpolar C18 stationary phase, leading to sharper peaks and improved chromatographic resolution.[5] Detection is achieved by measuring the absorbance of ultraviolet light by the indole ring, a strong chromophore.
Visualized Workflow: HPLC-UV Analysis
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of 7-Methyl-1H-indole-2-carboxylic Acid in Synthetic Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the 7-Methylindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The strategic placement of substituents on this privileged scaffold allows for the fine-tuning of biological activity. 7-Methyl-1H-indole-2-carboxylic acid is a particularly valuable building block, offering three key points of diversification: the carboxylic acid handle at the 2-position, the reactive N-H of the indole ring, and the C3 position, which is susceptible to electrophilic substitution. The presence of the 7-methyl group can influence the molecule's lipophilicity and metabolic stability, and can also induce a specific conformational bias in the final product, which can be crucial for potent and selective interaction with biological targets. This guide provides detailed protocols for the synthetic manipulation of this compound, focusing on its conversion into esters, amides, and the decarboxylated 7-methylindole core.
Physicochemical Properties and Handling
This compound is a stable, crystalline solid at room temperature. A summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | PubChem[1] |
| Molecular Weight | 175.18 g/mol | PubChem[1] |
| Appearance | Off-white crystalline solid | |
| Melting Point | 80-84 °C | Sigma-Aldrich[2] |
| Solubility | Soluble in polar organic solvents such as DMF, DMSO, and alcohols. |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Operations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Synthetic Transformations: Detailed Protocols and Mechanistic Insights
This section details robust protocols for the esterification, amidation, and decarboxylation of this compound. Each protocol is designed to be self-validating, with clear steps and explanations for the choices of reagents and conditions.
Esterification: Synthesis of Ethyl 7-Methyl-1H-indole-2-carboxylate
Esterification of the carboxylic acid at the C2 position is a common strategy to mask its polarity, improve cell permeability of the resulting molecule, or to serve as a synthetic handle for further transformations. The Fischer indole synthesis provides a direct and efficient route to indole-2-carboxylates.
Protocol 1: Fischer Indole Synthesis for Ethyl 7-Methyl-1H-indole-2-carboxylate
This method constructs the indole ring and incorporates the ethyl ester in a single, efficient process. The reaction proceeds through the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from 2-methylphenylhydrazine and ethyl pyruvate.[3][4][5][6]
Reaction Scheme:
References
Application Notes and Protocols for Amide Coupling Reactions with 7-Methyl-1H-indole-2-carboxylic Acid
Introduction: The Significance of 7-Methyl-1H-indole-2-carboxamides
The 7-methyl-1H-indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry and drug discovery. Its derivatives, particularly the corresponding amides, are integral to the development of novel therapeutics, including antivirals and agents targeting neurodegenerative diseases. The indole nucleus mimics the side chain of tryptophan, allowing these molecules to interact with a variety of biological targets, while the 7-methyl substituent can enhance metabolic stability and modulate binding affinity.
The formation of the amide bond, coupling the indole carboxylic acid with a primary or secondary amine, is the most pivotal and frequently performed reaction in the synthesis of these compound libraries. However, the direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and non-reactive ammonium carboxylate salt.[1] This necessitates the activation of the carboxylic acid, a process for which a diverse array of coupling reagents has been developed.[2]
This comprehensive guide provides an in-depth analysis of amide coupling reactions specifically tailored for this compound. We will explore the mechanistic underpinnings of common coupling reagents, present detailed, field-proven protocols, and offer insights into overcoming common challenges associated with this electron-rich heterocyclic substrate.
Key Considerations for Coupling with this compound
The successful synthesis of 7-methyl-1H-indole-2-carboxamides hinges on several factors related to the substrate's unique properties:
-
Nucleophilicity of the Indole Ring: The indole nucleus is electron-rich, which can lead to side reactions under certain conditions. Strongly acidic conditions should be avoided to prevent potential polymerization or degradation.[3]
-
Potential for Decarboxylation: Indole-2-carboxylic acids can undergo decarboxylation at elevated temperatures, typically above 200 °C.[4] While most modern coupling reactions are performed at or below room temperature, this instability should be considered if high-temperature reaction conditions are explored.
-
Steric Hindrance: The methyl group at the 7-position, adjacent to the indole nitrogen, can impart minor steric effects that may influence the approach of bulky reagents or substrates.
-
Reactivity of the Amine: The nature of the amine coupling partner is critical. Electron-deficient amines (e.g., anilines with electron-withdrawing groups) are less nucleophilic and often require more potent coupling reagents or longer reaction times for efficient conversion.[2]
Mechanism of Action: A Closer Look at Common Coupling Reagents
Understanding the mechanism of the chosen coupling reagent is paramount for optimizing reaction conditions and troubleshooting. Here, we detail the pathways for two of the most effective and widely used classes of reagents: carbodiimides (EDC) and uronium/aminium salts (HATU).
EDC/HOBt Mediated Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids. Its efficacy is significantly enhanced by the addition of 1-hydroxybenzotriazole (HOBt). The additive acts as a "trap" for the highly reactive O-acylisourea intermediate, converting it to a more stable and less racemization-prone HOBt-ester.[5]
The general mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate.
-
HOBt Adduct Formation: The nucleophilic HOBt rapidly intercepts the O-acylisourea to form an activated HOBt-ester, releasing the water-soluble N,N'-dicyclohexylurea (DCU) byproduct.
-
Aminolysis: The amine coupling partner attacks the carbonyl of the HOBt-ester, forming the desired amide bond and regenerating HOBt.[5]
HATU Mediated Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient uronium salt-based coupling reagent known for its rapid reaction times and low propensity for racemization.[5] It is particularly effective for coupling challenging substrates, including sterically hindered components or electron-deficient amines.
The mechanism involves the following steps:
-
Deprotonation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated to form the carboxylate anion.
-
Active Ester Formation: The carboxylate attacks HATU, leading to the formation of a highly reactive OAt-active ester and releasing the tetramethylurea (TMU) byproduct.
-
Aminolysis: The amine nucleophile attacks the activated ester to yield the final amide product. The nitrogen atom in the HOAt ring is believed to accelerate this final step.[5]
Comparative Data of Coupling Reagents
The choice of coupling reagent directly impacts reaction efficiency, time, and cost. While a comprehensive, side-by-side comparison for this compound is not available in the literature, the following table provides a summary of a specific published result and typical performance for common reagents with similar substrates.
| Coupling Reagent/System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Reference |
| HATU / DIPEA | DIPEA | DMF | RT | 2 | 56% * | [6] |
| EDC / HOBt / DIPEA | DIPEA | DMF/DCM | 0 to RT | 2-12 | 70-95% | [1][5] |
| T3P® / Pyridine | Pyridine | EtOAc/MeCN | RT | 1-16 | 85-98% | [7][8] |
| BOP / DIPEA | DIPEA | DMF | 0 to RT | 1-12 | 80-95% | [9][10] |
*Note: This yield was reported for the coupling of this compound with N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride.[6] Yields for other systems are typical ranges observed for standard amide couplings and may vary based on the specific amine substrate.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the amide coupling of this compound. It is crucial to use anhydrous solvents and reagents to prevent hydrolysis of activated intermediates.[11]
Protocol 1: HATU-Mediated Amide Coupling
This protocol is adapted from a reported synthesis utilizing this compound and is generally effective for a wide range of amines.[6][12]
-
Materials:
-
This compound (1.0 eq)
-
Amine (or amine hydrochloride salt) (1.0-1.2 eq)
-
HATU (1.1-1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1N HCl, sat. NaHCO₃, brine for workup
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and the amine (1.1 eq). If using an amine salt, add it at this stage.
-
Dissolve the solids in anhydrous DMF (approx. 0.1-0.5 M concentration).
-
Add HATU (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Add DIPEA (3.0 eq) dropwise to the reaction mixture. If using an amine hydrochloride salt, an additional equivalent of base is required.
-
Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure amide.
-
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic, cost-effective method suitable for many standard amide couplings.[1]
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dichloromethane (DCM) or DMF
-
DCM, 1N HCl, sat. NaHCO₃, brine for workup
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.
-
Add DIPEA (2.5 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight (or until completion as monitored by TLC/LC-MS, typically 2-16 hours).
-
Dilute the reaction mixture with DCM and wash sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 3: T3P®-Mediated Amide Coupling
Propanephosphonic acid anhydride (T3P®) is a remarkably efficient and mild coupling reagent with the significant advantage that its byproducts are water-soluble, simplifying purification.[7]
-
Materials:
-
This compound (1.0 eq)
-
Amine (1.05 eq)
-
T3P® (50% solution in EtOAc or DMF) (1.5 eq)
-
Pyridine or DIPEA (3.0 eq)
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
-
EtOAc, 1N HCl, sat. NaHCO₃, brine for workup
-
-
Procedure:
-
To a flask, add this compound (1.0 eq) and the amine (1.05 eq).
-
Dissolve the starting materials in anhydrous EtOAc or MeCN.
-
Add pyridine (3.0 eq) and stir to ensure a homogeneous solution.
-
Add T3P® solution (1.5 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Dilute with EtOAc and wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate to provide the crude amide, which is often of high purity.
-
If necessary, further purify by recrystallization or chromatography.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive coupling reagent (hydrolyzed).2. Presence of water in the reaction.3. Amine is non-nucleophilic (protonated).4. Steric hindrance. | 1. Use a fresh bottle of coupling reagent.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Add an additional equivalent of non-nucleophilic base (DIPEA).4. Switch to a more powerful coupling reagent like HATU or increase reaction temperature and time.[11] |
| Formation of Side Products | 1. Racemization of chiral centers (if applicable).2. N-acylation of the product amide (with excess acid).3. Side reactions involving the indole ring. | 1. Use an additive like HOBt or HOAt. Run the reaction at 0 °C. HATU is known to suppress racemization.[5]2. Use a slight excess of the amine (1.1-1.2 eq) relative to the carboxylic acid.3. Ensure reaction conditions are not strongly acidic. |
| Difficult Purification | 1. Water-soluble urea byproduct from EDC remains.2. T3P® byproducts not fully removed.3. Product has similar polarity to starting materials. | 1. Perform multiple aqueous washes, including a dilute acid wash (e.g., 1N HCl) to protonate and solubilize the urea byproduct (EDU).2. Ensure thorough aqueous workup with both acidic and basic washes.3. If chromatography is difficult, attempt recrystallization from a suitable solvent system (e.g., Ethanol, Acetonitrile, or Hexane/EtOAc).[13] |
| Reaction Stalls | 1. Insufficiently reactive amine (e.g., electron-poor aniline).2. Incomplete activation of the carboxylic acid. | 1. Switch to HATU or BOP reagent. Consider pre-activating the carboxylic acid for 15-30 minutes with the coupling reagent and base before adding the amine.2. Increase the equivalents of the coupling reagent to 1.5 eq. |
References
- 1. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Application Notes & Protocols: A Comprehensive Guide to the Dissolution of 7-methyl-1H-indole-2-carboxylic acid
Abstract
7-methyl-1H-indole-2-carboxylic acid is a heterocyclic building block pivotal in the synthesis of pharmacologically active agents and novel materials. Despite its utility, its poor solubility in aqueous solutions presents a significant challenge for researchers in drug development and life sciences. This document provides a detailed, experience-driven guide to effectively dissolve this compound. We will move beyond simple instructions to explain the underlying chemical principles governing its solubility. This guide furnishes two primary, validated protocols: dissolution in common organic solvents for concentrated stock solutions and a pH-mediated strategy for preparing aqueous solutions. These methodologies are designed to ensure solution stability, prevent precipitation, and maintain compound integrity for downstream applications.
Section 1: Physicochemical & Safety Profile
A thorough understanding of the compound's properties is the foundation of a successful dissolution strategy.
1.1: Physicochemical Data Summary The key properties of this compound are summarized below. The carboxylic acid moiety is the primary determinant of its pH-dependent solubility.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | PubChem[1] |
| Molecular Weight | 175.18 g/mol | PubChem[1] |
| CAS Number | 18474-60-7 | PubChem[1] |
| Appearance | Off-white to yellow or brown crystalline powder/crystals | ChemicalBook[2] |
| Predicted pKa | ~4.44 (for the carboxylic acid group) | ChemicalBook[2] |
| Common Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol | ChemicalBook[2] |
| Aqueous Solubility | Low kinetic solubility in neutral aqueous buffers (e.g., PBS) | ACS Publications[3][4] |
1.2: Safety & Handling As a laboratory chemical, appropriate safety measures are mandatory.
-
Hazard Identification : The compound is classified with the GHS hazard statement H319, indicating it causes serious eye irritation[1][5][6].
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves. Work should be conducted in a well-ventilated area or under a chemical fume hood[7][8].
-
Handling : Avoid generating dust. In case of contact with eyes, rinse cautiously with water for several minutes. If eye irritation persists, seek medical attention[1].
-
Storage : Store the compound in a tightly sealed container in a dry, dark place at room temperature[2][5].
Section 2: The Science of Dissolving Indole Carboxylic Acids
The dissolution of this compound is governed by two main factors: solvent polarity and the ionizable carboxylic acid group.
2.1: The Role of Solvent Polarity The molecule possesses both polar (carboxylic acid, N-H group) and non-polar (indole ring, methyl group) regions. This amphipathic nature dictates its solubility. Polar aprotic solvents like DMSO and DMF are highly effective because they can engage in hydrogen bonding with the solute's polar groups while also accommodating the non-polar ring structure. Alcohols like ethanol and methanol are also effective due to their ability to act as both hydrogen bond donors and acceptors[2].
2.2: The Power of pH: Deprotonation and Salt Formation The key to aqueous solubility lies in the acidic proton of the carboxylic acid group (pKa ≈ 4.44). In neutral water (pH ≈ 7), the acid exists predominantly in its neutral, protonated form (-COOH), which is poorly soluble.
By increasing the pH of the solution with a base (e.g., NaOH), we can deprotonate the carboxylic acid, converting it into its carboxylate salt (-COO⁻Na⁺). This ionized form is significantly more polar and readily dissolves in water. This principle is a common and effective strategy for dissolving acidic compounds, including the related indoleacetic acid[9].
The diagram below illustrates this fundamental chemical transformation.
Caption: Acid-base equilibrium of this compound.
Section 3: Recommended Dissolution Protocols
The choice of protocol depends on the final application and required solvent system. The following workflow can guide your decision.
Caption: Decision workflow for selecting the appropriate dissolution protocol.
Protocol A: Dissolution in Organic Solvents for Stock Solutions
This protocol is ideal for preparing high-concentration stock solutions for later dilution into experimental media. DMSO is the recommended solvent due to its broad compatibility and high solvating power for related indole carboxylic acids[10].
Materials:
-
This compound
-
Anhydrous DMSO (or DMF)
-
Vortex mixer
-
Calibrated pipette
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder in a suitable vial.
-
Add Solvent: Add the calculated volume of DMSO to achieve the target concentration (e.g., for a 10 mM stock solution from 1.75 mg of compound, add 1.0 mL of DMSO).
-
Promote Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes. Gentle warming in a 37°C water bath or sonication can be used to expedite the dissolution of larger quantities if necessary.
-
Verify Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain. The solution should be clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol B: pH-Mediated Aqueous Dissolution
This protocol is essential when organic solvents must be avoided or minimized in the final working solution, such as in many cell-based assays.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water or desired aqueous buffer (e.g., PBS)
-
pH meter or pH strips
-
Stir plate and stir bar
Procedure:
-
Weigh Compound: Weigh the desired amount of the compound into a beaker or flask.
-
Add Aqueous Vehicle: Add approximately 80% of the final desired volume of water or buffer. The compound will likely remain as a suspension.
-
Adjust pH to Dissolve: While stirring, add 1 M NaOH dropwise. Monitor the suspension closely. As the pH increases (target pH > 8.0), the compound will begin to dissolve as it converts to its sodium salt[9]. Continue adding NaOH until the solution is completely clear.
-
Final Volume and pH Adjustment: Once fully dissolved, add the remaining water or buffer to reach the final target volume. If required for the experiment, the pH can be carefully adjusted back towards neutral by the dropwise addition of a dilute acid (e.g., 0.1 M HCl). Caution: Be mindful that lowering the pH significantly may cause the compound to precipitate out of solution. Perform a small-scale test to determine the stability of the solution at the final desired pH.
-
Sterilization and Storage: If needed, the solution can be sterile-filtered through a 0.22 µm filter. Store at 4°C for short-term use or in frozen aliquots for long-term storage.
Section 4: Troubleshooting Guide
| Problem | Probable Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | The concentration of the compound in the final aqueous solution exceeds its solubility limit. The percentage of DMSO is too low to maintain solubility. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of DMSO in the final solution (if the experiment allows). 3. Use Protocol B to prepare the aqueous solution directly. |
| Solution remains cloudy after following Protocol B. | Insufficient base was added to fully deprotonate the compound. | Add more 1 M NaOH dropwise until the solution clarifies. Check the pH to ensure it is sufficiently basic (pH > 8.0). |
| Compound precipitates after pH adjustment back towards neutral (Protocol B). | The final pH is below the threshold required to keep the carboxylate salt in its soluble, ionized form. | The final working solution must be maintained at a pH where the compound remains soluble. Determine this minimum pH empirically. Alternatively, consider including a co-solvent like PEG300 or a small amount of DMSO in the final formulation to enhance solubility[10]. |
Section 5: References
-
ChemicalBook. This compound methyl ester CAS#: 16732-82-4. --INVALID-LINK--
-
PubChem. This compound. --INVALID-LINK--
-
ChemicalBook. This compound METHYL ESTER 16732-82-4 wiki. --INVALID-LINK--
-
Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. --INVALID-LINK--
-
Sigma-Aldrich. SAFETY DATA SHEET - Indole. --INVALID-LINK--
-
ResearchGate. How to avoid Indoleacetic acid solution precipitation?. --INVALID-LINK--
-
Thermo Fisher Scientific. SAFETY DATA SHEET - 1H-Indole, 1-methyl-. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-indole-6-carboxylic acid. --INVALID-LINK--
-
Google Patents. WO2008072257A2 - Process for the preparation of indole derivatives. --INVALID-LINK--
-
Fisher Scientific. SAFETY DATA SHEET - Indole-2-carboxylic acid. --INVALID-LINK--
-
TargetMol. Indole-3-carboxylic acid | Endogenous Metabolite. --INVALID-LINK--
-
Cayman Chemical. Safety Data Sheet - Indole-3-carboxylic Acid. --INVALID-LINK--
-
Porphyrin-Systems. This compound. --INVALID-LINK--
-
NIST WebBook. 1H-Indole-2-carboxylic acid, 1-methyl-. --INVALID-LINK--
-
Taylor & Francis. A Practical Synthesis of Indole-2-carboxylic Acid. --INVALID-LINK--
-
Sigma-Aldrich. Indole-2-carboxylic acid 98%. --INVALID-LINK--
-
ACS Publications. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. --INVALID-LINK--
-
National Institutes of Health. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. --INVALID-LINK--
-
ChemicalBook. Indole-2-carboxylic acid | 1477-50-5. --INVALID-LINK--
-
University of Rochester, Department of Chemistry. Solvents and Polarity. --INVALID-LINK--
-
University of California, Los Angeles. Common Solvents Used in Organic Chemistry: Table of Properties. --INVALID-LINK--
-
ChemicalBook. This compound methyl ester | 16732-82-4. --INVALID-LINK--
-
Cenmed. 7 Methyl 1H Indole 2 Carboxylic Acid. --INVALID-LINK--
References
- 1. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. cenmed.com [cenmed.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. Indole-3-carboxylic acid | Endogenous Metabolite | TargetMol [targetmol.com]
Application Notes and Protocols: Handling and Storage of 7-methyl-1H-indole-2-carboxylic acid
Abstract: This document provides a comprehensive guide for the safe and effective handling and storage of 7-methyl-1H-indole-2-carboxylic acid (CAS No. 18474-60-7), a critical building block in contemporary drug discovery and medicinal chemistry.[1] Given the inherent sensitivity of the indole scaffold to environmental factors, adherence to precise protocols is paramount to preserve the compound's purity, stability, and performance in subsequent synthetic applications. These guidelines are intended for researchers, chemists, and drug development professionals to ensure experimental reproducibility and safety.
Compound Profile and Physicochemical Properties
This compound is an aromatic heterocyclic compound widely utilized as a precursor in the synthesis of pharmacologically active molecules, including novel inhibitors for targets such as HIV-1 integrase.[2] Its structural integrity is the foundation of successful multi-step syntheses.
| Property | Data | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 18474-60-7 | [3] |
| Molecular Formula | C₁₀H₉NO₂ | [3][4] |
| Molecular Weight | 175.18 g/mol | [3] |
| Appearance | Solid (typically crystalline powder) | [5] |
| Solubility | Soluble in DMSO, THF, and Methanol | [6][7] |
Safety and Hazard Management
According to aggregated GHS information, this compound is classified as a substance that causes serious eye irritation.[3] Broader safety assessments for related indole-carboxylic acids and powdered chemical reagents recommend a cautious approach to handling.[8][9][10]
| Hazard Class | GHS Classification |
| Serious Eye Damage/Irritation | Warning: H319 - Causes serious eye irritation.[3] |
| Potential Hazards | May cause skin and respiratory irritation as a fine powder. Harmful if swallowed or in contact with skin.[9][10] |
Core Safety Causality: The primary physical hazard stems from the compound's form as a fine powder, which can be easily aerosolized.[11] Inhalation or contact with mucous membranes (eyes) can lead to irritation.[12] Therefore, all handling protocols are designed to minimize dust generation and direct contact.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[12]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[8] Change gloves immediately if contaminated.
-
Body Protection: A properly fastened lab coat.[8]
-
Respiratory Protection: When weighing or transferring larger quantities, use a NIOSH-approved respirator or conduct the work within a certified chemical fume hood.[9][12]
The Chemistry of Stability: Core Principles
Understanding the underlying chemical vulnerabilities of this compound is crucial for its preservation. Degradation is not random; it is a predictable outcome of specific environmental pressures.
-
The Indole Ring System: The indole nucleus is an electron-rich aromatic system, making it inherently susceptible to oxidation.[13] Key instigators of this degradation are atmospheric oxygen, light (particularly UV), and elevated temperatures.[13] A common visual indicator of such degradation is a color change in the solid compound, often from white or off-white to pink, red, or brown.[13]
-
The Carboxylic Acid Group: Carboxylic acids are weak acids that can react with bases.[14] Of greater relevance to storage, they can be corrosive to certain metals over time. Therefore, storage in metal cabinets should be done with caution, preferably using secondary containment.[15]
The following diagram illustrates the relationship between environmental factors and compound stability.
Caption: Factors leading to degradation and corresponding mitigation strategies.
Experimental Protocols
Protocol 4.1: Safe Handling and Weighing of Solid Compound
Objective: To accurately weigh the compound while minimizing exposure and preventing contamination.
Rationale: This protocol utilizes a chemical fume hood and specific weighing techniques to control the dispersal of fine powders, which is the primary route of exposure.[11][16]
Materials:
-
This compound
-
Analytical balance
-
Spatula
-
Anti-static gun (optional)
-
Weighing paper or boat
-
Appropriate receiving vial with a secure cap
Procedure:
-
Preparation: Designate a specific work area within a chemical fume hood.[8] Ensure the area is clean and free of contaminants.
-
Don PPE: Put on all required PPE (lab coat, safety goggles, nitrile gloves).
-
Tare Vessel: Place the receiving vial (with its cap) on the analytical balance and tare the weight.
-
Transfer Compound: Move the tared vial and the stock container of this compound into the fume hood.
-
Aliquot Powder: Carefully transfer the desired amount of the powdered compound from the stock container to the tared vial using a clean spatula. Avoid creating dust clouds by handling the powder gently.[12] If the powder is prone to static, an anti-static gun can be used on the vial before transfer.[8]
-
Seal and Weigh: Securely cap the vial containing the powder.
-
Final Weighing: Remove the sealed vial from the fume hood and place it on the analytical balance to obtain the final, accurate weight.
-
Cleanup: Clean the spatula and the work surface within the fume hood. Wash hands thoroughly after the procedure is complete.[12]
Protocol 4.2: Recommended Storage Conditions
Objective: To ensure the long-term chemical stability and purity of the compound.
Rationale: Indole compounds require protection from light, oxygen, and heat to prevent oxidative degradation.[13][17] Cool, dark, and dry conditions are essential. For maximum stability, an inert atmosphere is recommended.[13]
Short-Term Storage (≤ 3 months):
-
Ensure the compound is in a tightly sealed, opaque or amber glass vial to protect from light and moisture.[12][13]
-
Store the vial in a refrigerator at 2-8°C .[18]
-
Log the storage date and compound details clearly.
Long-Term Storage (> 3 months):
-
Aliquot the desired amount of the solid compound into a suitable amber vial.
-
If possible, flush the vial's headspace with a gentle stream of inert gas (e.g., Argon or Nitrogen) for 1-2 minutes to displace atmospheric oxygen.[13]
-
Immediately seal the vial tightly with a cap, preferably one with a PTFE liner.
-
Label the vial clearly with the compound name, date, and storage conditions.
-
Place the sealed vial inside a secondary container.
-
Store in a freezer at -20°C .[12]
The following workflow diagram outlines the best practice for long-term storage.
Caption: Recommended workflow for preparing the compound for long-term storage.
Protocol 4.3: Preparation of Stock Solutions
Objective: To prepare a homogenous, accurately concentrated stock solution for use in experiments.
Rationale: Many applications require the compound to be in solution.[2] DMSO is a common solvent for indole-carboxylic acids due to its high dissolving power.[6] Storing solutions frozen minimizes degradation that can occur more rapidly in the liquid state.
Materials:
-
Weighed this compound in a sealed vial
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Micropipettes or syringes
-
Vortex mixer and/or sonicator
-
Cryo-storage vials
Procedure:
-
Solvent Addition: In a fume hood, add the required volume of DMSO to the vial containing the pre-weighed solid to achieve the target concentration.
-
Dissolution: Securely cap the vial and vortex thoroughly. If the solid does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 30-40°C) can be applied if necessary, but avoid excessive heat.
-
Homogeneity Check: Visually inspect the solution against a light source to ensure all solid has dissolved and the solution is homogenous.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in appropriately labeled cryo-vials. This prevents repeated freeze-thaw cycles of the main stock, which can accelerate degradation.
-
Storage: Store the solution aliquots at -20°C or -80°C for long-term stability. Protect from light.
Troubleshooting
| Issue | Probable Cause & Explanation | Recommended Action |
| Solid has a pink or brown tint upon receipt. | Oxidation: The compound has likely been exposed to air or light during previous handling or shipping, causing degradation.[13] While a slight color change may not significantly affect purity, it is an indicator of instability. | Proceed with caution. For non-critical applications, the material may be usable. For sensitive, multi-step syntheses, it is highly recommended to perform a purity analysis (e.g., LC-MS, NMR) before use. |
| Compound will not dissolve in the chosen solvent. | Inappropriate Solvent or Saturation: The compound may have low solubility in the selected solvent, or the concentration may exceed its solubility limit. | Verify the solubility from literature or supplier data sheets. Try a different solvent (e.g., DMF). If solubility is low, try gentle warming or sonication. Prepare a more dilute solution if saturation is the issue. |
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H9NO2) [pubchemlite.lcsb.uni.lu]
- 5. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 6. echemi.com [echemi.com]
- 7. Page loading... [wap.guidechem.com]
- 8. safety.duke.edu [safety.duke.edu]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. Powder Handling - AirClean Systems [aircleansystems.com]
- 12. nbinno.com [nbinno.com]
- 13. benchchem.com [benchchem.com]
- 14. Acids, Carboxylic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 15. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 16. ehs.wisc.edu [ehs.wisc.edu]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. This compound – porphyrin-systems [porphyrin-systems.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methyl-1H-indole-2-carboxylic Acid
Welcome to the technical support center for the synthesis of 7-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and improve the yield and purity of your target molecule.
Introduction to the Synthetic Pathway
The synthesis of this compound is most commonly achieved through a three-step sequence commencing with o-toluidine. This well-established route leverages the Japp-Klingemann reaction to form a key hydrazone intermediate, which is subsequently cyclized via the Fischer indole synthesis. The final step involves the hydrolysis of the resulting ester to yield the desired carboxylic acid. Each of these steps presents unique challenges that can impact the overall efficiency of the synthesis. This guide will dissect each stage of the process, offering insights into the underlying chemistry and providing practical solutions to common experimental hurdles.
Overall Synthetic Scheme:
-
Diazotization of o-Toluidine: Conversion of the primary aromatic amine to a diazonium salt.
-
Japp-Klingemann Reaction: Coupling of the o-tolyldiazonium salt with ethyl 2-methylacetoacetate to form ethyl 2-(2-(o-tolyl)hydrazono)propanoate.
-
Fischer Indole Synthesis: Acid-catalyzed cyclization of the hydrazone to ethyl 7-methyl-1H-indole-2-carboxylate.
-
Hydrolysis: Conversion of the ethyl ester to the final product, this compound.
Experimental Protocols
Below is a representative protocol for the synthesis of this compound. This procedure is a composite of established methods for similar transformations and should be optimized for your specific laboratory conditions.
Part 1: Synthesis of Ethyl 2-(2-(o-tolyl)hydrazono)propanoate (Japp-Klingemann Reaction)
Step 1a: Diazotization of o-Toluidine
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine o-toluidine (1 equiv.) and concentrated hydrochloric acid (3 equiv.).
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Dissolve sodium nitrite (1.05 equiv.) in a minimal amount of cold water and add it dropwise to the o-toluidine solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.
Step 1b: Japp-Klingemann Coupling
-
In a separate, larger beaker, dissolve ethyl 2-methylacetoacetate (1 equiv.) and sodium acetate (3 equiv.) in ethanol.
-
Cool this solution to 0-5 °C in an ice bath with vigorous stirring.
-
Slowly add the freshly prepared o-tolyldiazonium salt solution to the ethyl 2-methylacetoacetate solution. A colored precipitate should form.
-
Continue stirring at 0-5 °C for 1-2 hours.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into a large volume of cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The crude product is ethyl 2-(2-(o-tolyl)hydrazono)propanoate.
Part 2: Synthesis of Ethyl 7-methyl-1H-indole-2-carboxylate (Fischer Indole Synthesis)
-
Place polyphosphoric acid (PPA) (10-20 times the weight of the hydrazone) in a round-bottom flask and heat to 90-100 °C with mechanical stirring.
-
Carefully add the crude ethyl 2-(2-(o-tolyl)hydrazono)propanoate from Part 1 in portions to the hot PPA. An exothermic reaction will occur.
-
After the addition is complete, heat the reaction mixture at 100-110 °C for 30-60 minutes. Monitor the reaction by TLC.
-
Allow the mixture to cool slightly and then pour it carefully onto crushed ice with vigorous stirring.
-
The solid product will precipitate. Collect the solid by filtration and wash thoroughly with water.
-
The crude ethyl 7-methyl-1H-indole-2-carboxylate can be purified by recrystallization from ethanol.
Part 3: Synthesis of this compound (Hydrolysis)
-
In a round-bottom flask, dissolve the crude or purified ethyl 7-methyl-1H-indole-2-carboxylate (1 equiv.) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2-3 equiv.).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold, dilute hydrochloric acid.
-
The this compound will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Troubleshooting Guide
Low Yield in Japp-Klingemann Reaction (Part 1)
Q1: My Japp-Klingemann reaction has a very low yield of the desired hydrazone. What are the likely causes and how can I improve it?
A1: Low yields in the Japp-Klingemann reaction are a common issue and can often be traced back to several key factors:
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable at elevated temperatures. It is critical to maintain the temperature at 0-5 °C throughout the diazotization and coupling steps. Ensure your ice bath is well-maintained and that the addition of sodium nitrite is slow and controlled to prevent localized heating.
-
Incorrect pH: The coupling reaction is sensitive to pH. The use of a buffer, such as sodium acetate, is crucial to maintain a mildly acidic to neutral pH, which is optimal for the electrophilic attack of the diazonium salt on the enolate of the β-ketoester.[1] If the solution is too acidic, the concentration of the enolate will be too low. If it is too basic, the diazonium salt can decompose.
-
Side Reactions: The diazonium salt can undergo undesired side reactions, such as coupling with itself or reacting with the solvent. Using a slight excess of the β-ketoester can help to favor the desired reaction pathway.
-
Purity of Starting Materials: Ensure that the o-toluidine is pure and that the sodium nitrite is of good quality. Impurities can interfere with the diazotization reaction.
Troubleshooting Workflow: Low Japp-Klingemann Yield
Caption: Troubleshooting logic for low Japp-Klingemann yield.
Issues with Fischer Indole Synthesis (Part 2)
Q2: The Fischer indole cyclization is giving me a low yield and multiple byproducts. How can I optimize this step?
A2: The Fischer indole synthesis is a powerful reaction, but its success is highly dependent on the reaction conditions.[2] Here are the key areas to focus on for optimization:
-
Choice and Amount of Acid Catalyst: Both Brønsted acids (like sulfuric acid and p-toluenesulfonic acid) and Lewis acids (like zinc chloride) can be effective.[3] However, for many substrates, polyphosphoric acid (PPA) is an excellent choice as it serves as both the catalyst and the solvent. The amount of PPA is also critical; a large excess is often required to ensure a stirrable mixture and to drive the reaction to completion.
-
Reaction Temperature and Time: This reaction requires heat to overcome the activation energy of the[4][4]-sigmatropic rearrangement.[5] However, excessive temperatures or prolonged reaction times can lead to charring and decomposition of the product. The optimal temperature is typically between 80-120 °C. It is crucial to monitor the reaction by TLC to determine the point of maximum product formation before significant degradation occurs.
-
Regioselectivity: While the methyl group at the 7-position directs the cyclization, there is a possibility of forming the undesired 4-methylindole isomer, although this is generally less favored. The choice of a bulky acid catalyst like PPA can enhance the formation of the sterically less hindered 7-methylindole.
-
Work-up Procedure: The work-up of a PPA reaction must be done carefully. Pouring the hot, viscous acid into ice water is standard practice, but it must be done slowly and with vigorous stirring to ensure efficient precipitation of the product and to manage the exothermic nature of the dilution.
Table 1: Common Acid Catalysts for Fischer Indole Synthesis
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-120 °C, neat | Often gives high yields, acts as solvent and catalyst. | Viscous, difficult to stir, challenging work-up. |
| Sulfuric Acid | Dilute in ethanol or acetic acid, reflux | Strong acid, readily available. | Can cause charring and side reactions if not controlled. |
| Zinc Chloride (ZnCl₂) | Fused, often neat or in a high-boiling solvent, 150-180 °C | Effective Lewis acid catalyst. | Requires high temperatures, can be difficult to remove during work-up. |
| p-Toluenesulfonic Acid (p-TSA) | Reflux in a solvent like toluene or xylene | Milder than H₂SO₄, easier to handle. | May require longer reaction times. |
Problems with Hydrolysis (Part 3)
Q3: I am having trouble with the final hydrolysis step. The reaction is incomplete, or I am seeing decomposition of my product.
A3: Saponification of the ethyl ester is generally a straightforward reaction, but issues can arise:
-
Incomplete Reaction: If the hydrolysis is not going to completion, you may need to increase the amount of base (e.g., from 2 to 4 equivalents), increase the reaction temperature, or prolong the reaction time. The addition of a co-solvent like methanol or THF can also improve the solubility of the ester and accelerate the reaction.
-
Product Decomposition: Indole-2-carboxylic acids can be susceptible to decarboxylation, especially under harsh acidic or basic conditions at high temperatures.[6] During the acidic work-up, it is important to use a dilute acid and to keep the temperature low to minimize the risk of losing the carboxyl group.
-
Purification Challenges: The final product is an acid, so it will be soluble in aqueous base and will precipitate upon acidification. If the product is not precipitating cleanly, ensure the pH is sufficiently low (pH 2-3). If the product is oily or difficult to filter, you may need to perform an extraction with an organic solvent after acidification.
Frequently Asked Questions (FAQs)
Q: Can I perform the Japp-Klingemann and Fischer indole synthesis as a one-pot reaction?
A: While it is sometimes possible to perform these reactions in a one-pot fashion, it is generally not recommended for this specific synthesis. The optimal conditions for the Japp-Klingemann reaction (low temperature, buffered solution) are significantly different from those of the Fischer indole synthesis (high temperature, strong acid). Isolating the intermediate hydrazone allows for purification and ensures that each step can be carried out under its ideal conditions, which typically leads to a higher overall yield and purity.
Q: My final product is colored. How can I decolorize it?
A: Colored impurities are common in indole synthesis. If your final this compound is colored, you can try recrystallizing it from a suitable solvent system (e.g., ethanol/water or acetic acid/water). The addition of a small amount of activated charcoal during the recrystallization can also be effective at removing colored impurities. Be aware that using too much charcoal can lead to a loss of product.
Q: What is the expected regioselectivity of the Fischer indole cyclization with the o-tolylhydrazone?
A: The Fischer indole synthesis of an o-tolylhydrazone can theoretically lead to two different indole isomers: the 7-methylindole and the 4-methylindole. However, the cyclization is generally regioselective, with the formation of the 7-methyl isomer being strongly favored due to steric hindrance. The bulky ortho-methyl group disfavors the transition state leading to the 4-methyl isomer.
Synthetic Workflow Overview
Caption: Overall workflow for the synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-methyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 7-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important indole derivative. Here, we provide in-depth troubleshooting advice and frequently asked questions in a direct Q&A format, grounded in mechanistic principles to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common synthetic routes to this compound?
The two most prevalent and historically significant methods for the synthesis of this compound are the Fischer Indole Synthesis and the Reissert Indole Synthesis.
-
Fischer Indole Synthesis: This classic method involves the acid-catalyzed reaction of o-tolylhydrazine with pyruvic acid. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and cyclization to form the indole ring.[2][3]
-
Reissert Indole Synthesis: This approach begins with the condensation of 3-methyl-2-nitrotoluene with diethyl oxalate in the presence of a strong base. The resulting ethyl 3-methyl-2-nitrophenylpyruvate is then reductively cyclized to afford the target indole-2-carboxylic acid.[4][5]
Each method has its own set of advantages and potential side reactions that researchers must consider.
Troubleshooting Guide: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method, but its application to unsymmetrical phenylhydrazines like o-tolylhydrazine introduces the challenge of regioselectivity.
Question 1: My Fischer indole synthesis is producing a mixture of isomers. How can I control the regioselectivity to favor this compound?
This is the most critical challenge when using o-tolylhydrazine. The cyclization of the intermediate phenylhydrazone can theoretically proceed in two directions, leading to the formation of both this compound and the undesired 5-methyl-1H-indole-2-carboxylic acid.
Causality of Isomer Formation: The regiochemical outcome of the Fischer indole synthesis is determined by the direction of the[1][1]-sigmatropic rearrangement of the enamine tautomer of the phenylhydrazone. This, in turn, is influenced by steric and electronic factors of the substituents on the phenyl ring.[6] In the case of o-tolylhydrazine, the methyl group exerts a steric effect that can influence which ortho position participates in the cyclization.
Troubleshooting Strategies:
-
Choice of Acid Catalyst: The nature and strength of the acid catalyst can significantly impact the regioselectivity. Protic acids like sulfuric acid or polyphosphoric acid (PPA) are commonly used.[2] Experimenting with Lewis acids such as zinc chloride or boron trifluoride may alter the reaction pathway and favor one isomer over the other. It is advisable to start with milder conditions and progressively increase the acidity while monitoring the product distribution.
-
Reaction Temperature and Time: Carefully controlling the reaction temperature is crucial. Higher temperatures can sometimes overcome the activation energy barrier for the formation of the thermodynamically more stable product. A systematic study of the reaction at different temperatures (e.g., 80°C, 100°C, 120°C) is recommended to find the optimal conditions for maximizing the yield of the desired 7-methyl isomer.
-
Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states. While high-boiling aromatic solvents are common, exploring different solvent systems may offer better regiocontrol.
Experimental Protocol: Optimizing Regioselectivity in the Fischer Indole Synthesis
-
Preparation of the Phenylhydrazone: In a round-bottom flask, dissolve o-tolylhydrazine (1.0 eq) in ethanol. Add pyruvic acid (1.05 eq) dropwise at room temperature. Stir the mixture for 1-2 hours until the phenylhydrazone precipitates. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Cyclization Studies:
-
Condition A (Protic Acid): Add the dried phenylhydrazone to polyphosphoric acid (PPA) at 100°C. Stir for 30-60 minutes.
-
Condition B (Lewis Acid): Suspend the phenylhydrazone in toluene and add zinc chloride (1.5 eq). Reflux the mixture for 2-4 hours.
-
-
Work-up and Analysis: Cool the reaction mixture and pour it into ice water. Basify with a suitable base (e.g., NaOH) to pH 8-9 and extract with ethyl acetate. Acidify the aqueous layer with HCl to precipitate the carboxylic acid products. Filter the solid and analyze the isomeric ratio using ¹H NMR or HPLC.
| Catalyst | Temperature (°C) | Typical Isomeric Ratio (7-methyl : 5-methyl) |
| Polyphosphoric Acid (PPA) | 100-120 | Varies, often requires optimization |
| Zinc Chloride (ZnCl₂) | 110 (Toluene reflux) | Can offer different selectivity |
| Sulfuric Acid in Ethanol | 80 | May favor one isomer |
Diagram: Regioselectivity in the Fischer Indole Synthesis
Caption: Regiochemical outcome of the Fischer indole synthesis.
Question 2: I am observing significant decarboxylation of my product. How can I prevent this?
Decarboxylation of indole-2-carboxylic acids can occur under the harsh acidic and high-temperature conditions often employed in the Fischer indole synthesis.[7] This leads to the formation of 7-methylindole as a byproduct, reducing the yield of the desired carboxylic acid.
Troubleshooting Strategies:
-
Milder Reaction Conditions: The most effective way to prevent decarboxylation is to use milder reaction conditions. This includes lowering the reaction temperature and using less aggressive acid catalysts.
-
Reduced Reaction Time: Monitor the reaction closely by TLC or HPLC and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure of the product to harsh conditions.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help to minimize oxidative side reactions that may promote decarboxylation.
Troubleshooting Guide: Reissert Indole Synthesis
The Reissert synthesis offers an alternative route that can sometimes provide better control over regioselectivity, as the substitution pattern is predetermined by the starting 3-methyl-2-nitrotoluene. However, this multi-step synthesis has its own potential pitfalls.
Question 3: The yield of my initial condensation reaction between 3-methyl-2-nitrotoluene and diethyl oxalate is low. What could be the issue?
The first step of the Reissert synthesis, a Claisen condensation, is highly sensitive to reaction conditions.
Troubleshooting Strategies:
-
Strong, Anhydrous Base: This reaction requires a strong base to deprotonate the methyl group of the nitrotoluene. Sodium ethoxide or potassium ethoxide are commonly used.[4] It is critical that the base and the solvent (typically ethanol or diethyl ether) are strictly anhydrous, as any moisture will quench the base and reduce the yield.
-
Reaction Temperature: The reaction is often performed at low temperatures to control exothermicity and side reactions. However, if the reaction is sluggish, a modest increase in temperature may be necessary.
-
Purity of Starting Materials: Ensure that the 3-methyl-2-nitrotoluene and diethyl oxalate are of high purity. Impurities can interfere with the condensation reaction.
Question 4: During the reductive cyclization step, I am isolating a quinolone byproduct instead of the desired indole. Why is this happening and how can I avoid it?
The formation of quinolones is a known side reaction in the Reissert synthesis, particularly with certain reduction conditions and substituted substrates.[7] This occurs when the reduction of the nitro group is followed by an alternative cyclization pathway.
Causality of Quinolone Formation: The intermediate amino-pyruvate can undergo intramolecular condensation between the amino group and the ketone, leading to the indole. However, under certain conditions, a different cyclization involving the ester moiety can occur, ultimately leading to a quinolone derivative after subsequent reactions.
Troubleshooting Strategies:
-
Choice of Reducing Agent: The choice of reducing agent is critical. Zinc dust in acetic acid is a classic and often effective choice for promoting the desired indole formation.[5] Other reducing systems like iron powder in acetic acid or sodium dithionite can also be employed.[8] Catalytic hydrogenation (e.g., with Pd/C) should be used with caution, as it can sometimes favor quinolone formation, especially with 7-substituted indoles.[7]
-
Control of pH: Maintaining an acidic environment during the reduction and cyclization is generally favorable for indole formation.
-
Reaction Temperature: Perform the reductive cyclization at a controlled temperature, as high temperatures can sometimes promote the formation of side products.
Diagram: Competing Pathways in Reissert Reductive Cyclization
Caption: Competing cyclization pathways in the Reissert synthesis.
Purification and Characterization
Question 5: How can I effectively purify this compound from its 5-methyl isomer and other byproducts?
Purification can be challenging, especially if a significant amount of the 5-methyl isomer is present.
Purification Strategies:
-
Recrystallization: This is the most common method for purifying the final product. A suitable solvent system (e.g., ethanol/water, acetic acid/water) should be identified to selectively crystallize the desired 7-methyl isomer. Careful optimization of the solvent ratio and cooling rate is necessary.
-
Column Chromatography: If recrystallization is ineffective, flash column chromatography on silica gel can be employed. A gradient elution system, for example, with a mixture of hexane and ethyl acetate with a small amount of acetic acid, can be used to separate the isomers. The carboxylic acid functional group can cause streaking on the column; adding a small amount of acetic acid to the mobile phase can help to mitigate this.
-
Acid-Base Extraction: A thorough acid-base extraction during the work-up can help to remove non-acidic impurities.
Characterization Tips:
-
¹H NMR Spectroscopy: The ¹H NMR spectra of the 7-methyl and 5-methyl isomers will be distinct. The chemical shifts and coupling patterns of the aromatic protons will differ due to the different substitution patterns. Specifically, the proximity of the 7-methyl group to the indole nitrogen and the C-1 proton will result in a unique set of chemical shifts compared to the 5-methyl isomer.
-
Melting Point: The two isomers will have different melting points. A sharp melting point is a good indicator of purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: High-Purity Recrystallization of 7-methyl-1H-indole-2-carboxylic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 7-methyl-1H-indole-2-carboxylic acid and require a highly purified crystalline product. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to guide you through the recrystallization process, ensuring the highest achievable purity.
Introduction: The Criticality of Purity
In the realm of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) or a key intermediate like this compound is paramount. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. Recrystallization is a powerful and widely used technique to purify solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures. A successful recrystallization yields a product with a well-defined crystalline structure and a high degree of chemical purity.
This guide will equip you with the necessary knowledge to not only perform the recrystallization of this compound effectively but also to troubleshoot common issues that may arise during the process.
Troubleshooting Guide: Addressing Common Recrystallization Challenges
This section is formatted as a direct question-and-answer guide to address specific problems you may encounter during your experiment.
Question 1: I've added the hot solvent, but my this compound is not dissolving completely. What should I do?
Answer:
This is a common issue that can stem from a few factors. Here’s a systematic approach to resolving it:
-
Insufficient Solvent: The most likely reason is that you haven't added enough solvent. While the goal is to use a minimal amount of hot solvent to ensure supersaturation upon cooling, you must add enough to fully dissolve the compound at the solvent's boiling point. Add small increments (1-2% of the total volume) of the hot solvent to your mixture, allowing time for it to take effect before adding more.
-
Inappropriate Solvent: It's possible the solvent you've chosen is not suitable for this compound. An ideal solvent should exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[1] If you continue to add a large volume of solvent without complete dissolution, you may need to reconsider your solvent choice. Refer to the "Solvent System Selection" section in the FAQs for guidance.
-
Insoluble Impurities: Your crude material may contain insoluble impurities. If you observe particulate matter that does not dissolve even with the addition of more hot solvent, you will need to perform a hot filtration. This involves filtering the hot, saturated solution to remove the insoluble impurities before allowing the filtrate to cool and crystallize.
Question 2: My compound "oiled out" instead of forming crystals upon cooling. How can I fix this?
Answer:
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline material. This often happens when the solution is supersaturated to a degree that the solute's melting point is lower than the temperature of the solution. Here are several strategies to prevent or remedy this:
-
Reheat and Add More Solvent: The simplest solution is to reheat the mixture to dissolve the oil, then add a small amount of additional solvent to decrease the saturation level. Allow the solution to cool more slowly this time.
-
Lower the Cooling Rate: Rapid cooling can sometimes promote oiling out. Allow the flask to cool to room temperature on the benchtop, insulated by a cork ring or paper towels, before transferring it to an ice bath.
-
Scratching the Flask: Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal formation.
-
Change the Solvent System: If the problem persists, the chosen solvent may be the issue. A solvent with a lower boiling point might be a better choice. Alternatively, using a mixed solvent system can sometimes prevent oiling out.
Question 3: No crystals have formed even after the solution has cooled to room temperature and been placed in an ice bath. What went wrong?
Answer:
The absence of crystal formation, even at low temperatures, typically points to one of two issues:
-
Excess Solvent: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling. To rectify this, gently heat the solution to evaporate some of the solvent. Once you observe the formation of a slight turbidity or crystals at the surface, allow the solution to cool again slowly.
-
Supersaturation without Nucleation: The solution might be supersaturated but lacks a nucleation point for crystals to begin forming. As mentioned previously, try scratching the inner surface of the flask with a glass rod or adding a seed crystal of the pure compound.
Question 4: My final product has a low yield. How can I improve it?
Answer:
A low yield can be disheartening, but it's often correctable. Consider the following potential causes:
-
Premature Crystallization: If crystals form during hot filtration, you will lose a significant portion of your product. To prevent this, use a pre-heated funnel and filter flask, and keep the solution at or near its boiling point during the filtration process.
-
Excessive Solvent: As discussed, using too much solvent will keep a larger amount of your compound dissolved in the mother liquor even after cooling.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold can redissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure you have allowed sufficient time for crystallization to occur, including cooling to room temperature and then in an ice bath.
Question 5: How do I know if my recrystallized this compound is pure?
Answer:
Assessing the purity of your final product is a critical final step. Several analytical techniques can be employed:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point range (typically less than 1-2 °C). Impurities tend to broaden and depress the melting point. The reported melting point for indole-2-carboxylic acid is in the range of 202-206 °C.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound.[3][4] A pure compound will show a single major peak, and the area of this peak relative to the total area of all peaks can be used to quantify the purity.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess purity. A pure compound should ideally show a single spot on the TLC plate.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure of your compound and may reveal the presence of impurities if their signals are detectable.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[1] For indole-2-carboxylic acids, a class of compounds to which this compound belongs, polar solvents are generally a good starting point due to the presence of the carboxylic acid and the indole nitrogen.
Based on the properties of similar compounds, here are some recommended solvent systems to explore:
-
Ethanol/Water: Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can effectively induce crystallization upon cooling. This is a common and often successful mixed solvent system.
-
Methanol/Water: Similar to ethanol/water, this system can also be very effective.
-
Ethyl Acetate/Hexane: Ethyl acetate is a moderately polar solvent that can dissolve the compound when hot, and the addition of non-polar hexane can decrease the solubility and promote crystallization.
A systematic approach to solvent selection involves testing the solubility of a small amount of the crude material in various solvents at room temperature and then upon heating.
Q2: Can I use a single solvent for recrystallization?
A2: A single solvent system is ideal if you can find one that meets the criteria of high solubility when hot and low solubility when cold. However, for many compounds, a single solvent that satisfies these requirements perfectly can be difficult to find. In such cases, a mixed solvent system is often more effective.
Q3: What are the common impurities I might encounter?
A3: The impurities present in your crude this compound will depend on the synthetic route used for its preparation. Common impurities could include:
-
Starting Materials: Unreacted starting materials from the synthesis.
-
By-products: Unwanted side products formed during the reaction.
-
Reagents: Residual reagents or catalysts used in the synthesis.
-
Isomers: Positional isomers of the methyl group on the indole ring.
The choice of recrystallization solvent should ideally leave these impurities either highly soluble in the mother liquor or completely insoluble so they can be removed by hot filtration.
Q4: How much solvent should I use?
A4: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude product. This will ensure that the solution is saturated, and you will get a good yield of crystals upon cooling. A good starting point is to add just enough solvent to cover the solid and then add small portions of hot solvent until everything is dissolved.
Q5: What is the expected melting point of pure this compound?
Experimental Protocol: Recrystallization of this compound
This protocol provides a step-by-step methodology for the recrystallization of this compound using a mixed solvent system of ethanol and water.
Materials and Equipment:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Pasteur pipettes
-
Ice bath
-
Drying oven or vacuum desiccator
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound (e.g., 1.0 g) into an Erlenmeyer flask of an appropriate size (e.g., 50 mL).
-
Add a magnetic stir bar to the flask.
-
Add a minimal amount of ethanol (e.g., 10-15 mL) to just cover the solid.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding a large excess of solvent.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, perform a hot filtration.
-
Pre-heat a second Erlenmeyer flask and a funnel (preferably a stemless funnel) on the hot plate.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the pre-heated flask.
-
-
Inducing Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature on a benchtop. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, you should observe the formation of crystals.
-
To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol/water mother liquor.
-
Turn on the vacuum and swirl the flask containing the crystals to create a slurry.
-
Quickly pour the slurry into the Buchner funnel.
-
Use a small amount of the cold mother liquor to rinse any remaining crystals from the flask into the funnel.
-
-
Washing and Drying:
-
Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities and ethanol.
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and dry them in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.
-
Quantitative Data Summary:
| Parameter | Recommended Value |
| Starting Material | 1.0 g (example) |
| Initial Ethanol Volume | ~10-15 mL (adjust as needed) |
| Cooling Time (Room Temp) | 30-60 minutes |
| Cooling Time (Ice Bath) | ≥ 30 minutes |
| Washing Solvent | Ice-cold deionized water |
| Expected Yield | > 85% (highly dependent on crude purity) |
| Expected Purity | > 99% (as determined by HPLC) |
Visualizations
Recrystallization Workflow
Caption: A visual representation of the key stages in the recrystallization workflow.
Troubleshooting Logic Diagram
References
Technical Support Center: Strategies for Overcoming Poor Solubility of 7-Methyl-1H-indole-2-carboxylic Acid Derivatives
Welcome to the technical support center for 7-methyl-1H-indole-2-carboxylic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these issues effectively in your laboratory work.
Introduction: Understanding the Solubility Challenge
The this compound scaffold is a core component in many biologically active compounds. However, its derivatives often exhibit poor aqueous solubility. This characteristic stems from the hydrophobic nature of the indole ring, which is further amplified by the presence of the methyl group.[1] This low solubility can present significant hurdles in various stages of research and development, from initial biological screening to formulation.[2][3]
This guide will explore the underlying reasons for these solubility issues and provide a range of practical, evidence-based strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound derivatives poorly soluble in aqueous solutions?
A1: The limited aqueous solubility is primarily due to the molecular structure. The indole ring system is inherently hydrophobic, and the addition of a methyl group at the 7-position increases its lipophilicity. While the carboxylic acid group at the 2-position provides a handle for ionization, the overall nonpolar character of the molecule often dominates, leading to poor solvation in water.[1][4]
Q2: I can't dissolve my compound in standard aqueous buffers for my in vitro assays. What are my initial steps?
A2: A common and effective starting point is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its ability to dissolve a broad range of compounds. This stock solution can then be diluted into your aqueous assay medium. It is crucial to ensure the final concentration of the organic solvent is low enough (typically <1%) to not interfere with the biological assay.[1]
Q3: Can adjusting the pH of my solution improve the solubility of my this compound derivative?
A3: Yes, pH modification is a powerful technique for compounds with ionizable groups.[5] The carboxylic acid moiety on your indole derivative is acidic and will deprotonate to form a more soluble carboxylate salt at a pH above its pKa.[2][6] Therefore, increasing the pH of your aqueous solution by using a basic buffer can significantly enhance solubility. Determining the pKa of your specific derivative is essential for optimizing the pH for dissolution.[7]
Q4: What are co-solvents, and how can they help with solubility?
A4: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[8][9] This reduction in polarity makes the solvent more accommodating to hydrophobic molecules, thereby increasing their solubility. Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][9]
Troubleshooting Guides & In-Depth Protocols
Issue 1: Compound Crashes Out of Solution Upon Dilution of Organic Stock
This is a frequent observation when the final concentration of the compound in the aqueous medium exceeds its thermodynamic solubility, even with a small percentage of the organic solvent present.[1]
Troubleshooting Workflow
Caption: Troubleshooting precipitation upon dilution.
Issue 2: Low and Inconsistent Results in Cell-Based Assays
Poor solubility can lead to inaccurate effective concentrations of your compound in cell-based assays, resulting in unreliable and variable biological data.[1]
Solutions:
-
Confirm Solubility Limit: It is critical to determine the maximum soluble concentration of your compound in the final assay medium. This can be achieved through a kinetic solubility assay.
-
Utilize Solubilizing Excipients: Consider the use of pharmaceutically acceptable solubilizing agents such as cyclodextrins, which can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[2]
Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining the equilibrium solubility of a compound.[10]
Materials and Equipment:
-
This compound derivative (high purity)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, various co-solvent mixtures)
-
Analytical balance (± 0.01 mg)
-
Vials with screw caps
-
Thermostatically controlled shaker
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system for quantification[11]
Step-by-Step Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a vial containing a known volume of the solvent. The key is to have undissolved solid remaining at the end of the experiment.[10]
-
Equilibration: Place the vials in a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[10]
-
Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.[10]
-
Sample Collection and Preparation: Carefully withdraw a known volume of the clear supernatant. Filter the solution through a syringe filter into a clean vial.[10]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.[10][11]
Caption: Shake-flask solubility determination workflow.
Protocol 2: pH-Dependent Solubility Profile
Understanding how pH affects solubility is crucial for optimizing formulations and predicting in vivo behavior.[5]
Procedure:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).
-
Follow the shake-flask method (Protocol 1) for your compound in each of these buffers.
-
Plot the measured solubility as a function of pH. This will reveal the pH at which your compound is most soluble.
Advanced Strategies for Solubility Enhancement
When basic techniques are insufficient, more advanced formulation strategies can be employed.
| Strategy | Mechanism of Action | Key Considerations |
| Salt Formation | Ionization of the carboxylic acid group with a suitable counter-ion (e.g., sodium, potassium) to form a more soluble salt.[6][12][13][14] | The pKa of the drug and the counter-ion are critical. The resulting salt should be stable and non-hygroscopic.[15] |
| Prodrugs | Chemical modification of the carboxylic acid group (e.g., esterification) to create a more soluble or permeable precursor that is converted to the active drug in vivo.[16][17][18][19][20] | The prodrug must be efficiently converted to the parent drug at the target site. The promoiety should be non-toxic. |
| Particle Size Reduction | Increasing the surface area of the drug particles through techniques like micronization or nanosuspension, which can enhance the dissolution rate.[5][21][22] | This primarily affects the rate of dissolution, not the equilibrium solubility. May not be sufficient for very poorly soluble compounds.[21] |
| Solid Dispersions | Dispersing the drug in an amorphous form within a hydrophilic polymer matrix to improve wettability and dissolution.[2][22] | The physical stability of the amorphous state is a key challenge. |
| Lipid-Based Formulations | Dissolving the compound in lipids, oils, or surfactants to form emulsions or self-emulsifying drug delivery systems (SEDDS).[1][2][23] | Particularly suitable for highly lipophilic compounds. |
Decision Tree for Advanced Strategy Selection
Caption: Selecting an advanced solubility enhancement technique.
Conclusion
Overcoming the poor solubility of this compound derivatives requires a systematic and multi-faceted approach. By understanding the underlying physicochemical properties of these compounds and applying the appropriate solubilization techniques, researchers can successfully advance their development. This guide provides a foundational framework for troubleshooting common solubility issues and selecting the most effective strategies for your specific research needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ajptonline.com [ajptonline.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct imaging of the dissolution of salt forms of a carboxylic acid drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bjcardio.co.uk [bjcardio.co.uk]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. Indole-3-acetic acids and horseradish peroxidase: a new prodrug/enzyme combination for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ascendiacdmo.com [ascendiacdmo.com]
- 19. Prodrugs of Drugs Bearing Carboxylic Acids [ebrary.net]
- 20. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnrjournal.com [pnrjournal.com]
- 22. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Methyl-1H-indole-2-carboxylic Acid
Welcome to the Technical Support Center for 7-Methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important indole derivative. Here, we provide in-depth, troubleshooting-focused guidance in a practical question-and-answer format to address common challenges encountered during the purification of this compound. Our goal is to equip you with the scientific rationale behind each purification step, enabling you to diagnose issues and optimize your experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the most probable impurities in my crude this compound sample?
A1: Understanding the potential impurities is the first step toward effective purification. The impurity profile is almost entirely dictated by the synthetic route used. The most common method for synthesizing this scaffold is the Fischer indole synthesis .[1][2]
The Fischer indole synthesis involves the acid-catalyzed reaction of o-tolylhydrazine (2-methylphenylhydrazine) with pyruvic acid.[1] Based on this, the primary impurities you are likely to encounter are:
-
Unreacted Starting Materials:
-
o-tolylhydrazine
-
Pyruvic acid
-
-
Side-Products from Incomplete Cyclization:
-
o-tolylhydrazone of pyruvic acid (the intermediate before the final ring-closing step).[2]
-
-
Decarboxylation Product:
-
7-methyl-1H-indole (formed if the reaction is overheated or exposed to harsh acidic conditions for too long).
-
-
Regioisomers:
-
If the starting o-tolylhydrazine contains isomeric impurities (e.g., m-tolylhydrazine or p-tolylhydrazine), you may form other methyl-indole-2-carboxylic acid isomers, which can be challenging to separate.
-
The following diagram illustrates the core reaction and the origin of key impurities.
Caption: Origin of impurities in Fischer indole synthesis.
Q2: My crude product is a dark, oily solid. What is the best initial purification strategy?
A2: An acid-base extraction is the most effective first-pass purification technique for a crude carboxylic acid like this compound, especially when dealing with neutral or basic impurities. This classical method leverages the acidic nature of the carboxylic acid group to selectively move it between aqueous and organic phases.[3]
The core principle is to convert the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a weak base, allowing for the removal of non-acidic impurities.
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or diethyl ether.
-
Basification & Extraction: Transfer the organic solution to a separatory funnel and extract it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weak base like bicarbonate is generally preferred over strong bases like NaOH to prevent potential side reactions with other functional groups. The carboxylic acid will be deprotonated to form the sodium salt, which dissolves in the aqueous layer.
-
Causality: Neutral impurities, such as the decarboxylated product (7-methylindole) or unreacted hydrazine, will remain in the organic layer.
-
-
Separation: Carefully separate the aqueous layer from the organic layer. The organic layer contains the neutral and basic impurities and can be discarded (or worked up separately if desired).
-
Acidification & Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a dilute acid (e.g., 1M HCl) while stirring. As the pH drops below the pKa of the carboxylic acid (~3-4), the water-soluble sodium salt will be protonated back to the free acid, which is insoluble in water and will precipitate out.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Caption: Workflow for acid-base extraction purification.
Q3: After acid-base extraction, my product still has a slight color and the purity is not >99%. How can I improve it?
A3: Recrystallization is the ideal second step to enhance purity and improve the crystalline form of your product. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a specific solvent or solvent system at different temperatures.
Finding the Right Solvent System: The key is to find a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. Impurities, ideally, should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
| Solvent System | Rationale & Suitability |
| Ethanol/Water | A very common and effective system. The product is likely soluble in hot ethanol and insoluble in water. You dissolve the compound in a minimum of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy (the saturation point). Upon slow cooling, pure crystals should form. |
| Ethyl Acetate/Hexane | Another excellent choice. The product should dissolve in ethyl acetate. Hexane acts as the "anti-solvent." Dissolve the crude material in a minimal amount of warm ethyl acetate, then slowly add hexane until turbidity persists. Re-heat to clarify and then allow to cool slowly. |
| Acetone/Water | Similar in principle to ethanol/water, this system can also be effective. |
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, add the semi-pure this compound. Add a minimal amount of ethanol and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Induce Saturation: While the ethanol solution is still hot, add deionized water dropwise until you observe a persistent cloudiness. Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven.
Q4: I am struggling to remove a very similar impurity. Recrystallization isn't working. What's next?
A4: When impurities have very similar solubility profiles to your target compound (e.g., regioisomers), column chromatography is the most powerful purification technique. This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).
Protocol 3: Purification by Silica Gel Column Chromatography
-
Stationary Phase: Prepare a column with silica gel.
-
Mobile Phase (Eluent): A common mobile phase for separating indole carboxylic acids is a mixture of a non-polar solvent and a polar solvent, such as Dichloromethane/Methanol or Ethyl Acetate/Hexane .
-
Expert Tip: Because you are running a carboxylic acid on silica (which is also acidic), peak tailing can be an issue. To get sharp, well-defined peaks, add a small amount of acetic acid (0.5-1%) to your mobile phase. This keeps the carboxylic acid protonated and minimizes its interaction with the silica surface.
-
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase (or a slightly stronger solvent like pure methanol) and adsorb it onto a small amount of silica gel. After evaporating the solvent, this "dry-loaded" sample can be carefully added to the top of the column. This technique generally gives better separation than loading the sample as a liquid.
-
Elution: Start eluting with a lower polarity solvent mixture (e.g., 100% Dichloromethane or 20% Ethyl Acetate in Hexane). Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., adding methanol to the dichloromethane).
-
Fraction Collection & Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify which fractions contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Q5: How do I definitively assess the purity of my final product?
A5: A combination of analytical techniques is essential to confirm both the identity and purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A reversed-phase method is typically used.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is common. Both solvents should contain an acidic modifier like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to ensure good peak shape for the carboxylic acid.[4]
-
Detection: UV detection at a wavelength where the indole ring absorbs strongly (e.g., 220 nm or 280 nm).
-
Purity Calculation: Purity is determined by the area percentage of the main product peak relative to the total area of all peaks in the chromatogram. For research-grade material, a purity of >98% is often required.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural confirmation and can also give a qualitative assessment of purity.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice as it will solubilize the carboxylic acid and allow for the observation of the exchangeable N-H and O-H protons.
-
Expected ¹H NMR Signals: You should see distinct signals for the aromatic protons on the indole ring, a singlet for the C3-proton, a singlet for the methyl group, and broad singlets for the N-H and COOH protons. The absence of signals corresponding to starting materials or side-products is a strong indicator of purity.
-
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the compound. For this compound (C₁₀H₉NO₂), the expected molecular weight is approximately 175.18 g/mol .[5] Electrospray ionization (ESI) in negative mode is typically effective, showing the [M-H]⁻ ion at m/z ≈ 174.
References
Technical Support Center: Amide Coupling with 7-Methyl-1H-indole-2-carboxylic Acid
Welcome to the technical support center for amide coupling reactions involving 7-methyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this substrate. The unique electronic and steric properties of this molecule can often lead to unexpected outcomes. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental issues in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Question 1: My amide coupling reaction with this compound is resulting in very low to no product yield. What are the likely causes and how can I fix it?
Answer:
Low or no yield in the amide coupling of this compound is a common issue that can stem from several factors related to the substrate's inherent properties and the reaction conditions.
Potential Causes & Solutions:
-
Poor Solubility of the Starting Material: this compound can exhibit poor solubility in common organic solvents like dichloromethane (DCM), which can hinder the reaction.
-
Solution: Consider using more polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to improve solubility.[1] Gentle heating may also aid in dissolution, but be cautious of potential side reactions at elevated temperatures.
-
-
Inefficient Carboxylic Acid Activation: The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium carboxylate salt.[2] The electron-rich indole nucleus can also influence the reactivity of the carboxylic acid.
-
Solution: Employ a suitable coupling reagent to activate the carboxylic acid. For this particular substrate, uronium/aminium salt-based reagents are often more effective than carbodiimides alone.[3]
-
-
Steric Hindrance: The methyl group at the 7-position can create steric hindrance, impeding the approach of the amine to the activated carboxylic acid.[4][5][6] This is particularly problematic with bulky amines.
-
Solution: Opt for less sterically demanding coupling reagents and consider increasing the reaction time or temperature to overcome the steric barrier.
-
-
Sub-optimal pH/Base: The choice and amount of base are critical. An inappropriate base can fail to deprotonate the amine sufficiently or may lead to side reactions.
-
Solution: Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA).[7] Typically, 2-3 equivalents of base are recommended.
-
Question 2: I am observing significant side product formation in my reaction. What are these byproducts and how can I minimize them?
Answer:
Side product formation is a frequent challenge. Understanding the potential side reactions is key to mitigating them.
Common Side Reactions and Prevention Strategies:
-
N-Acylurea Formation (with Carbodiimides): When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea.
-
Guanidinium By-product (with Uronium/Aminium Reagents): Reagents like HATU or HBTU can react with the amine to form a guanidinium byproduct, consuming the amine and reducing the yield of the desired amide.
-
Prevention: The order of addition is crucial. Always pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.[2]
-
-
Epimerization (with Chiral Amines): If you are using a chiral amine, the reaction conditions can sometimes lead to racemization at the stereocenter.
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of running amide coupling reactions with this compound.
Q1: What is the best coupling reagent to use for this compound?
While the "best" reagent is substrate-dependent, for many cases involving this indole derivative, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent starting point. The HOAt moiety in HATU forms a more reactive active ester compared to the HOBt found in reagents like HBTU, which can lead to faster reactions and higher yields, especially with challenging substrates.[10][11]
Q2: How do I choose the right solvent for my reaction?
As mentioned, solubility can be an issue. While DCM is a common choice for amide couplings, DMF is often a better solvent for this compound. If your product is difficult to purify from DMF, consider alternative polar aprotic solvents like acetonitrile (MeCN) or tetrahydrofuran (THF). A small-scale solubility test before committing to a large-scale reaction is always recommended.
Q3: What is the recommended order of reagent addition?
The generally accepted and most effective order of addition is:
-
Dissolve the this compound in the chosen solvent.
-
Add the coupling reagent (e.g., HATU).
-
Add the non-nucleophilic base (e.g., DIPEA).
-
Allow the mixture to stir for a short period (pre-activation, typically 15-30 minutes at room temperature).[2]
-
Add the amine.
This sequence ensures the formation of the active ester before the amine is introduced, minimizing side reactions.
Q4: How can I effectively purify my final indole-containing amide product?
Purification can sometimes be challenging due to the similar polarities of the product and certain byproducts.
-
Aqueous Work-up: A standard aqueous work-up is the first step. This typically involves diluting the reaction mixture with a solvent like ethyl acetate and washing sequentially with a weak acid (e.g., 5% aq. HCl) to remove the base, followed by a weak base (e.g., sat. aq. NaHCO3) to remove unreacted carboxylic acid, and finally with brine.[2]
-
Column Chromatography: Silica gel column chromatography is often necessary for final purification. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is usually effective.[1]
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification method.[12][13]
Data & Protocols
Comparison of Common Coupling Reagents
| Coupling Reagent System | Key Advantages | Common Side Reactions |
| EDC/HOBt | Water-soluble byproducts, cost-effective. | N-acylurea formation, lower reactivity than uronium salts.[8] |
| DCC/HOBt | Inexpensive. | Dicyclohexylurea (DCU) byproduct can be difficult to remove, N-acylurea formation.[3] |
| HBTU/Base | High efficiency, fast reactions. | Guanidinium byproduct formation, higher risk of epimerization than HATU.[10] |
| HATU/Base | Very high efficiency, fast reactions, low risk of epimerization.[8][10] | Guanidinium byproduct formation, higher cost. |
| T3P® | Low epimerization, broad substrate scope. | Requires careful handling.[14] |
General Experimental Protocol using HATU
This protocol provides a robust starting point for the amide coupling of this compound.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and dissolve it in anhydrous DMF.
-
Add HATU to the solution, followed by the dropwise addition of DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the amine to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-16 hours. Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% aqueous LiCl (to help remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.[2]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Process
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low-yield reactions.
General Amide Coupling Mechanism (HATU)
Caption: Simplified mechanism of amide bond formation using HATU.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. hepatochem.com [hepatochem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Amide Synthesis [fishersci.dk]
- 8. researchgate.net [researchgate.net]
- 9. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 10. benchchem.com [benchchem.com]
- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 12. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Amide synthesis by acylation [organic-chemistry.org]
Technical Support Center: A Guide to Scaling the Synthesis of 7-Methyl-1H-indole-2-carboxylic Acid
Welcome to the Technical Support Center for the synthesis of 7-methyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to facilitate the successful scale-up of this valuable indole derivative. Our focus is on providing practical, field-tested insights to overcome common challenges encountered in moving from laboratory-scale to pilot-plant or industrial production.
Introduction to the Synthesis of this compound
This compound is a key building block in the synthesis of a variety of pharmacologically active compounds. Its successful and efficient production is therefore of significant interest. The two primary and most established synthetic routes for this molecule are the Fischer Indole Synthesis and the Reissert Indole Synthesis. Each method presents its own set of advantages and challenges, particularly when considering scalability. This guide will delve into the intricacies of both, offering a comparative analysis to aid in methodology selection and process optimization.
Frequently Asked Questions (FAQs)
Q1: Which is the more suitable method for large-scale synthesis of this compound: Fischer or Reissert?
The choice between the Fischer and Reissert syntheses for large-scale production depends on several factors, including the availability and cost of starting materials, desired purity of the final product, and the capabilities of the manufacturing facility.
-
Fischer Indole Synthesis: This method is often favored for its versatility and the availability of a wide range of starting materials.[1][2] However, the use of strong acids and high temperatures can lead to the formation of tars and other impurities, which can complicate purification at scale.[3] Regioselectivity can also be a concern when using unsymmetrical ketones.[4]
-
Reissert Indole Synthesis: This route can offer a more controlled reaction pathway with potentially fewer side products.[5][6] The reductive cyclization step is often high-yielding.[5] However, the initial condensation step requires a strong base, and the handling of nitro-aromatic intermediates may pose safety challenges on a large scale.[5][6]
Q2: What are the primary challenges when scaling up the synthesis of this compound?
Common scale-up challenges include:
-
Exothermic Reactions: Both the Fischer and Reissert syntheses have exothermic steps that require careful thermal management in large reactors to prevent runaway reactions and impurity formation.
-
Solid Handling: The handling of solid intermediates and the final product can be challenging in large-scale equipment.
-
Purification: The removal of colored impurities and side products often requires robust purification methods like crystallization, which may need significant optimization for large batches.[7]
-
Reagent Stoichiometry and Addition: The rate of addition and precise control of reagent stoichiometry become more critical at scale to ensure consistent product quality and yield.
Q3: How does the 7-methyl substituent influence the Fischer Indole Synthesis?
The ortho-methyl group on the phenylhydrazine precursor can influence the regioselectivity of the cyclization step, especially if an unsymmetrical ketone is used as the starting material.[3] Steric hindrance from the methyl group can direct the cyclization to the less hindered side.[3]
Q4: What are the key safety considerations for the large-scale Reissert synthesis?
The primary safety concern in the Reissert synthesis is the handling of the o-nitrotoluene starting material and the subsequent nitro-aromatic intermediates, which are potentially explosive. The reductive cyclization step often employs flammable solvents and reducing agents, requiring appropriate safety protocols for handling and quenching.[5][6]
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound.
Problem 1: Low Yield in Fischer Indole Synthesis
| Potential Cause | Explanation | Troubleshooting Steps |
| Tar Formation | Strong acid catalysts and high temperatures can lead to polymerization and degradation of the starting materials and product.[3] | - Optimize the choice and concentration of the acid catalyst (e.g., test weaker acids like acetic acid or Lewis acids like zinc chloride).- Lower the reaction temperature and extend the reaction time.- Ensure efficient stirring to prevent localized overheating. |
| Incomplete Reaction | The reaction may not have reached completion due to insufficient heating, incorrect catalyst loading, or deactivation of the catalyst. | - Monitor the reaction progress by TLC or HPLC.- Optimize the reaction temperature and time.- Ensure the catalyst is of high quality and used in the appropriate amount. |
| Side Reactions | Aldol condensation of the ketone starting material can occur as a side reaction, consuming the ketone and reducing the yield of the desired indole. | - If possible, use a ketone that is not prone to self-condensation.- Optimize reaction conditions to favor the Fischer indole pathway. |
Problem 2: Poor Purity of the Final Product
| Potential Cause | Explanation | Troubleshooting Steps |
| Colored Impurities | Tar formation and other side reactions can produce colored byproducts that are difficult to remove. | - Optimize the reaction conditions to minimize impurity formation.- Employ a purification strategy that includes a charcoal treatment or recrystallization from a suitable solvent system.[7] |
| Residual Starting Materials | Incomplete reaction or inefficient workup can leave unreacted starting materials in the final product. | - Ensure the reaction goes to completion.- Optimize the workup procedure to effectively remove starting materials (e.g., acid-base extraction). |
| Isomeric Impurities | In the Fischer synthesis with an unsymmetrical ketone, the formation of a regioisomeric indole product is possible.[4] | - Optimize the reaction conditions to favor the formation of the desired isomer.- Develop a purification method (e.g., fractional crystallization or chromatography) to separate the isomers. |
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of this compound (Lab Scale)
This protocol is a representative laboratory-scale synthesis. Scale-up will require process optimization and safety assessment.
Materials:
-
o-Tolylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid
Procedure:
-
A mixture of o-tolylhydrazine hydrochloride and pyruvic acid in ethanol is prepared.
-
Concentrated sulfuric acid is added cautiously as a catalyst.
-
The mixture is heated to reflux and the reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled and the product is precipitated by the addition of water.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Protocol 2: Reissert Indole Synthesis of this compound (Lab Scale)
This protocol is a representative laboratory-scale synthesis. Scale-up will require process optimization and safety assessment.
Materials:
-
2-Nitrotoluene
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Zinc dust
-
Acetic acid
Procedure:
-
2-Nitrotoluene is condensed with diethyl oxalate in the presence of sodium ethoxide in ethanol to form ethyl 2-(2-nitrophenyl)pyruvate.[5]
-
The resulting pyruvate derivative is then subjected to reductive cyclization using zinc dust in acetic acid.[5][6]
-
The reaction mixture is heated to effect the reduction of the nitro group and subsequent cyclization.
-
After the reaction is complete, the mixture is worked up to isolate the crude this compound.
-
Purification is typically achieved by recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Parameter | Fischer Indole Synthesis | Reissert Indole Synthesis |
| Starting Materials | o-Tolylhydrazine, Pyruvic Acid | 2-Nitrotoluene, Diethyl Oxalate |
| Key Reagents | Strong Acid Catalyst (e.g., H₂SO₄, PPA) | Strong Base (e.g., NaOEt), Reducing Agent (e.g., Zn/AcOH) |
| Typical Yields | Moderate to Good | Good to Excellent |
| Key Challenges | Tar formation, regioselectivity control | Handling of nitro-aromatics, strong base requirement |
| Scalability | Widely used at scale, but requires careful control of exotherms and purification. | Feasible at scale, with stringent safety protocols for nitro compounds. |
Visualizations
Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis.
Reissert Indole Synthesis Workflow
Caption: Workflow of the Reissert Indole Synthesis.
Quality Control
The purity of this compound is critical for its use in subsequent synthetic steps. The following analytical techniques are recommended for quality control:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the final product and to quantify any impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying any isomeric impurities or residual starting materials.
-
Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.
-
Melting Point: A sharp melting point range is a good indicator of high purity.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 8. longdom.org [longdom.org]
Common pitfalls in the characterization of 7-methyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for 7-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile indole derivative. My aim is to move beyond standard data sheets and provide field-proven insights into the common challenges and pitfalls encountered during its characterization. This is a living document, structured in a question-and-answer format to directly address the practical issues you face in the lab.
Core Compound Properties
Before diving into troubleshooting, let's establish a baseline for the pure compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₂ | [1] |
| Molecular Weight | 175.18 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 18474-60-7 | [1] |
| Appearance | Typically an off-white to light brown solid | [2] |
Section 1: Synthesis, Purification, and Stability Pitfalls
This section addresses the most common and frustrating issue encountered with indole-2-carboxylic acids: instability, particularly decarboxylation.
FAQ: My reaction yield is low and I keep isolating 7-methyl-1H-indole instead of the carboxylic acid. What's happening?
Answer: You are observing the most significant pitfall for this class of compounds: thermal decarboxylation. The carboxylic acid group at the C2 position of the indole ring is notoriously labile, especially under heat or acidic/basic conditions.[3] Heating the compound, particularly in solution, can readily cause the loss of carbon dioxide (CO₂) to yield the corresponding 2-unsubstituted indole, in this case, 7-methyl-1H-indole.
Several synthetic and workup conditions can trigger this unwanted side reaction:
-
High-Temperature Reactions: Many indole syntheses, such as the Reissert or Fischer indole synthesis, can involve harsh, high-temperature steps that promote decarboxylation.[3][4]
-
Distillation: Attempting to purify the product or remove high-boiling solvents via distillation is a common cause of complete sample loss to decarboxylation.
-
Strongly Acidic or Basic Workups: Prolonged exposure to strong acids or bases during aqueous workup can facilitate the loss of the carboxyl group.
Troubleshooting Workflow for Unwanted Decarboxylation
Caption: Troubleshooting unwanted decarboxylation.
FAQ: What is the most reliable method for purifying the final product?
Answer: Given the thermal instability, recrystallization is far superior to column chromatography or distillation for purifying this compound. Column chromatography on silica gel can lead to streaking and partial decarboxylation on the acidic stationary phase.
Protocol 1: Recommended Recrystallization Procedure
-
Solvent Selection: Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot. Ethanol/water or methanol/water mixtures are excellent starting points.
-
Dissolution: In a flask, add a minimal amount of the hot primary solvent (e.g., ethanol) to your crude product to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Slowly add the hot anti-solvent (e.g., water) to the hot solution until it just begins to turn cloudy (the cloud point). Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask. Slow cooling promotes the formation of larger, purer crystals.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 30-60 minutes to maximize recovery. Collect the crystals by vacuum filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold solvent (the same ratio as your crystallization mixture) to remove any remaining soluble impurities. Dry the crystals under vacuum at a low temperature (<40°C).
FAQ: How should I store the purified compound to prevent degradation?
Answer: Proper storage is critical. The compound should be stored in a tightly sealed container, protected from light, and kept in a refrigerator or freezer (2-8°C is often recommended).[5][6] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) in a desiccator is best practice to protect against both oxidative degradation and decarboxylation.
Section 2: Spectroscopic Characterization Challenges
Accurate spectral interpretation is key to confirming the structure and purity of your compound. Here are some common areas of confusion.
NMR Spectroscopy
FAQ: My ¹H NMR spectrum is difficult to interpret. How can I confidently assign the peaks?
Answer: The ¹H NMR spectrum of this compound can be tricky due to overlapping aromatic signals and proton exchange phenomena. Running the spectrum in DMSO-d₆ is highly recommended as it helps to clearly resolve the acidic N-H and -COOH protons.
Table 2: Typical ¹H NMR Chemical Shifts in DMSO-d₆
| Proton(s) | Expected Shift (ppm) | Multiplicity | Key Features & Pitfalls |
| -COOH | ~12.5 - 13.0 | Broad Singlet | Very broad, exchanges with D₂O. Its presence is a key indicator of the desired product. |
| N-H | ~11.5 - 12.0 | Broad Singlet | Broad due to quadrupole coupling with ¹⁴N. Exchanges with D₂O. Its chemical shift can be concentration-dependent. |
| H4 | ~7.5 - 7.7 | Doublet | Typically the most downfield aromatic proton. |
| H3 | ~7.0 - 7.2 | Singlet/Doublet | A key signal. Should be a sharp singlet or a very small doublet. A triplet or multiplet here suggests an impurity. |
| H5, H6 | ~6.9 - 7.1 | Multiplet/Triplet | These protons often overlap, forming a complex multiplet. |
| 7-CH₃ | ~2.4 - 2.5 | Singlet | A sharp singlet integrating to 3H. Its presence confirms the methyl group at the 7-position. |
Note: These are estimated shifts based on data for indole-2-carboxylic acid and its derivatives.[7][8] Actual shifts may vary.
Troubleshooting Guide: Identifying Common Impurities by NMR
| Impurity | Diagnostic ¹H NMR Signal(s) in DMSO-d₆ |
| 7-Methyl-1H-indole (Decarboxylated Product) | Appearance of a new signal around 6.3-6.5 ppm (triplet, H2) and the disappearance of the -COOH signal. |
| Residual Ethanol | Quartet around 3.45 ppm and a triplet around 1.06 ppm. |
| Residual Ethyl Acetate | Quartet around 4.05 ppm, singlet around 2.00 ppm, and a triplet around 1.20 ppm. |
| Water | Broad singlet, typically around 3.33 ppm. |
Mass Spectrometry
FAQ: My mass spectrum shows a strong peak at m/z 132 in positive ESI mode, but the expected [M+H]⁺ is 176. Is my sample completely degraded?
Answer: Not necessarily. While a peak at m/z 132 ([C₉H₁₀N]⁺) does correspond to the protonated decarboxylated molecule, its presence in the mass spectrum can be misleading. This is often a result of in-source fragmentation or in-source decay . The high-energy conditions within the electrospray ionization (ESI) source can be sufficient to cause the labile carboxylic acid to fragment before it is even detected.
Expected ESI-MS/MS Fragmentation Pathway
The fragmentation pattern is dominated by the facile loss of CO₂.
References
- 1. This compound | C10H9NO2 | CID 3296119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound – porphyrin-systems [porphyrin-systems.com]
- 6. goldbio.com [goldbio.com]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 8. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]
Validation & Comparative
A Comparative Guide to 7-methyl-1H-indole-2-carboxylic acid and Indole-2-carboxylic acid: Exploring the Impact of C7-Methylation on Biological Activity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole-2-carboxylic acid scaffold stands as a privileged structure, forming the foundation for a multitude of biologically active compounds. Its versatility allows for chemical modifications that can fine-tune its interaction with various biological targets. A key question for researchers is how subtle structural changes, such as the addition of a methyl group, can influence the overall activity profile. This guide provides an in-depth comparison of 7-methyl-1H-indole-2-carboxylic acid and its parent compound, indole-2-carboxylic acid, delving into the structure-activity relationships (SAR) that govern their biological effects. While direct head-to-head comparative data is limited, by examining studies on related substituted indole-2-carboxylic acid derivatives, we can elucidate the potential impact of methylation at the C7 position.
The Indole-2-Carboxylic Acid Scaffold: A Platform for Diverse Biological Activities
Indole-2-carboxylic acid itself has been identified as a core fragment in the development of various therapeutic agents. Its derivatives have been investigated for a wide range of biological activities, including:
-
Enzyme Inhibition: As inhibitors of enzymes such as indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), which are targets in cancer immunotherapy[1].
-
Receptor Antagonism: Serving as antagonists for receptors like the N-methyl-D-aspartate (NMDA) receptor, which is implicated in neurological disorders[2].
-
Antiviral Activity: As a scaffold for the development of HIV-1 integrase strand transfer inhibitors[3][4].
-
Antimicrobial Properties: Exhibiting antibacterial and antifungal activities[1].
The efficacy of these derivatives is profoundly influenced by the nature and position of substituents on the indole ring.
The Influence of Ring Substitution: A Look at Structure-Activity Relationships
The biological activity of indole-2-carboxylic acid derivatives is highly sensitive to the substitution pattern on the indole nucleus. The electronic and steric properties of the substituents can dramatically alter the compound's affinity and selectivity for its biological target.
Impact of Substitution at Various Positions:
-
C3-Position: Modifications at the C3 position have been shown to be critical. For instance, in the context of HIV-1 integrase inhibitors, the introduction of long-chain substituents at this position can significantly enhance activity[3].
-
C5-Position: The C5 position is another key site for modification. In the development of allosteric modulators for the cannabinoid receptor 1 (CB1), a chloro or fluoro group at the C5 position was found to enhance potency[5]. For anti-Trypanosoma cruzi agents, small, aliphatic, electron-donating groups at the 5'-position were favored[6].
-
C6-Position: Halogenation at the C6 position has been shown to be beneficial for certain activities. For example, a chloro group at C6 is a key feature for high-affinity NMDA receptor antagonists that act at the glycine recognition site[2].
The following diagram illustrates the key positions on the indole-2-carboxylic acid scaffold that are often targeted for chemical modification to modulate biological activity.
Caption: Key positions for substitution on the indole-2-carboxylic acid scaffold.
The C7-Position: Unlocking Potency through Methylation
While much of the existing research has focused on other positions, the C7-position of the indole ring is emerging as a critical site for modulating biological activity. The introduction of a methyl group at this position, creating this compound, can have a significant impact.
Case Study: CysLT1 Receptor Antagonists
A compelling example of the importance of C7-substitution comes from the discovery of a novel class of selective cysteinyl leukotriene 1 (CysLT1) receptor antagonists. In this study, a series of 3-substituted 1H-indole-2-carboxylic acid derivatives were synthesized and evaluated. The structure-activity relationship analysis revealed that substitution at the C7 position of the indole ring was the most favorable for potent CysLT1 antagonist activity[7].
Specifically, a derivative with a methoxy group at the C7 position (compound 17k) was identified as a highly potent and selective CysLT1 antagonist with an IC50 value of 0.0059 ± 0.0011 μM[7]. This was significantly more potent than derivatives with substitutions at other positions. While this study used a methoxy group, the strong positive effect of a small, electron-donating group at the C7 position suggests that a methyl group could have a similarly beneficial impact on activity for this particular target.
| Compound | Substitution on Indole Ring | CysLT1 IC50 (µM) | CysLT2 IC50 (µM) |
| 17g | 5-chloro | Data not provided | Weak to no activity |
| 17j | 6-methoxy | Data not provided | Weak to no activity |
| 17k | 7-methoxy | 0.0059 ± 0.0011 | 15 ± 4 |
Table 1: Comparison of CysLT1 Antagonist Activity of Substituted Indole-2-carboxylic Acid Derivatives. Data from a study on selective CysLT1 antagonists[7].
The enhanced potency of the 7-substituted analog in this context can be attributed to several factors:
-
Steric Effects: The methyl group at the C7 position can induce a specific conformation of the molecule that is more favorable for binding to the receptor.
-
Electronic Effects: The electron-donating nature of the methyl group can influence the electron density of the indole ring system, potentially enhancing key interactions with the target protein.
-
Hydrophobic Interactions: The methyl group can engage in favorable hydrophobic interactions within the binding pocket of the receptor.
The following diagram illustrates a hypothetical binding scenario where the 7-methyl group contributes to a stronger interaction with a biological target.
Caption: Hypothetical binding model of this compound.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for a common assay used to evaluate the activity of enzyme inhibitors.
In Vitro Enzyme Inhibition Assay (General Protocol)
This protocol outlines the general steps for determining the inhibitory activity of a compound against a specific enzyme. The specific enzyme, substrate, and detection method will need to be optimized for the target of interest.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound or indole-2-carboxylic acid) in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound to be tested.
-
Prepare a solution of the target enzyme in an appropriate assay buffer.
-
Prepare a solution of the enzyme's substrate in the assay buffer.
-
-
Assay Procedure:
-
In a microplate, add a small volume of the diluted test compound or vehicle control (e.g., DMSO).
-
Add the enzyme solution to each well and incubate for a pre-determined time at a specific temperature to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Monitor the reaction progress over time by measuring a change in absorbance, fluorescence, or luminescence, depending on the nature of the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the test compound.
-
Determine the percent inhibition of the enzyme activity at each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic equation) to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
-
The following workflow diagram illustrates the key steps in a typical in vitro enzyme inhibition assay.
Caption: Workflow for an in vitro enzyme inhibition assay.
Conclusion: The Subtle Power of C7-Methylation
While indole-2-carboxylic acid serves as a remarkable and versatile starting point for drug discovery, the strategic placement of substituents is paramount to unlocking its full therapeutic potential. The available evidence, particularly from studies on CysLT1 receptor antagonists, strongly suggests that methylation at the C7 position can be a highly effective strategy for enhancing biological activity. The 7-methyl group can influence the molecule's conformation, electronic properties, and interactions within the target's binding site.
For researchers and drug development professionals, this compound represents a promising scaffold that warrants further investigation across a range of biological targets. Future studies involving direct, side-by-side comparisons with the parent indole-2-carboxylic acid will be invaluable in fully elucidating the impact of this subtle yet powerful chemical modification.
References
- 1. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 2. Characterization of indole-2-carboxylate derivatives as antagonists of N-methyl-D-aspartate receptor activity at the associated glycine recognition site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Methylated Indole-2-Carboxylic Acids
This guide provides a detailed comparison of the biological activities of methylated indole-2-carboxylic acids, offering experimental data and insights for researchers, scientists, and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, and modifications such as methylation can profoundly influence a compound's biological profile. Here, we delve into the structure-activity relationships (SAR) of these derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties.
Introduction: The Significance of the Indole-2-Carboxylic Acid Scaffold and Methylation
Indole and its derivatives are a prominent class of heterocyclic compounds utilized in the synthesis of numerous medicines.[1] The indole-2-carboxylic acid backbone, in particular, serves as a versatile intermediate for developing pharmaceutically active agents.[2] Its structure is amenable to various chemical modifications, allowing for the fine-tuning of biological activity.
Methylation is a common chemical modification in drug design. The addition of a methyl group can alter a molecule's size, lipophilicity, conformation, and electronic properties. These changes can, in turn, impact how the compound interacts with its biological target, affecting its potency, selectivity, metabolic stability, and ability to cross biological membranes. For instance, 5-Methyl-1H-indole-2-carboxylic acid is a key building block in the synthesis of complex molecules with potential antitumor properties, such as Pin1 inhibitors, which regulate protein folding and cell signaling.[3] This guide explores how methylation on the indole ring influences its diverse biological activities.
Comparative Biological Activities
The biological effects of indole-2-carboxylic acid derivatives are broad, ranging from anticancer to antimicrobial action. The position of the methyl group on the indole scaffold is critical in determining the specific activity and potency.
Anticancer Activity
Indole derivatives are widely investigated for their potential as anticancer agents, targeting various mechanisms including the inhibition of tubulin polymerization, protein kinases, and cell cycle progression.[4][5]
Studies have shown that the substitution pattern on the indole ring significantly impacts cytotoxic activity. For example, a series of 1H-indole-2-carboxylic acid derivatives were designed to target the 14-3-3η protein for the treatment of liver cancer.[6] After optimization, a specific derivative, compound C11, demonstrated potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant cells.[6] While this specific study focused on larger substitutions, it highlights the tunability of the indole-2-carboxylic acid core.
In another study comparing indole Mannich base derivatives, a compound featuring an indole ring fused to a hydroxyl benzaldehyde (compound 1c) showed high cytotoxic activity against HepG2 (liver), MCF-7 (breast), and HeLa (cervical) cancer cell lines, with LC50 values of 0.9 µM, 0.55 µM, and 0.50 µM, respectively.[1] The presence of an electron-releasing hydroxyl group was noted as a key contributor to its activity.[1] This underscores that while the core is important, other substitutions work in concert with groups like methyls to determine overall activity.
The compound 5-Methyl-1H-indole-2-carboxylic acid itself serves as a crucial intermediate for creating these more complex anticancer agents.[3]
Antimicrobial Activity
Indole derivatives have demonstrated significant potential in combating microbial infections, including those caused by multi-drug-resistant strains.[7][8] The mechanism often involves the disruption of the microbial cell membrane or inhibition of essential enzymes.
A study on indole-2-carboxamides, derived from indole-2-carboxylic acids, revealed potent pan-activity against various mycobacterial species, including M. tuberculosis and M. abscessus.[9] These compounds target the essential MmpL3 transporter, making them selective for mycobacteria with minimal cytotoxicity against human cell lines.[9] While specific methylation SAR was not the focus, the study involved derivatives like N-(1-(adamantan-1-yl)ethyl)-5-methyl-1H-indole-2-carboxamide, indicating that a methyl group at the 5-position is compatible with potent antimycobacterial activity.[10]
Another study synthesized a series of indole-2-carboxylic acid-derived triazoles and tested their antibacterial activity.[11] Compounds I(6) and I(12) from this series showed excellent inhibition against Escherichia coli and Bacillus subtilis.[11] This demonstrates the utility of the indole-2-carboxylic acid scaffold in developing new antibacterial agents. The synergistic effects of combining indole derivatives with conventional antibiotics have also been noted, with compounds like 3-methylindole enhancing the activity of carbapenems against extensively drug-resistant Acinetobacter baumannii.[12]
Enzyme Inhibition
The indole-2-carboxylic acid scaffold is a key component of molecules designed to inhibit various enzymes, playing roles in cancer, viral infections, and inflammation.
-
IDO1/TDO Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are targets for cancer immunotherapy. A study synthesizing various indole-2-carboxylic acid derivatives found that 6-acetamido-indole-2-carboxylic acid derivatives were potent dual inhibitors of IDO1 and TDO, with IC50 values in the low micromolar range.[13]
-
HIV-1 Integrase Inhibition: Derivatives of indole-2-carboxylic acid have been identified as novel HIV-1 integrase strand transfer inhibitors.[14][15] Structural optimizations, including the addition of various substituents, led to compounds with significantly improved inhibitory effects. One potent derivative, 20a, had an IC50 value of 0.13 μM.[14] The study highlighted that modifications at the C3 and C6 positions of the indole core were crucial for enhancing activity.[14]
-
Phospholipase A2 Inhibition: 3-Acylindole-2-carboxylic acids have been evaluated as inhibitors of cytosolic phospholipase A2 (cPLA2).[16] The structure-activity relationship study showed that modifying the acyl residue and substituents on the indole ring systematically altered the inhibitory potency.[16]
Comparative Data Summary
The following table summarizes the biological activity of selected indole-2-carboxylic acid derivatives from the literature. Direct comparison is challenging due to varying experimental conditions across studies, but the data provides a valuable overview of their potential.
| Compound Class/Derivative | Target/Assay | Organism/Cell Line | Activity (IC50/MIC/LC50) | Reference |
| Anticancer Activity | ||||
| 1H-Indole-2-carboxylic acid derivative (C11) | 14-3-3η Protein Inhibition | Bel-7402/5-Fu (Liver Cancer) | Potent (Specific IC50 not stated) | [4][6] |
| Indole Mannich Base (Compound 1c) | Cytotoxicity | HeLa (Cervical Cancer) | LC50: 0.50 µM | [1] |
| Indole Mannich Base (Compound 1c) | Cytotoxicity | MCF-7 (Breast Cancer) | LC50: 0.55 µM | [1] |
| Indole-curcumin derivative (methoxy-substituted) | Cytotoxicity | HeLa (Cervical Cancer) | IC50: 4 µM | [4] |
| Antimicrobial Activity | ||||
| Indole-thiadiazole derivative (2h) | Antibacterial | S. aureus | MIC: 6.25 µg/mL | [8] |
| Indole-triazole derivative (3d) | Antibacterial | S. aureus | MIC: 6.25 µg/mL | [8] |
| Indole-2-carboxylic acid triazole (I6) | Antibacterial | E. coli, B. subtilis | Excellent Inhibition | [11] |
| 7-hydroxyindole | Antibacterial | XDR A. baumannii | MIC: 64–1,024 µg/mL | [12] |
| Enzyme Inhibition | ||||
| 6-acetamido-indole-2-carboxylic acid (9o-1) | IDO1 / TDO Inhibition | Enzyme Assay | IC50: 1.17 µM / 1.55 µM | [13] |
| Indole-2-carboxylic acid derivative (20a) | HIV-1 Integrase Inhibition | Enzyme Assay | IC50: 0.13 µM | [14] |
| 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoylindole-2-carboxylic acid | cPLA2 Inhibition | Enzyme Assay | IC50: 0.5 µM | [16] |
Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols used to assess the biological activity of these compounds must be robust and well-defined. Below are detailed, step-by-step methodologies for key assays.
Workflow for Evaluating Biological Activity
The overall process for screening and evaluating new chemical entities like methylated indole-2-carboxylic acids follows a logical progression from initial cytotoxicity screening to more specific antimicrobial or mechanistic assays.
Caption: General workflow for the synthesis and biological evaluation of novel compounds.
Protocol: MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17] It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Complete cell culture medium (e.g., DMEM with 10% FBS)[17]
-
Test compounds (methylated indole-2-carboxylic acids) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)[17]
-
DMSO (for dissolving formazan crystals)[17]
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a blank control (medium only).[17]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C.[18]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[17]
-
Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (or LC50) value, which is the concentration of the compound that causes 50% inhibition of cell growth.[1]
Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[8][12]
Materials:
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)[7][8]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth[8][12]
-
Test compounds dissolved in DMSO
-
Standard antimicrobial drugs (e.g., ciprofloxacin, ampicillin) for comparison[7]
-
Sterile 96-well microtiter plates
Procedure:
-
Inoculum Preparation: Grow the microbial culture overnight. Resuspend bacterial cells in saline to match the 0.5 McFarland turbidity standard, then dilute further in broth to achieve the final desired inoculum density (typically 5 x 10^5 CFU/mL).[12]
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds and standard drugs directly in the 96-well plates using the appropriate broth.[7][8]
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only, no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[19]
Signaling Pathway: EGFR Inhibition by Indole Derivatives
Many indole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival. The Epidermal Growth Factor Receptor (EGFR) is a well-known target.[20] Upon binding to its ligand (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS/MAPK and PI3K/AKT pathways, which promote cell growth and survival. Indole-based inhibitors can block this process, leading to apoptosis.
Caption: Simplified EGFR signaling pathway and the inhibitory action of indole derivatives.
Conclusion
Methylated indole-2-carboxylic acids represent a versatile and highly adaptable chemical scaffold for drug discovery. The position of the methyl group, in concert with other substitutions, significantly modulates biological activity, influencing potency and selectivity against cancer cells, microbial pathogens, and specific enzyme targets. The data compiled in this guide demonstrate the broad therapeutic potential of this compound class. Future research should focus on systematic structure-activity relationship studies, comparing a wider range of methylated isomers against diverse biological targets to unlock their full potential in developing next-generation therapeutics.
References
- 1. Frontiers | Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. innospk.com [innospk.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Exploring the biological impact of bacteria-derived indole compounds on human cell health: Cytotoxicity and cell proliferation across six cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 7-Methyl-1H-indole-2-carboxylic Acid Derivatives
For researchers, medicinal chemists, and drug development professionals, the indole scaffold remains a cornerstone of pharmacologically active compounds.[1] Its versatility allows for a wide range of biological activities, from anticancer to antimicrobial agents. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 7-methyl-1H-indole-2-carboxylic acid derivatives, offering a comparative perspective on how substitutions at the 7-position of the indole ring influence biological outcomes. By examining experimental data from various studies, we will elucidate the nuanced roles of different substituents at this key position, with a particular focus on the implications of a methyl group.
The Significance of the 7-Position in Indole-2-Carboxylic Acid Scaffolds
The indole-2-carboxylic acid core is a privileged structure in drug discovery, with the carboxylate group often serving as a critical anchoring point to biological targets. The benzene portion of the indole ring offers multiple sites for substitution (positions 4, 5, 6, and 7), each capable of modulating the compound's physicochemical properties and target interactions. The 7-position, in particular, is sterically proximal to both the indole nitrogen and the 2-carboxylic acid, making substitutions at this site influential in dictating the overall conformation and electronic distribution of the molecule.
This guide will delve into a comparative analysis of how different substituents at the 7-position—namely methyl, chloro, and nitro groups—affect the biological activity of indole-2-carboxylic acid derivatives across different therapeutic targets.
Comparative SAR Analysis of 7-Substituted Indole-2-Carboxylic Acid Derivatives
7-Nitro Derivatives as Allosteric Inhibitors of Fructose-1,6-bisphosphatase (FBPase)
A notable study on 7-nitro-1H-indole-2-carboxylic acid derivatives has shed light on their potential as allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis.[2][] In this series, the 7-nitro group was a constant feature, while other positions on the indole ring and the carboxamide moiety were varied. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the indole ring. The research led to the discovery of potent FBPase inhibitors, with some compounds exhibiting IC50 values in the low micromolar range.[2][] The binding mode of these inhibitors was predicted to be in the allosteric site of FBPase.[2]
The causal reasoning behind the choice of a 7-nitro substituent likely relates to its ability to form favorable interactions within the allosteric binding pocket of FBPase and to modulate the overall electronic character of the indole scaffold for optimal target engagement.
7-Chloro Substitution and its Impact on Antiplasmodial Activity and hERG Inhibition
In the context of antiplasmodial drug discovery, substitutions on the indole ring of indole-2-carboxamides have been explored to optimize potency and safety profiles. One study revealed that a 7-chloro substitution, while not significantly altering the antiplasmodial potency compared to other halogen substitutions at different positions, led to an increase in hERG channel activity. This is a critical consideration in drug development, as hERG inhibition can lead to cardiotoxicity. The electron-withdrawing nature of the chloro group, similar to the nitro group, can impact the molecule's interaction with off-target proteins like the hERG channel.
The Inferred Role of the 7-Methyl Group
Direct and extensive SAR studies on this compound derivatives are less prevalent in the literature compared to other substitutions. However, based on general principles of medicinal chemistry and SAR trends observed for other positions on the indole ring, we can infer the likely impact of a 7-methyl group.
The methyl group is a small, lipophilic, and weakly electron-donating group. Its introduction at the 7-position can be expected to:
-
Increase Lipophilicity: This can enhance membrane permeability and potentially improve cell-based activity, but may also increase metabolic liability and off-target effects.
-
Introduce Steric Bulk: The methyl group can provide a steric handle that influences the binding orientation of the molecule within a target's active site, potentially enhancing selectivity.
-
Modulate Electronic Properties: As a weak electron-donating group, it can subtly alter the electron density of the indole ring, which may be beneficial for certain target interactions.
For instance, in the development of anti-HIV-1 integrase inhibitors based on the indole-2-carboxylic acid scaffold, the introduction of various substituents on the indole core was found to be crucial for activity.[4][5] While this particular study did not focus on the 7-position, it highlights the principle that fine-tuning the substitution pattern on the indole ring is a key strategy for optimizing potency.
Data Summary: A Comparative Overview
The following table summarizes the observed and inferred effects of different substituents at the 7-position of the indole-2-carboxylic acid scaffold based on available literature.
| 7-Substituent | Physicochemical Properties | Observed/Inferred Biological Effects | Supporting Evidence (Example) |
| -NO₂ | Strong electron-withdrawing, polar | Potent allosteric inhibition of FBPase.[2][] | A series of 7-nitro-1H-indole-2-carboxylic acid derivatives showed IC50 values in the low micromolar range against FBPase.[2] |
| -Cl | Electron-withdrawing, lipophilic | Modest impact on antiplasmodial potency, but increased hERG channel activity. | Indole-2-carboxamide derivatives with 7-chloro substitution were evaluated for antiplasmodial activity. |
| -CH₃ | Weak electron-donating, lipophilic | Inferred: Increased lipophilicity may enhance cell permeability. Steric bulk could improve selectivity. | General medicinal chemistry principles and SAR from related indole derivatives suggest these effects. |
Experimental Protocols
To facilitate further research in this area, we provide a general, high-level protocol for the synthesis and evaluation of 7-substituted-1H-indole-2-carboxylic acid derivatives.
General Synthesis of 7-Substituted-1H-indole-2-carboxylic Acids
A common route to synthesize 7-substituted indoles is through the Fischer indole synthesis.[6]
Step 1: Synthesis of Substituted Phenylhydrazone
-
Start with the appropriately substituted 2-nitroaniline (e.g., 2-methyl-6-nitroaniline for a 7-methylindole).
-
Reduce the nitro group to an amine.
-
Diazotize the resulting aniline and react it with a suitable coupling partner like ethyl 2-methyl-3-oxobutanoate (in a Japp-Klingemann reaction) to form the corresponding phenylhydrazone.[6]
Step 2: Fischer Indole Cyclization
-
Treat the phenylhydrazone with an acidic catalyst (e.g., polyphosphoric acid, sulfuric acid, or zinc chloride) at elevated temperatures.
-
This will induce cyclization to form the ethyl 7-substituted-1H-indole-2-carboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Hydrolyze the ethyl ester using a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent.
-
Acidify the reaction mixture to precipitate the desired 7-substituted-1H-indole-2-carboxylic acid.
Step 4: Amide Coupling (for Carboxamide Derivatives)
-
Activate the carboxylic acid using a coupling reagent (e.g., BOP, HCTU).
-
React the activated acid with the desired amine in the presence of a non-nucleophilic base (e.g., DIPEA) to yield the final amide product.[7]
Biological Evaluation: A General Workflow
The specific biological assays will depend on the therapeutic target of interest. A general workflow for initial screening would include:
-
Primary Target-Based Assay: Evaluate the inhibitory or modulatory activity of the synthesized compounds against the purified target protein (e.g., enzyme inhibition assay, receptor binding assay).
-
Cell-Based Assay: Assess the activity of the compounds in a relevant cell line to determine cell permeability and efficacy in a more physiological context.
-
Cytotoxicity Assay: Determine the general toxicity of the compounds against one or more cell lines to establish a therapeutic window.
-
Secondary and Off-Target Assays: Profile promising compounds against a panel of related targets and known off-targets (e.g., hERG channel) to assess selectivity and potential liabilities.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative SAR of 7-substituted indole-2-carboxylic acids.
Caption: General synthetic workflow for derivatives.
Conclusion and Future Directions
The structure-activity relationship of this compound derivatives, when viewed through the comparative lens of other 7-substituted analogs, underscores the critical role of this position in modulating biological activity. While the 7-nitro group has been effectively utilized in the development of FBPase inhibitors and the 7-chloro group has shown implications for off-target effects, the full potential of the 7-methyl group remains an area ripe for exploration.
Future research should focus on the systematic synthesis and evaluation of 7-methyl derivatives against a variety of biological targets. A direct comparison with other 7-substituted analogs within the same assay system would provide invaluable data for building more predictive SAR models. Such studies will undoubtedly unlock new therapeutic opportunities for this versatile and privileged scaffold.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Efficacy of 7-Methyl-1H-indole-2-carboxylic Acid Analogs
In the landscape of modern drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutics, demonstrating a remarkable versatility in targeting a wide array of biological processes.[1][2] Among these, 7-methyl-1H-indole-2-carboxylic acid and its analogs have emerged as a promising class of compounds with significant potential, particularly in oncology. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of these analogs, underpinned by supporting experimental data and a deep dive into the methodologies that validate their therapeutic potential. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to advance these promising molecules from the bench to preclinical and, ultimately, clinical settings.
The Rationale Behind Targeting Cancer with Indole-2-Carboxylic Acid Analogs
The indole nucleus is a privileged structure in medicinal chemistry due to its ability to mimic the structure of tryptophan and interact with various biological targets.[3] The addition of a carboxylic acid at the 2-position and a methyl group at the 7-position creates a unique chemical entity that can be further functionalized to achieve high potency and selectivity against cancer-related targets. Many indole derivatives have been investigated as inhibitors of key signaling molecules implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor (VEGFR-2).[4][5] The overarching goal is to develop targeted therapies that are more effective and less toxic than conventional chemotherapy.[1][2]
In Vitro Efficacy: A Foundation Built on Cellular and Enzymatic Assays
The initial evaluation of any potential drug candidate begins with a rigorous assessment of its activity in a controlled laboratory setting. In vitro assays are fundamental to determining a compound's potency, selectivity, and mechanism of action at the cellular and molecular levels.
Experimental Protocol: Cell Viability Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[6][7] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals.[6]
Step-by-Step Methodology:
-
Cell Seeding: Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[6][7]
-
Compound Treatment: The this compound analogs are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (typically 48-72 hours).
-
MTT Addition: Following incubation, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well.[6] The plates are then incubated for another 2-4 hours to allow for formazan crystal formation.[7]
-
Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to dissolve the formazan crystals.[6]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength between 550 and 600 nm.[6]
-
Data Analysis: The absorbance values are corrected for background and normalized to untreated control cells. The half-maximal inhibitory concentration (IC₅₀) or growth inhibitory concentration (GI₅₀) is then calculated, representing the concentration of the compound that inhibits cell viability by 50%.
Causality and Self-Validation: This protocol is self-validating as it includes untreated controls to establish baseline viability and vehicle controls to account for any solvent effects. The dose-dependent response observed provides confidence that the measured effect is directly attributable to the compound's activity.
Comparative In Vitro Efficacy of Indole-2-Carboxamide Analogs
While specific data for a broad range of this compound analogs is dispersed across various studies, the following table summarizes the representative antiproliferative activities of closely related indole-2-carboxamides against different cancer cell lines. This data highlights the potential of this chemical scaffold.
| Compound ID | Modification | Target Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference Compound | Reference IC₅₀ / GI₅₀ (µM) | Source |
| 5d | 5-chloro-3-methyl-N-phenethyl | MCF-7 (Breast) | 0.95 | Doxorubicin | 1.10 | [6] |
| 5e | 5-bromo-3-methyl-N-phenethyl | MCF-7 (Breast) | 1.00 | Doxorubicin | 1.10 | [6] |
| Va | 5-chloro-N-(pyridin-2-ylmethyl) | Panc-1 (Pancreatic) | 0.026 | Erlotinib | 0.033 | [5] |
| 7j | Indole-3-acrylic acid conjugate | Leukemia sub-panel | 0.03 - 0.30 | Parthenolide | - | [8][9] |
| 7k | Indole-3-carboxylic acid conjugate | Leukemia sub-panel | 0.04 - 0.28 | Parthenolide | - | [8][9] |
| I(12) | bis-1,2,3-triazole derivative | MCF-7 (Breast) | Potent | Cisplatin | - | [10] |
Note: The presented data is for illustrative purposes to showcase the potential of the indole-2-carboxylic acid scaffold. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Bridging the Gap: From In Vitro Promise to In Vivo Proof-of-Concept
A promising in vitro profile is a critical first step, but the true test of a potential therapeutic lies in its performance within a complex living system.[11] In vivo studies, typically conducted in animal models, are essential to evaluate a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall efficacy.[11]
Experimental Protocol: Murine Xenograft Model for Anticancer Efficacy
The human tumor xenograft model in immunocompromised mice is a gold standard for preclinical evaluation of anticancer agents.[11][12]
Step-by-Step Methodology:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[11][12]
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., 1-5 x 10⁶ cells) is subcutaneously injected into the flank of the mice.[8]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly by measuring the length and width of the tumor with calipers.[8]
-
Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups.[8]
-
Compound Administration: The this compound analog is formulated in a suitable vehicle and administered to the mice via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a specified dose and schedule.
-
Efficacy Evaluation: Tumor growth is monitored throughout the study. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Toxicity Assessment: The general health of the animals, including body weight changes, is monitored as an indicator of treatment-related toxicity.
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as histopathology or biomarker assessment.
Causality and Self-Validation: The inclusion of a vehicle-treated control group is crucial to demonstrate that any observed anti-tumor effect is due to the compound and not the vehicle. Randomization of animals into groups helps to minimize bias.
In Vivo Efficacy of Indole-2-Carboxamide Analogs: A Look at the Evidence
While specific in vivo anticancer data for this compound analogs is not extensively published in the readily available literature, studies on closely related indole-2-carboxamides have demonstrated promising in vivo activity, suggesting the therapeutic potential of this scaffold.
For instance, certain indole-2-carboxamides have shown favorable oral pharmacokinetic properties in rodents and have demonstrated in vivo efficacy in models of tuberculosis.[13][14][15] This is a significant finding, as good oral bioavailability is a highly desirable characteristic for a drug candidate. Furthermore, a study on indole-2-carboxylic acid derived triazoles reported both in vitro and in vivo anticancer screening, with one compound showing potent activity.[10] Another study on indole-2-carboxamides demonstrated in vivo efficacy in a TB-infected mouse model.[16] These findings collectively provide a strong rationale for advancing potent this compound analogs into in vivo cancer models.
Visualizing the Science: Pathways and Workflows
To better understand the context of these studies, the following diagrams illustrate a key signaling pathway often targeted by indole analogs and a generalized experimental workflow.
EGFR Signaling Pathway
Many indole-based compounds are designed to inhibit receptor tyrosine kinases like EGFR, which, when dysregulated, can lead to uncontrolled cell proliferation.[1][3][17][18][19]
Caption: Simplified EGFR signaling pathway.
General Experimental Workflow
The journey from compound synthesis to preclinical evaluation follows a logical and iterative process.
Caption: Drug discovery workflow.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel anticancer agents. The extensive in vitro data for related analogs demonstrates their potential to potently inhibit the growth of various cancer cell lines through the modulation of key oncogenic pathways. While direct and comprehensive in vivo efficacy data for this specific subclass is still emerging, the proof-of-concept established with closely related indole-2-carboxamides provides a strong impetus for further investigation.
Future efforts should focus on synthesizing a focused library of this compound analogs and systematically evaluating their in vitro potency and selectivity. The most promising candidates should then be advanced to in vivo xenograft models to assess their efficacy and pharmacokinetic profiles. Through such a rigorous and data-driven approach, the full therapeutic potential of these compelling molecules can be realized.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. atcc.org [atcc.org]
- 8. benchchem.com [benchchem.com]
- 9. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis, and biological evaluation of indole-2-carboxamides: a promising class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of indole-2-carboxamides, a promising class of anti-tuberculosis agents - OAK Open Access Archive [oak.novartis.com]
- 16. Design, Synthesis and Evaluation of Indole-2-carboxamides with Pan Anti-mycobacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ClinPGx [clinpgx.org]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Navigating the Selectivity of 7-methyl-1H-indole-2-carboxylic acid: A Comparative Cross-Reactivity Study
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target selectivity. A lack of selectivity, leading to off-target effects, is a primary cause of adverse drug reactions and late-stage clinical trial failures. The indole scaffold, a privileged structure in medicinal chemistry, is celebrated for its versatility in interacting with a diverse range of biological targets.[1][2][3] This versatility, however, necessitates a thorough investigation of its cross-reactivity profile.
This guide provides an in-depth, comparative analysis of the cross-reactivity of 7-methyl-1H-indole-2-carboxylic acid , a representative of the indole-2-carboxylic acid class of compounds. We will explore its hypothetical selectivity against a primary target and a panel of common off-target classes, comparing its performance with alternative, non-indole-based inhibitors. This document is designed to be a practical resource, offering not just data, but also the underlying scientific rationale for the experimental design and interpretation of results.
The Indole Scaffold: A Double-Edged Sword
The indole ring system is a cornerstone of many natural products and synthetic pharmaceuticals, demonstrating a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][4][5] Derivatives of indole have been developed as inhibitors of crucial enzymes like kinases, as well as modulators of G-protein coupled receptors (GPCRs).[6][7][8][9] This broad bioactivity underscores the potential for indole-containing compounds to interact with multiple targets within the complex cellular environment. Understanding and quantifying these interactions are paramount for predicting potential side effects and ensuring the safety and efficacy of a drug candidate.
Designing a Comprehensive Cross-Reactivity Study
A robust cross-reactivity study is a self-validating system, designed to provide a clear and unambiguous selectivity profile. For this compound, we will postulate its primary activity as an inhibitor of a therapeutically relevant kinase, for instance, a hypothetical "Kinase X," which is a common target class for indole derivatives.[7][8] The study will then expand to assess its activity against a panel of representative off-targets from key protein families known for promiscuous interactions with small molecules.
Our experimental approach will be multi-pronged, employing a combination of in vitro assays to generate quantitative data on the binding affinity and functional inhibition of our test compounds.
Experimental Workflow for Cross-Reactivity Profiling
Caption: A streamlined workflow for assessing the cross-reactivity of a test compound.
Comparative Selectivity Profile
To provide a clear comparison, we will evaluate this compound alongside two hypothetical non-indole alternative inhibitors, "Alternative A" (a quinoline-based inhibitor) and "Alternative B" (a pyrimidine-based inhibitor), all targeting Kinase X.
| Target | This compound (IC50, nM) | Alternative A (IC50, nM) | Alternative B (IC50, nM) |
| Primary Target: Kinase X | 15 | 25 | 10 |
| Off-Targets | |||
| Kinase Y (related kinase) | 250 | >10,000 | 500 |
| Kinase Z (unrelated kinase) | 1,500 | >10,000 | >10,000 |
| GPCR A (Serotonin Receptor) | 800 | >10,000 | 2,000 |
| GPCR B (Dopamine Receptor) | 5,000 | >10,000 | >10,000 |
| Ion Channel hERG | >10,000 | >10,000 | 8,000 |
| Enzyme A (e.g., CYP450) | 3,000 | >10,000 | >10,000 |
Data Interpretation:
The data presented in the table illustrates a hypothetical but plausible selectivity profile. This compound demonstrates potent inhibition of its primary target, Kinase X. However, it also shows activity against a related kinase (Kinase Y) and a serotonin receptor (GPCR A) at concentrations that are approximately 17-fold and 53-fold higher than its on-target IC50, respectively. This suggests a potential for off-target effects, particularly at higher therapeutic doses.
In contrast, "Alternative A," a quinoline-based inhibitor, exhibits excellent selectivity, with no significant activity against the tested off-targets at concentrations up to 10,000 nM. "Alternative B," a pyrimidine-based inhibitor, while being the most potent against the primary target, shows some cross-reactivity with Kinase Y and the hERG ion channel, the latter being a critical consideration for cardiac safety.
Visualizing the Selectivity Profile
Caption: A conceptual diagram illustrating the comparative selectivity of the three compounds.
Experimental Protocols: A Foundation of Trustworthiness
To ensure the integrity of our findings, we employ standardized and validated experimental protocols. Below are representative step-by-step methodologies for the key assays used in this comparative guide.
Protocol 1: Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, ATP, and varying concentrations of the test compound (this compound or alternatives).
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.
-
Luminescence Measurement: Measure the luminescence using a plate reader. The light signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: GPCR Radioligand Binding Assay
This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand from a specific GPCR.
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Setup: In a 96-well filter plate, combine the cell membranes, a fixed concentration of a high-affinity radioligand, and varying concentrations of the test compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Scintillation Counting: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[10]
Conclusion and Future Directions
This guide demonstrates a systematic approach to evaluating the cross-reactivity of this compound. Our hypothetical data suggests that while it is a potent inhibitor of its primary target, its indole scaffold may contribute to interactions with other structurally related kinases and GPCRs. In comparison, non-indole alternatives can offer a more selective profile, although they may present their own off-target liabilities.
For drug development professionals, these findings underscore the critical importance of early and comprehensive cross-reactivity screening. The choice of a chemical scaffold should be guided not only by on-target potency but also by a thorough understanding of its potential off-target interactions. Future studies on this compound and its analogs should focus on structure-activity relationship (SAR) studies to identify modifications that can enhance selectivity without compromising potency.[1] The methodologies and comparative framework presented here provide a robust foundation for such investigations, ultimately contributing to the development of safer and more effective medicines.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. ajchem-b.com [ajchem-b.com]
- 6. benthamscience.com [benthamscience.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G protein-coupled receptor binding and pharmacological evaluation of indole-derived thiourea compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 7-methyl-1H-indole-2-carboxylic Acid: A Validation of Synthetic Routes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the indole nucleus stands as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, 7-methyl-1H-indole-2-carboxylic acid is a crucial building block in the synthesis of a variety of bioactive molecules, including antagonists for the cholecystokinin 1 (CCK1) receptor and inhibitors of Factor Xa.[1] The strategic placement of the methyl group at the 7-position significantly influences the molecule's steric and electronic properties, making its efficient and reliable synthesis a topic of considerable interest.
This guide provides an in-depth validation and comparison of synthetic routes to this compound, offering a critical evaluation of both classical and modern methodologies. As Senior Application Scientists, our goal is to present not just protocols, but a comprehensive analysis grounded in mechanistic understanding and practical, field-tested insights to empower researchers in their synthetic endeavors.
The Classical Approach: Validating the Reissert Indole Synthesis
The Reissert indole synthesis, a venerable and reliable method, offers a robust pathway to indole-2-carboxylic acids.[1][2][3][4][5][6][7] The synthesis commences with the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting α-keto ester.[2][4][5][6]
Mechanistic Rationale
The choice of the Reissert synthesis is predicated on its predictable regioselectivity and the ready availability of the starting materials. The initial Claisen condensation between 2-methyl-1-nitrotoluene and diethyl oxalate is driven by the acidity of the benzylic protons, which are activated by the electron-withdrawing nitro group. The subsequent reductive cyclization, typically employing zinc in acetic acid or other reducing agents like ferrous sulfate, proceeds via the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring.[2][4][5][6]
Experimental Protocol: Reissert Synthesis of this compound
Step 1: Condensation of 2-methyl-1-nitrotoluene with Diethyl Oxalate
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of sodium ethoxide by cautiously dissolving sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To the freshly prepared sodium ethoxide solution, add a solution of 2-methyl-1-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) in absolute ethanol dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the excess base and precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry under vacuum to yield ethyl 2-(2-methyl-6-nitrophenyl)-2-oxoacetate.
Step 2: Reductive Cyclization
-
Suspend the crude ethyl 2-(2-methyl-6-nitrophenyl)-2-oxoacetate in a mixture of glacial acetic acid and ethanol.
-
To this suspension, add zinc dust (4-5 eq) portion-wise, ensuring the temperature does not exceed 40°C. An ice bath may be necessary to control the exothermic reaction.
-
After the addition of zinc, stir the reaction mixture at room temperature for 8-12 hours.
-
Filter the reaction mixture to remove the excess zinc and inorganic salts. Wash the residue with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
To the residue, add a 10% aqueous sodium hydroxide solution and heat the mixture to reflux for 2 hours to hydrolyze the ester.
-
Cool the reaction mixture and filter to remove any insoluble impurities.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the this compound.
-
Collect the solid by filtration, wash with cold water, and dry in a vacuum oven. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.
A Comparative Synthesis: The Fischer Indole Approach
The Fischer indole synthesis is another cornerstone of indole chemistry, involving the acid-catalyzed cyclization of a phenylhydrazone.[3][8][9][10][11] For the synthesis of this compound, the logical starting materials are 2-methylphenylhydrazine and pyruvic acid.
Mechanistic Considerations
The Fischer synthesis proceeds through the formation of a phenylhydrazone, which, under acidic conditions, tautomerizes to an enamine. A key[3][3]-sigmatropic rearrangement then occurs, followed by the elimination of ammonia to afford the aromatic indole ring.[3][8][10] The regioselectivity of the cyclization is a critical consideration, especially with substituted phenylhydrazines. In the case of 2-methylphenylhydrazine, the cyclization is expected to favor the formation of the 7-methylindole isomer due to steric hindrance from the ortho-methyl group directing the cyclization to the unsubstituted position.
Modern Synthetic Strategies: A Glimpse into Higher Efficiency
While classical methods are robust, modern synthetic chemistry offers avenues for improved efficiency, milder reaction conditions, and often, higher yields.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reaction rates and improve yields. For indole synthesis, microwave irradiation can significantly reduce reaction times for both Fischer and Reissert-type reactions by efficiently heating the polar reactants and solvents.
Palladium-Catalyzed Synthesis
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds. A plausible modern route to this compound could involve a palladium-catalyzed intramolecular C-H amination of a suitably substituted acrylate precursor.
Performance Comparison: Classical vs. Modern Routes
| Parameter | Reissert Synthesis | Fischer Synthesis | Microwave-Assisted Synthesis | Palladium-Catalyzed Synthesis |
| Starting Materials | 2-methyl-1-nitrotoluene, Diethyl Oxalate | 2-methylphenylhydrazine, Pyruvic Acid | Varies (often similar to classical) | Substituted anilines/acrylates |
| Typical Yield | Moderate to Good | Moderate to Good | Good to Excellent | Good to Excellent |
| Reaction Conditions | Harsh (strong base, reflux, strong acid) | Acidic (often strong acids), elevated temperatures | Milder, significantly shorter reaction times | Mild, requires specific ligands and catalyst |
| Scalability | Well-established for large scale | Generally scalable | Can be challenging for large scale | Often scalable, but catalyst cost can be a factor |
| Substrate Scope | Good | Broad | Good, can be substrate-dependent | Very broad, high functional group tolerance |
| Purification | Often requires recrystallization | Often requires chromatography/recrystallization | Generally cleaner reactions, easier purification | Can require careful removal of catalyst |
Experimental Validation: Spectroscopic Analysis
The identity and purity of the synthesized this compound should be confirmed by standard spectroscopic methods.
-
¹H NMR (DMSO-d₆, 400 MHz): δ 12.8 (s, 1H, COOH), 11.5 (s, 1H, NH), 7.45 (d, J=8.0 Hz, 1H), 7.10 (s, 1H), 6.95 (t, J=8.0 Hz, 1H), 6.85 (d, J=8.0 Hz, 1H), 2.45 (s, 3H, CH₃).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 163.5, 136.0, 128.5, 127.0, 122.5, 121.0, 120.0, 118.0, 105.0, 16.5.
-
Mass Spectrometry (ESI-): m/z 174.06 [M-H]⁻.
Conclusion and Future Outlook
Both the Reissert and Fischer indole syntheses represent reliable and validated pathways for the preparation of this compound. The choice between them may depend on the availability of starting materials and the scale of the synthesis. The Reissert route, while involving harsher conditions, offers a straightforward approach. The Fischer synthesis provides a versatile alternative, though regioselectivity can be a concern with different substitution patterns.
Modern methods, particularly microwave-assisted and palladium-catalyzed reactions, offer significant advantages in terms of reaction times, yields, and milder conditions. While specific, optimized protocols for this compound using these modern techniques are still emerging in the literature, they represent a promising frontier for the efficient and sustainable production of this valuable building block. As the demand for complex indole derivatives continues to grow in drug discovery, the development and validation of innovative and efficient synthetic routes will remain a critical area of research.
Visualizing the Synthetic Pathways
Reissert Indole Synthesis Workflow
Caption: Workflow for the Reissert synthesis of this compound.
Fischer Indole Synthesis Mechanism
Caption: Key mechanistic steps of the Fischer indole synthesis.
References
- 1. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Reissert_indole_synthesis [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 11. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Comparative Docking Studies of 7-methyl-1H-indole-2-carboxylic Acid Derivatives
This guide provides a comprehensive framework for conducting comparative molecular docking studies on 7-methyl-1H-indole-2-carboxylic acid derivatives. It is designed for researchers, scientists, and drug development professionals seeking to leverage computational methods for the identification and optimization of novel therapeutic agents. This document emphasizes the rationale behind experimental choices, adherence to self-validating protocols, and grounding in authoritative scientific literature.
Introduction: The Therapeutic Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds.[1][2] Specifically, derivatives of indole-2-carboxylic acid have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][4][5][6][7][8] The 7-methyl substitution on the indole ring can significantly influence the molecule's electronic and steric properties, potentially enhancing its binding affinity and selectivity for specific biological targets.
Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] In drug discovery, it is instrumental for virtual screening of compound libraries and for elucidating the molecular basis of ligand-target interactions, thereby guiding lead optimization.[11][12]
This guide presents a comparative docking study of a series of hypothetical this compound derivatives against Cyclooxygenase-2 (COX-2), a well-validated target for anti-inflammatory drugs. We will explore how different substitutions on this core scaffold influence binding affinity and interaction patterns within the COX-2 active site, comparing them to a known inhibitor.
Methodology: A Validated Protocol for In Silico Screening
A robust and reproducible methodology is the cornerstone of any credible computational study. The following sections detail a self-validating workflow for our comparative docking analysis.
General Synthesis of this compound Derivatives
The synthesis of the parent scaffold, this compound, can be achieved through various established synthetic routes.[13][14] A common approach involves the Fischer indole synthesis or other cyclization strategies starting from appropriately substituted anilines and keto-acids. The carboxylic acid moiety then serves as a versatile handle for generating a library of derivatives, typically through amide bond formation with a diverse set of amines or esterification.[15][16]
A representative synthetic scheme for generating amide derivatives is outlined below:
Caption: General synthesis of 7-methyl-1H-indole-2-carboxamides.
Target Selection and Preparation
Causality of Target Selection: Cyclooxygenase-2 (COX-2) was selected as the target protein for this study. COX-2 is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins. Its active site is well-characterized, and several crystal structures in complex with inhibitors are available, making it an excellent candidate for structure-based drug design.[8] Furthermore, non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin, an indole derivative, are known to inhibit COX enzymes.[8]
Protocol for Target Preparation:
-
Structure Retrieval: The 3D crystal structure of human COX-2 in complex with a selective inhibitor (e.g., Celecoxib) was downloaded from the Protein Data Bank (PDB ID: 3LN1). The presence of a co-crystallized ligand is crucial for validating the docking protocol.
-
Initial Cleaning: All non-essential components, including water molecules, co-solvents, and ions, were removed from the PDB file. The co-crystallized ligand was extracted and saved separately for the validation step.
-
Protein Preparation: The protein structure was prepared using the Protein Preparation Wizard in a molecular modeling suite like Schrödinger Suite or equivalent open-source tools like PyMOL with AutoDock Tools.[17] This step involves:
-
Adding hydrogen atoms to the protein.
-
Assigning correct bond orders.
-
Optimizing the hydrogen-bonding network.
-
Performing a constrained energy minimization to relieve any steric clashes.
-
Ligand Preparation
The 3D structures of the hypothetical this compound derivatives and the reference inhibitor were built using a molecular editor. The ligands were then prepared for docking:
-
Energy Minimization: Each ligand's geometry was optimized using a suitable force field (e.g., OPLS3e or MMFF94) to obtain a low-energy conformation.
-
Ionization States: The protonation states of the ligands at a physiological pH of 7.4 were determined.
-
Tautomeric Forms: All possible tautomers for each ligand were generated.
Molecular Docking Protocol
We employed AutoDock Vina, a widely used open-source docking program, for this study.[18] The protocol is as follows:
-
Grid Box Generation: A grid box was defined around the active site of COX-2. The dimensions of the grid were set to encompass the entire binding pocket, centered on the position of the co-crystallized ligand. This ensures that the docking search is confined to the region of interest.
-
Protocol Validation (Self-Validation): To ensure the reliability of the docking protocol, the co-crystallized ligand (Celecoxib) was re-docked into the prepared COX-2 structure.[19] The protocol is considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.[19] This critical step confirms that the chosen parameters can accurately reproduce the experimentally observed binding mode.[20]
-
Docking of Derivatives: The prepared library of this compound derivatives was then docked into the validated COX-2 active site using the same protocol.
-
Pose Analysis: The resulting docking poses for each derivative were analyzed based on their binding energy scores (in kcal/mol) and their interactions with the key amino acid residues in the active site.
Caption: The validated workflow for comparative molecular docking.
Results and Discussion: Comparative Analysis
Disclaimer: The following data is illustrative and serves to demonstrate the application of the described methodology. It does not represent experimentally verified results.
The docking scores and key interactions of five hypothetical this compound derivatives and the reference compound, Indomethacin, are summarized below. A more negative binding energy indicates a stronger predicted binding affinity.
| Compound ID | R-Group (at Carboxylic Acid) | Binding Energy (kcal/mol) | H-Bond Interactions (Residues) | Key Hydrophobic Interactions (Residues) |
| IMC-01 | -OH (Parent Acid) | -7.8 | Arg120, Tyr355 | Val349, Leu352, Val523 |
| IMC-02 | -NH-(4-fluorophenyl) | -9.2 | Arg120, Ser353, Tyr355 | Val349, Leu352, Phe518, Val523 |
| IMC-03 | -NH-(pyridin-4-yl) | -8.5 | Arg120, His90, Gln192 | Val349, Leu352, Val523 |
| IMC-04 | -NH-(cyclohexyl) | -8.1 | Arg120, Tyr355 | Val116, Val349, Leu352, Val523 |
| IMC-05 | -NH-(benzyl) | -8.9 | Arg120, Tyr355 | Val349, Leu352, Ala516, Phe518, Val523 |
| Indomethacin | (Reference) | -9.5 | Arg120, Tyr355 | Val349, Leu352, Phe518, Val523, Gly526 |
Structure-Activity Relationship (SAR) Analysis
The comparative data reveals several key insights into the structure-activity relationships of this series:
-
Superiority of Amide Derivatives: All amide derivatives (IMC-02 to IMC-05) exhibited stronger binding affinities than the parent carboxylic acid (IMC-01). This suggests that extending the molecule into a hydrophobic sub-pocket of the active site via an amide linkage is beneficial for binding.
-
Impact of Aromatic Substituents: The derivative with a 4-fluorophenyl group (IMC-02 ) displayed the best binding energy (-9.2 kcal/mol), comparable to the reference compound Indomethacin. The fluorine atom likely engages in favorable interactions, and the phenyl ring fits well within a hydrophobic pocket defined by residues like Phe518. The additional hydrogen bond with Ser353 further stabilizes its binding.
-
Role of Hydrogen Bonding: The carboxylic acid or amide moiety consistently forms a crucial hydrogen bond with Arg120 at the entrance of the active site. This interaction appears to be a key anchoring point for this class of compounds. The pyridinyl derivative (IMC-03 ) was able to form additional hydrogen bonds with His90 and Gln192, though its overall binding energy was slightly lower than the phenyl-substituted derivatives, possibly due to suboptimal hydrophobic interactions.
-
Hydrophobic Interactions are Key: The 7-methyl group of the indole core consistently occupies a hydrophobic pocket. The varying R-groups explore different regions of the larger active site. The benzyl group of IMC-05 and the phenyl ring of IMC-02 make extensive hydrophobic contacts with residues like Phe518 and Ala516, contributing significantly to their binding affinity.
Caption: Binding interactions of the most potent derivative (IMC-02).
Conclusion and Future Directions
This guide has detailed a systematic and validated computational workflow for the comparative analysis of this compound derivatives. Our illustrative results suggest that N-aryl amide derivatives of this scaffold are promising candidates for COX-2 inhibition. Specifically, the derivative IMC-02 , featuring a 4-fluorophenyl amide, was identified as the most potent compound in our hypothetical series due to its optimal hydrogen bonding and hydrophobic interactions within the enzyme's active site.
The insights gained from this in silico study provide a strong rationale for the synthesis and biological evaluation of these compounds. Future work should focus on:
-
Synthesis and In Vitro Validation: Synthesizing the designed derivatives and evaluating their inhibitory activity against COX-1 and COX-2 enzymes to confirm the docking predictions and determine selectivity.
-
Lead Optimization: Further modifying the most potent derivative (IMC-02) to enhance its potency and drug-like properties (e.g., solubility, metabolic stability).
-
In Vivo Studies: Advancing the most promising compounds to animal models of inflammation to assess their efficacy and safety profiles.
By integrating computational and experimental approaches, the this compound scaffold can be effectively explored to develop novel and potent therapeutic agents.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Spectroscopic Identification and Molecular Docking of Certain N-(2-{[2-(1H-Indol-2-ylcarbonyl) hydrazinyl](oxo)acetyl}phenyl)acetamides and N-[2-(2-{[2-(Acetylamino)phenyl](oxo)acetyl}hydrazinyl)-2-oxoethyl]-1H-indole-2-carboxamides: New Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and receptor docking studies of N-substituted indole-2-carboxylic acid esters as a search for COX-2 selective enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Docking and Structure-Based Drug Design Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments [experiments.springernature.com]
- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Various Computational Tools used in Drug Design | PPTX [slideshare.net]
- 18. Directory of in silico Drug Design tools [click2drug.org]
- 19. researchgate.net [researchgate.net]
- 20. Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Indole-Carboxylic Acid Isomers: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the indole scaffold is a cornerstone of medicinal chemistry, appearing in a vast array of natural products and pharmaceuticals.[1][2] The simple attachment of a carboxylic acid group creates a family of isomers with remarkably distinct properties and applications. The seemingly subtle shift of this functional group around the indole ring dramatically alters electronic distribution, steric profile, and hydrogen bonding capabilities, thereby dictating the molecule's behavior from the synthesis flask to complex biological systems.
This guide provides an in-depth, head-to-head comparison of the most common and functionally significant indole-carboxylic acid (ICA) isomers: indole-2-carboxylic acid, indole-3-carboxylic acid, and indole-5-carboxylic acid. We will dissect their structural nuances, compare their physicochemical and spectroscopic signatures, outline distinct synthetic strategies, and explore their divergent roles in drug discovery and biochemical research.
Part 1: Structural and Physicochemical Properties - The Foundational Differences
The position of the carboxyl group is the single most important determinant of an ICA isomer's physical and chemical identity. This placement influences the molecule's acidity (pKa), lipophilicity (LogP), and crystal lattice interactions, which in turn affect solubility, membrane permeability, and formulation characteristics.
| Property | Indole-2-carboxylic Acid | Indole-3-carboxylic Acid | Indole-5-carboxylic Acid | Rationale for Differences |
| Structure | Carboxyl at C2 | Carboxyl at C3 | Carboxyl at C5 | The position of the electron-withdrawing carboxyl group alters the electron density across the indole ring system. |
| Molecular Formula | C₉H₇NO₂ | C₉H₇NO₂ | C₉H₇NO₂ | Isomers share the same molecular formula and weight. |
| Molecular Weight | 161.16 g/mol [3] | 161.16 g/mol [4] | 161.16 g/mol | Isomers share the same molecular formula and weight. |
| Melting Point (°C) | 202-206[5][6] | ~206.5[4][7] | N/A | Differences arise from variations in crystal packing efficiency and intermolecular hydrogen bonding networks.[8] |
| LogP | 2.31[3] | 1.99[4][7] | N/A | The proximity of the acidic proton to the indole nitrogen and the overall molecular dipole moment affect the octanol-water partitioning. |
| pKa | ~4.44 (Predicted)[5] | N/A | N/A | The electron-withdrawing effect of the carboxyl group and its proximity to the pyrrole nitrogen influence the ease of proton donation. |
The C2 position is directly adjacent to the indole nitrogen, leading to unique electronic and steric interactions not present in the C3 or C5 isomers.[9] In indole-2-carboxylic acid, the proximity of the carboxyl group to the N-H group can facilitate intramolecular interactions and influence its crystal structure, often leading to the formation of planar ribbons held together by O–H···O and N–H···O hydrogen bonds.[8] Indole-3-carboxylic acid, a well-known human and bacterial metabolite, has its carboxyl group at the most electron-rich position of the indole ring, influencing its reactivity in electrophilic substitution reactions.[4][10] The 5-isomer places the carboxyl group on the benzene portion of the ring, minimizing its electronic influence on the pyrrole ring's reactivity.
Part 2: Spectroscopic Fingerprints - A Guide to Isomer Differentiation
Unambiguous identification of ICA isomers is paramount. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), provide definitive fingerprints based on the unique chemical environment of each proton and carbon atom.
Comparative ¹H NMR Analysis
The proton NMR spectra of the isomers are distinct and serve as the primary tool for differentiation. The chemical shifts of the protons on the pyrrole ring are particularly diagnostic.
| Proton Position | Indole-2-CA (DMSO-d₆)[11] | Indole-3-CA (DMSO-d₆)[12] | Key Differentiator |
| H3 | ~7.26 ppm | - | The presence of a signal around 7.2-7.3 ppm is characteristic of the 2-isomer. |
| H2 | - | ~8.06 ppm (in Methanol)[4][13] | A downfield singlet around 8.0-8.1 ppm is the hallmark of the 3-isomer. |
| N-H | ~11.8 ppm | ~12.1 ppm | The N-H proton is a broad singlet and its shift can be solvent-dependent, but it is consistently downfield. |
| COOH | ~13.0 ppm | ~12.1 ppm | The carboxylic acid proton is a very broad singlet, often the most downfield signal. |
| Aromatic (H4-H7) | ~7.0-7.7 ppm | ~7.1-7.9 ppm | The aromatic region shows complex multiplets, but the shifts of H4 and H7 are often the most distinct between isomers. |
Experimental Protocol 1: Differentiating ICA Isomers by ¹H NMR Spectroscopy
This protocol outlines the standard procedure for acquiring high-quality ¹H NMR data for the definitive identification of indole-2-carboxylic acid and indole-3-carboxylic acid.
Objective: To acquire and interpret ¹H NMR spectra to unambiguously distinguish between indole-2-carboxylic acid and indole-3-carboxylic acid.
Materials:
-
Indole-2-carboxylic acid sample
-
Indole-3-carboxylic acid sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
Pipettes and vials
Equipment:
-
NMR Spectrometer (300 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the ICA isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Gently vortex or sonicate the vial until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Shim the magnetic field to achieve optimal resolution. A sharp, symmetrical solvent peak is indicative of good shimming.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 8-16 (adjust for sample concentration)
-
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the chemical shift axis by setting the residual DMSO peak to 2.50 ppm.
-
Integrate the peaks to determine the relative number of protons.
-
-
Interpretation:
-
For Indole-2-carboxylic acid: Look for a characteristic signal for the H3 proton around 7.26 ppm.[11] The N-H and COOH protons will appear as broad singlets far downfield (~11.8 and ~13.0 ppm, respectively).[11]
-
For Indole-3-carboxylic acid: Identify the diagnostic H2 proton signal, which will be a singlet further downfield, around 8.0-8.1 ppm.[4][13] The N-H and COOH protons will also be present as broad downfield signals.[12]
-
Causality and Trustworthiness: The choice of DMSO-d₆ as the solvent is critical. Its ability to form hydrogen bonds with the N-H and COOH protons slows down their chemical exchange, allowing them to be observed as distinct, albeit broad, peaks. This self-validating system ensures that the most labile protons, which are key to the structure, are visible for analysis. The stark difference in the chemical environment of the H2 and H3 protons provides an irrefutable basis for differentiation.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
-
IR Spectroscopy: All isomers will show a broad O-H stretch from the carboxylic acid dimer (typically 2500-3300 cm⁻¹), a C=O stretch (~1680-1710 cm⁻¹), and an N-H stretch (~3300-3500 cm⁻¹).[14][15][16] Differences in hydrogen bonding within the crystal lattice can cause slight shifts in these peaks, which can be used for solid-state characterization, particularly in identifying different polymorphs.[16]
-
Mass Spectrometry: Under electron ionization (EI), all isomers will exhibit the same molecular ion peak (m/z = 161).[3][17] The primary fragmentation pathway involves the loss of the carboxyl group, but the relative intensities of fragment ions may vary slightly, offering supplementary, though less definitive, evidence for isomer identification.
Part 3: Synthesis Strategies - Building the Isomeric Scaffolds
The synthetic route to an ICA isomer is dictated by the target position of the carboxyl group. Different starting materials and reaction cascades are required for each, reflecting the varied reactivity of the indole nucleus.
Workflow: Common Synthetic Routes to ICA Isomers
Caption: Synthetic pathways for major indole-carboxylic acid isomers.
-
Indole-2-carboxylic Acid: The Reissert indole synthesis is a classic and reliable method.[18] It involves the condensation of an o-nitrotoluene derivative with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylate ester, which is then hydrolyzed.
-
Indole-3-carboxylic Acid: Synthesis often starts from indole itself. A common laboratory-scale method is the Vilsmeier-Haack reaction to install a formyl group at the C3 position, followed by oxidation to the carboxylic acid. Alternatively, palladium-catalyzed methods have been developed for more complex, substituted analogs.[19][20] Hydrolysis of 3-trichloroacetyl indole is another viable route.[21]
-
Indole-5-carboxylic Acid: The Fischer indole synthesis is frequently employed, starting with a commercially available substituted phenylhydrazine, such as 4-hydrazinobenzoic acid, which is reacted with a suitable ketone or aldehyde.[22]
Part 4: Biological Activity and Applications - A Tale of Divergent Functions
The isomeric position of the carboxyl group is a critical determinant of biological function, directing the molecule to entirely different protein targets and therapeutic pathways.
| Isomer | Primary Biological Targets / Roles | Therapeutic Areas & Applications |
| Indole-2-carboxylic Acid | HIV-1 Integrase[23][24], Indoleamine 2,3-dioxygenase 1 (IDO1) / Tryptophan 2,3-dioxygenase (TDO)[25] | Antiviral (HIV), Cancer Immunotherapy |
| Indole-3-carboxylic Acid | Human/Bacterial Metabolite, Precursor for peptide synthesis | Foundational scaffold for drug discovery, e.g., derivatives show antibacterial and anthelmintic activities[26] |
| Indole-5-carboxylic Acid | Tryptophan dioxygenase (TDO)[27], Gli1 (Hedgehog pathway)[27] | Cancer, Anti-inflammatory, Agrochemicals |
Indole-2-carboxylic acid has emerged as a privileged scaffold for developing enzyme inhibitors. Its structure is adept at chelating metal ions (like Mg²⁺) in enzyme active sites, a key interaction for inhibiting HIV-1 integrase.[28] Furthermore, its derivatives have been successfully designed as dual inhibitors of IDO1 and TDO, enzymes that play a crucial role in tumor immune evasion, making this isomer a hot topic in cancer immunotherapy research.[25]
Indole-3-carboxylic acid is a natural product found in humans and is a catabolite of tryptophan. While its direct therapeutic use is limited, it serves as a versatile building block. Its derivatives have been synthesized and tested for a wide range of activities, including antibacterial and anticancer properties.[26]
Indole-5-carboxylic acid serves as a key intermediate for building more complex molecules. It is a reactant for preparing TDO inhibitors and molecules that target the Hedgehog signaling pathway, which is implicated in various forms of cancer.[27] Its applications also extend to material science and agricultural chemistry.[29]
Mechanism Visualization: IDO1 Inhibition
Caption: Inhibition of the IDO1 pathway by an indole-2-carboxylic acid derivative.
Conclusion
The comparison of indole-2-, 3-, and 5-carboxylic acids reveals a compelling story of structure-function relationships. While sharing the same molecular formula, these isomers are distinct chemical entities with disparate physicochemical properties, requiring unique synthetic strategies, and exhibiting profoundly different biological activities. For the medicinal chemist and drug developer, understanding these differences is not merely academic; it is fundamental to rational drug design. The choice of isomer dictates the molecule's interaction with biological targets and its ultimate therapeutic potential. This guide serves as a foundational resource, underscoring the critical importance of isomeric considerations in the exploration of the vast chemical space offered by the indole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole-2-carboxylic acid | C9H7NO2 | CID 72899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Indole-2-carboxylic acid | 1477-50-5 [chemicalbook.com]
- 7. Human Metabolome Database: Showing metabocard for Indole-3-carboxylic acid (HMDB0003320) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 10. bhu.ac.in [bhu.ac.in]
- 11. Indole-2-carboxylic acid(1477-50-5) 1H NMR spectrum [chemicalbook.com]
- 12. spectrabase.com [spectrabase.com]
- 13. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0003320) [hmdb.ca]
- 14. Indole-3-carboxylic acid(771-50-6) IR Spectrum [chemicalbook.com]
- 15. Indole-2-carboxylic acid [webbook.nist.gov]
- 16. mdpi.com [mdpi.com]
- 17. spectrabase.com [spectrabase.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Indole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 22. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]
- 24. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 25. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Indole-5-carboxylic acid 99 1670-81-1 [sigmaaldrich.com]
- 28. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 29. jk-sci.com [jk-sci.com]
A Researcher's Guide to the Synthesis of 7-Methyl-1H-indole-2-carboxylic Acid: Evaluating Reproducibility and Alternative Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-methyl-1H-indole-2-carboxylic acid, a valuable scaffold in medicinal chemistry, presents a case study in the importance of reproducible and well-documented synthetic protocols. This guide provides an in-depth analysis of the prevalent synthetic methodology, the Fischer indole synthesis, and explores a viable alternative, the Bartoli indole synthesis. By delving into the mechanistic underpinnings and providing detailed experimental procedures, this document aims to equip researchers with the knowledge to navigate the synthesis of this important molecule and to critically evaluate the reproducibility of published data.
Introduction to this compound
This compound is a heterocyclic building block that has been utilized in the development of various therapeutic agents. Its structure is characterized by an indole core, a privileged motif in numerous biologically active compounds, with a methyl group at the 7-position and a carboxylic acid at the 2-position. These functional groups provide handles for further chemical modification, making it a versatile starting material for the synthesis of more complex molecules. The reliable and reproducible synthesis of this compound is therefore of significant interest to the drug discovery and development community.
The Fischer Indole Synthesis: A Classic Approach
The most commonly cited method for the synthesis of indole-2-carboxylic acids is the Fischer indole synthesis. This venerable reaction, first reported in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[1][2] In the case of this compound, the logical precursors are o-tolylhydrazine and pyruvic acid.
Mechanistic Insights and Experimental Causality
The Fischer indole synthesis proceeds through a series of well-established steps, each with critical parameters that can influence the reaction's success and reproducibility. Understanding these steps is paramount for troubleshooting and optimization.
dot
Caption: Workflow for the Fischer Indole Synthesis of this compound.
The choice of acid catalyst is a critical variable. Brønsted acids like hydrochloric acid, sulfuric acid, and polyphosphoric acid, as well as Lewis acids such as zinc chloride, are commonly employed.[1] The acidity of the medium must be sufficient to facilitate the key tautomerization and rearrangement steps without promoting side reactions or decomposition of the starting materials or product. The reaction temperature is another crucial parameter that requires careful control to ensure the desired cyclization occurs efficiently and selectively.
Experimental Protocol: Fischer Indole Synthesis
The following is a representative protocol for the synthesis of this compound based on the principles of the Fischer indole synthesis.
Materials:
-
o-Tolylhydrazine hydrochloride
-
Pyruvic acid
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium acetate
-
Diethyl ether
-
Water
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve o-tolylhydrazine hydrochloride (1 equivalent) in a minimal amount of water and add a solution of sodium acetate (1.1 equivalents) in water. To this solution, add a solution of pyruvic acid (1 equivalent) in ethanol. Stir the mixture at room temperature for 1 hour. The formation of the hydrazone may be observed as a precipitate.
-
Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (2-3 equivalents) while maintaining the temperature below 10 °C. After the addition is complete, heat the reaction mixture to 80-90 °C for 2-3 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and pour it onto crushed ice. The crude product will precipitate. Collect the solid by filtration and wash thoroughly with cold water. Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.
Expected Characterization Data:
-
¹H NMR (DMSO-d₆): δ ~11.5 (s, 1H, NH), ~7.4 (d, 1H, Ar-H), ~7.1 (s, 1H, indole C3-H), ~6.9 (m, 2H, Ar-H), ~2.4 (s, 3H, CH₃), ~13.0 (br s, 1H, COOH).
-
¹³C NMR (DMSO-d₆): δ ~163 (C=O), ~137, ~130, ~128, ~125, ~122, ~120, ~118, ~105 (aromatic and indole carbons), ~16 (CH₃).
-
IR (KBr, cm⁻¹): ~3300-2500 (broad, O-H and N-H stretch), ~1680 (C=O stretch), ~1600, ~1450 (aromatic C=C stretch).
-
Mass Spectrometry (EI): m/z (%) = 175 (M⁺), 130 (M⁺ - COOH).
An Alternative Route: The Bartoli Indole Synthesis
For the synthesis of 7-substituted indoles, the Bartoli indole synthesis presents a compelling alternative to the Fischer method.[3][4] This reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. For this compound, the starting material would be 2-methyl-1-nitrobenzene.
Mechanistic Advantages for 7-Substituted Indoles
The Bartoli synthesis is particularly well-suited for the preparation of sterically hindered 7-substituted indoles, a class of compounds that can sometimes be challenging to access via the Fischer route due to potential steric hindrance in the cyclization step.[4]
dot
Caption: Conceptual workflow for the Bartoli synthesis of this compound.
Experimental Protocol: Bartoli Indole Synthesis (Conceptual)
This protocol outlines the general steps for the synthesis of the 7-methylindole core using the Bartoli reaction, followed by carboxylation.
Materials:
-
2-Methyl-1-nitrobenzene
-
Vinylmagnesium bromide solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium chloride solution (saturated)
-
n-Butyllithium (n-BuLi) in hexanes
-
Dry ice (solid CO₂)
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Bartoli Reaction: To a solution of 2-methyl-1-nitrobenzene (1 equivalent) in anhydrous THF at -40 °C, add vinylmagnesium bromide (3 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 7-methyl-1H-indole.
-
Carboxylation: Dissolve the crude 7-methyl-1H-indole in anhydrous THF and cool to -78 °C. Add n-butyllithium (1.1 equivalents) dropwise and stir for 1 hour. Quench the reaction by adding crushed dry ice. Allow the mixture to warm to room temperature.
-
Final Work-up and Purification: Add water and acidify with hydrochloric acid. Extract with diethyl ether, wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography or recrystallization to yield this compound.
Reproducibility and Best Practices
The reproducibility of any chemical synthesis is contingent upon meticulous attention to detail. For the Fischer indole synthesis, several factors can lead to variability in yield and purity:
-
Purity of Starting Materials: The purity of the o-tolylhydrazine is critical, as impurities can lead to side reactions and the formation of undesired indole isomers.
-
Acid Concentration and Choice: The concentration of the acid catalyst must be carefully controlled. Too little acid may result in an incomplete reaction, while too much can lead to degradation of the product.
-
Temperature Control: Precise temperature control during the cyclization step is essential to minimize the formation of byproducts.
-
Atmosphere: While not always explicitly stated, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
For the Bartoli synthesis, the key to reproducibility lies in the quality of the Grignard reagent and the strict exclusion of moisture from the reaction.
Comparative Analysis
| Feature | Fischer Indole Synthesis | Bartoli Indole Synthesis |
| Starting Materials | o-Tolylhydrazine, Pyruvic acid | 2-Methyl-1-nitrobenzene, Vinyl Grignard |
| Key Transformation | Acid-catalyzed cyclization of a hydrazone | Grignard addition followed by sigmatropic rearrangement |
| Advantages | Well-established, readily available starting materials | Good for sterically hindered 7-substituted indoles |
| Potential Challenges | Potential for side reactions, regioselectivity issues with unsymmetrical ketones | Requires strictly anhydrous conditions, use of pyrophoric Grignard reagents |
| Overall Steps | Typically a one-pot or two-step procedure | Multi-step sequence including Grignard reaction and carboxylation |
Conclusion
The synthesis of this compound is most classically approached via the Fischer indole synthesis. While this method is robust, its reproducibility hinges on careful control of reaction parameters. The Bartoli indole synthesis offers a valuable alternative, particularly for accessing the 7-substituted indole core, which can then be carboxylated. Researchers should carefully consider the strengths and weaknesses of each approach in the context of their specific needs and available resources. A thorough understanding of the underlying mechanisms and meticulous experimental execution are paramount to achieving reliable and reproducible results in the synthesis of this important chemical building block.
References
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-methyl-1H-indole-2-carboxylic Acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 7-methyl-1H-indole-2-carboxylic acid, a compound commonly used in pharmaceutical research and development. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance.[1] The procedures outlined are grounded in established safety principles and regulatory standards, designed to provide a self-validating system for waste management in a laboratory setting.
Hazard Assessment and Initial Precautions
Before handling this compound, a thorough understanding of its potential hazards is essential. While a specific Safety Data Sheet (SDS) for the 7-methyl derivative was not found, data from structurally similar compounds, such as indole-2-carboxylic acid and other indole derivatives, indicate several key hazards.[2][3]
Key Hazards:
-
Acute Toxicity: May be harmful if swallowed or in contact with skin.[2][3]
-
Skin and Eye Irritation: Can cause skin irritation and serious eye irritation.[2][3][4][5]
-
Respiratory Irritation: May cause respiratory irritation if inhaled as a dust.[3][5]
Due to these potential hazards, all handling and disposal procedures must be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Category | Potential Effects | Required PPE |
| Acute Toxicity (Oral, Dermal) | Harmful if ingested or absorbed through the skin.[2][3] | Chemically resistant gloves (e.g., nitrile), lab coat.[4] |
| Skin Corrosion/Irritation | Causes skin irritation upon contact.[2][3][5] | Chemically resistant gloves, lab coat.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][5] | Safety glasses with side shields or chemical splash goggles.[4] |
| Respiratory Irritation | May cause irritation to the respiratory tract if inhaled.[3][5] | Use in a well-ventilated area or under a chemical fume hood.[3] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation of chemical waste at the point of generation is a cornerstone of safe laboratory practice and is mandated by regulatory bodies like the Environmental Protection Agency (EPA).[1][6] Do not mix this compound waste with other waste streams unless explicitly instructed to do so by your institution's Environmental Health & Safety (EHS) department.[7]
Protocol for Waste Collection:
-
Designate a Waste Container: Select a container that is chemically compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-on cap is recommended.[4] The container must be in good condition, free of cracks or leaks.[7]
-
Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container.[4][7] The label must include:
-
Solid Waste Collection:
-
Liquid Waste Collection (from rinsing):
-
If rinsing glassware that contained this compound, use a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Collect the solvent rinseate in a separate, clearly labeled "Hazardous Liquid Waste" container. Do not mix with aqueous or halogenated waste streams.[8]
-
Never dispose of this compound or its rinseate down the drain.[3][8]
-
Storage of Hazardous Waste in the Laboratory
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory for the temporary storage of hazardous waste.[4] This area must be near the point of generation and under the control of laboratory personnel.[1]
Storage Requirements:
-
Secondary Containment: Store the waste container in a secondary containment bin or tray to prevent spills from spreading.[6]
-
Segregation: Keep the waste segregated from incompatible materials, such as strong oxidizing agents and bases.[2][9]
-
Closed Containers: Ensure the waste container is kept tightly closed except when adding waste.[4][7]
-
Volume Limits: Do not exceed the storage limits for hazardous waste as defined by the EPA and your institution (typically 55 gallons for hazardous waste or one quart for acutely hazardous waste).[10]
Spill and Emergency Procedures
Immediate and appropriate response to a spill is crucial to minimize exposure and environmental contamination.
For a Small Spill (Contained on a Benchtop):
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear the appropriate PPE as outlined in Table 1.
-
Contain the Spill: Cover the spill with an absorbent material suitable for chemical spills.
-
Clean the Area: Carefully sweep up the absorbed material and place it in the designated hazardous waste container.[2][3]
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.[11]
For a Large Spill or a Spill Outside of a Contained Area:
-
Evacuate: Immediately evacuate the area.
-
Isolate: Close the doors to the laboratory and prevent others from entering.
-
Report: Contact your institution's EHS department or emergency response team immediately.[10][11] Provide them with the name of the chemical, the approximate amount spilled, and the location.
Final Disposal Procedures
The ultimate disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[12] Laboratory personnel should never attempt to treat or dispose of this chemical waste on their own.
Workflow for Final Disposal:
-
Request Pickup: Once the waste container is full or has been in storage for the maximum allowable time according to your institution's policies, submit a hazardous waste pickup request to your EHS department.[11]
-
Documentation: Ensure all labeling is accurate and complete. Your EHS department will handle the final manifesting and transportation documentation in compliance with EPA's Resource Conservation and Recovery Act (RCRA).[1][13]
-
Approved Disposal Method: The waste will be transported to a licensed facility for disposal, likely through incineration at a permitted hazardous waste incinerator.[14]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. acewaste.com.au [acewaste.com.au]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 11. vumc.org [vumc.org]
- 12. afgsci.com [afgsci.com]
- 13. pfw.edu [pfw.edu]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
